molecular formula C19H23Cl2N3 B1662313 Dmab-anabaseine dihydrochloride

Dmab-anabaseine dihydrochloride

Katalognummer: B1662313
Molekulargewicht: 364.3 g/mol
InChI-Schlüssel: DHCNEWWWKHBASC-YNHPUKFJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DMAB-anabaseine Dihydrochloride is a neuronal AChR partial agonist.>Partial agonist at α7-containing neuronal nicotinic receptors and antagonist at α4β2 and other nicotinic receptors. Displays specific cognition-enhancing effects;  improves long-term memory in rats.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N,N-dimethyl-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3.2ClH/c1-22(2)18-9-7-15(8-10-18)13-16-5-4-12-21-19(16)17-6-3-11-20-14-17;;/h3,6-11,13-14H,4-5,12H2,1-2H3;2*1H/b16-13+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCNEWWWKHBASC-YNHPUKFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Neuropharmacological Profile of Dmab-anabaseine Dihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dmab-anabaseine dihydrochloride (B599025) is a synthetic derivative of the natural toxin anabaseine (B15009), engineered for selective interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] This document provides a comprehensive technical guide to the mechanism of action of Dmab-anabaseine dihydrochloride, focusing on its dual activity as a partial agonist of the α7 nicotinic acetylcholine receptor (nAChR) and an antagonist of the α4β2 nAChR.[1][2] Its preferential agonism at α7 nAChRs is believed to underpin its cognition-enhancing properties, which have been observed in preclinical studies.[1][3] This guide details the available pharmacodynamic data, outlines key experimental protocols for its characterization, and provides visual representations of its signaling pathways and experimental workflows.

Introduction

Anabaseine, a toxin found in certain marine worms and ants, is a potent agonist at various nAChR subtypes.[4][5] Chemical modifications of the anabaseine structure have led to the development of analogs with improved selectivity for specific nAChR subtypes, aiming to harness therapeutic benefits while minimizing off-target effects. This compound and its closely related analog, 3-(2,4-dimethoxybenzylidene)anabaseine (DMXB-A or GTS-21), are prominent examples of such developmental efforts.[6][7] These compounds exhibit high selectivity for the α7 nAChR, a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and prefrontal cortex. The activation of α7 nAChRs leads to calcium influx and modulation of various downstream signaling cascades, ultimately influencing synaptic plasticity and neuronal excitability.

Mechanism of Action

The primary mechanism of action of this compound is its function as a selective partial agonist at the α7 nicotinic acetylcholine receptor .[1][2] As a partial agonist, it binds to and activates the receptor but elicits a submaximal response compared to the endogenous agonist, acetylcholine. This property is crucial as it may prevent the receptor desensitization often seen with full agonists, potentially offering a wider therapeutic window.

Simultaneously, this compound acts as an antagonist at the α4β2 nicotinic acetylcholine receptor .[1][2] The α4β2 subtype is the most abundant high-affinity nicotine (B1678760) binding site in the brain and is heavily implicated in the addictive properties of nicotine. By blocking this receptor, Dmab-anabaseine may avoid the reinforcing effects associated with nicotine while still promoting pro-cognitive effects through α7 agonism.

Signaling Pathway

Upon binding of Dmab-anabaseine to the extracellular domain of the homopentameric α7 nAChR, the ion channel undergoes a conformational change, leading to its opening. This allows for the influx of cations, primarily Ca²⁺ and to a lesser extent Na⁺. The subsequent increase in intracellular Ca²⁺ concentration acts as a second messenger, activating a cascade of downstream signaling pathways. These include the activation of calmodulin-dependent protein kinases (CaMKs), protein kinase C (PKC), and the extracellular signal-regulated kinase (ERK) pathway, all of which are pivotal in modulating synaptic strength and plasticity, processes fundamental to learning and memory.

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Dmab_anabaseine Dmab-anabaseine a7_nAChR α7 nAChR Dmab_anabaseine->a7_nAChR Binds to Ion_Channel Ion Channel Opening a7_nAChR->Ion_Channel Activates Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx CaMK CaMK Activation Ca_Influx->CaMK PKC PKC Activation Ca_Influx->PKC ERK ERK Pathway Activation Ca_Influx->ERK Synaptic_Plasticity Synaptic Plasticity (LTP) CaMK->Synaptic_Plasticity PKC->Synaptic_Plasticity ERK->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement

Caption: Signaling pathway of Dmab-anabaseine via α7 nAChR activation.

Quantitative Pharmacological Data

While specific quantitative binding and functional data for this compound are not extensively available in the public literature, data for its close structural and functional analog, GTS-21 (DMXB-A), provide valuable insights into the expected pharmacological profile.

Parameter Receptor Subtype Species Value Reference
Binding Affinity (Ki) α7 nAChRHuman2000 nM[6]
α7 nAChRRat650 nM[6]
α4β2 nAChRHuman20 nM[6]
α4β2 nAChRRat19 nM[6]
Functional Activity (EC50) α7 nAChRHuman11 µM[6]
α7 nAChRRat5.2 µM[6]
α3β4 nAChRRat21 µM[6]
Functional Activity (Imax) α7 nAChR (vs. ACh)Human9%[6]
α7 nAChR (vs. ACh)Rat32%[6]
Functional Inhibition (IC50) α4β2 nAChRRat17 µM[6]
In Vivo Efficacy Cognitive EnhancementAged Rats2 mg/kg, i.p.[3]

Note: The binding data for GTS-21 shows a higher affinity for the α4β2 subtype, while functional assays confirm its partial agonism at α7 and antagonism at α4β2. This highlights the importance of integrating both binding and functional data for a complete understanding of a compound's mechanism of action.

Experimental Protocols

The characterization of Dmab-anabaseine's mechanism of action involves a combination of in vitro and in vivo experimental techniques.

In Vitro Characterization: Electrophysiology

Two-electrode voltage clamp (TEVC) or whole-cell patch clamp recordings using Xenopus laevis oocytes or mammalian cell lines heterologously expressing specific nAChR subtypes are standard methods to determine the functional activity (EC₅₀, Imax) and selectivity of the compound.

Detailed Protocol: Whole-Cell Patch Clamp Recording in nAChR-Expressing Cells

  • Cell Preparation: Culture a mammalian cell line (e.g., HEK293) stably or transiently transfected with the cDNAs for the desired human nAChR subunits (e.g., α7 or α4 and β2). Plate the cells onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Bubble with 95% O₂ / 5% CO₂.[8][9]

    • Internal (Pipette) Solution: Containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 10 HEPES. Adjust pH to 7.2 with KOH.[8][9]

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[8][9]

  • Recording:

    • Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope and perfuse with external solution.

    • Approach a target cell with the patch pipette filled with internal solution while applying slight positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

    • Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -60 to -70 mV.

  • Drug Application: Apply this compound at varying concentrations via a perfusion system to the recorded cell. Record the induced currents.

  • Data Analysis: Plot the peak current response against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Imax.

Electrophysiology_Workflow Cell_Culture 1. Culture nAChR-expressing cells Prepare_Pipette 2. Prepare patch pipette with internal solution Cell_Culture->Prepare_Pipette Form_Seal 3. Approach cell and form GΩ seal Prepare_Pipette->Form_Seal Whole_Cell 4. Establish whole-cell configuration Form_Seal->Whole_Cell Voltage_Clamp 5. Clamp membrane potential Whole_Cell->Voltage_Clamp Apply_Drug 6. Apply Dmab-anabaseine Voltage_Clamp->Apply_Drug Record_Current 7. Record ionic currents Apply_Drug->Record_Current Analyze_Data 8. Analyze dose-response relationship Record_Current->Analyze_Data

Caption: Workflow for whole-cell patch clamp electrophysiology.
In Vivo Assessment of Cognitive Enhancement

Behavioral paradigms in rodents are used to assess the pro-cognitive effects of Dmab-anabaseine. The radial arm maze is a common task to evaluate spatial learning and memory.

Detailed Protocol: 17-Arm Radial Maze in Aged Rats

  • Apparatus: A 17-arm radial maze elevated from the floor. Food wells are located at the end of each arm.

  • Animals: Aged (e.g., 22-24 months old) rats are used to model age-associated memory impairment.

  • Habituation: Acclimatize the rats to the maze for several days, allowing them to explore and consume food rewards placed throughout the maze.

  • Training:

    • Bait a subset of the arms (e.g., 8 out of 17) with a food reward. The location of the baited arms remains consistent for each rat throughout the experiment.

    • Administer this compound (e.g., 2 mg/kg, i.p.) or vehicle 15-30 minutes prior to each daily trial.[3]

    • Place the rat in the center of the maze and allow it to explore until all baited arms have been visited or a set time has elapsed (e.g., 15 minutes).

  • Data Collection and Analysis:

    • Reference Memory Errors: Entries into arms that are never baited. A decrease in these errors over time indicates improved long-term memory.[1]

    • Working Memory Errors: Re-entries into arms that have already been visited within the same trial. A decrease in these errors indicates improved short-term memory.

    • Compare the number of errors between the Dmab-anabaseine-treated group and the vehicle-treated control group over the training days.

Conclusion

This compound is a selective nicotinic acetylcholine receptor modulator with a dual mechanism of action: partial agonism at α7 nAChRs and antagonism at α4β2 nAChRs. This pharmacological profile makes it a compelling candidate for the treatment of cognitive deficits associated with neuropsychiatric and neurodegenerative disorders. The pro-cognitive effects observed in preclinical models are attributed to the enhancement of cholinergic neurotransmission and synaptic plasticity via α7 nAChR activation. Further research, including more detailed quantitative characterization and clinical investigation, is necessary to fully elucidate its therapeutic potential.

References

Dmab-anabaseine Dihydrochloride: A Selective α7 Nicotinic Acetylcholine Receptor Partial Agonist

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dmab-anabaseine dihydrochloride (B599025), also known as 3-(4)-dimethylaminocinnamylidine anabaseine (B15009) (DMAC), is a synthetic derivative of the natural alkaloid anabaseine.[1] It has emerged as a significant research tool and potential therapeutic agent due to its selective partial agonist activity at the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and antagonist activity at the α4β2 nAChR subtype.[1][2] The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and prefrontal cortex. Its activation by agonists leads to an influx of cations, most notably calcium, which modulates various downstream signaling pathways implicated in learning, memory, and attention. The selective modulation of α7 nAChRs by compounds like Dmab-anabaseine, while avoiding the widespread activation of other nAChR subtypes, presents a promising strategy for the development of cognitive enhancers with a potentially favorable side-effect profile. This technical guide provides an in-depth overview of the pharmacological properties, experimental characterization, and underlying signaling mechanisms of Dmab-anabaseine dihydrochloride.

Pharmacological Profile: Quantitative Data

The pharmacological activity of Dmab-anabaseine has been characterized through various in vitro assays to determine its binding affinity, functional potency, and selectivity for different nAChR subtypes.

Binding Affinity

Radioligand binding assays are employed to determine the affinity of Dmab-anabaseine for nAChR subtypes. These assays typically involve the displacement of a radiolabeled ligand from the receptor by increasing concentrations of the unlabeled test compound. While specific Ki values for Dmab-anabaseine are not extensively reported in publicly available literature, qualitative studies have demonstrated its selectivity. Dmab-anabaseine is a potent displacer of 125I-α-bungarotoxin, a selective radioligand for the α7 nAChR.[3] Conversely, it is significantly less potent at displacing [3H]cytisine, a radioligand that binds with high affinity to α4β2 nAChRs, indicating a clear selectivity for the α7 subtype.[3]

Table 1: Comparative Binding Affinity of Anabaseine Derivatives

CompoundReceptor SubtypeRadioligandBinding Affinity (Ki)Reference
GTS-21human α7[125I]α-bungarotoxin23 µM[4]
GTS-21rat α7[125I]α-bungarotoxin0.31 µM[4]
4OH-GTS-21human α7[125I]α-bungarotoxin0.17 µM[4]
4OH-GTS-21rat α7[125I]α-bungarotoxin0.45 µM[4]
Functional Activity

The functional activity of Dmab-anabaseine as a partial agonist at α7 nAChRs is typically assessed using electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing the receptor of interest.

Table 2: Functional Potency and Efficacy of Dmab-anabaseine and Related Compounds at α7 nAChR

CompoundReceptorAssayEC50Emax (relative to Acetylcholine)Reference
Dmab-anabaseine human α7TEVC in Xenopus oocytes21 µMNot Reported
GTS-21rat α7TEVC in Xenopus oocytes5.2 µM32%[5]
GTS-21human α7TEVC in Xenopus oocytes11 µM9%[5]

Experimental Protocols

The characterization of Dmab-anabaseine's pharmacological profile relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for α7 nAChR

This protocol is adapted from standard procedures for nAChR binding assays.

Objective: To determine the binding affinity (Ki) of Dmab-anabaseine for the α7 nAChR.

Materials:

  • Cell membranes prepared from a cell line stably expressing human α7 nAChRs (e.g., SH-SY5Y or HEK293 cells).

  • Radioligand: [125I]α-bungarotoxin.

  • Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM nicotine (B1678760) or unlabeled α-bungarotoxin).

  • Test compound: this compound dissolved in assay buffer.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL Bovine Serum Albumin (BSA).

  • Wash Buffer: Ice-cold assay buffer.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Gamma counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing α7 nAChRs in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and re-centrifugation. Resuspend the final membrane pellet in fresh assay buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add assay buffer, a fixed concentration of [125I]α-bungarotoxin (typically near its Kd value), and the membrane preparation.

    • Non-specific Binding: Add the non-specific binding control, [125I]α-bungarotoxin, and the membrane preparation.

    • Competition Binding: Add serial dilutions of Dmab-anabaseine, [125I]α-bungarotoxin, and the membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient duration to reach equilibrium (e.g., 2-3 hours).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Dmab-anabaseine concentration. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is a standard method for assessing the functional activity of ligands at ion channels expressed in Xenopus oocytes.

Objective: To determine the EC50 and Emax of Dmab-anabaseine at the human α7 nAChR.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the human α7 nAChR subunit.

  • This compound solutions of varying concentrations in recording buffer.

  • Reference agonist: Acetylcholine (ACh).

  • Recording Buffer (e.g., ND96 solution).

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Glass microelectrodes filled with 3 M KCl.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate. Inject each oocyte with cRNA encoding the human α7 nAChR. Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording buffer.

    • Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Drug Application:

    • Apply a saturating concentration of the reference agonist, ACh, to determine the maximum current response (Imax).

    • After a washout period, apply increasing concentrations of Dmab-anabaseine to the oocyte and record the peak inward current at each concentration.

  • Data Analysis:

    • Normalize the current responses elicited by Dmab-anabaseine to the maximum current response elicited by ACh.

    • Plot the normalized current as a function of the logarithm of the Dmab-anabaseine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and the Emax (the maximum response as a percentage of the ACh response).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by Dmab-anabaseine and the general workflow for its characterization.

alpha7_signaling_pathway Dmab Dmab-anabaseine a7R α7 nAChR Dmab->a7R Binds Ca_influx Ca²⁺ Influx a7R->Ca_influx Activates CAMKII CaMKII Ca_influx->CAMKII PI3K PI3K Ca_influx->PI3K ERK ERK/MAPK Ca_influx->ERK CREB CREB Phosphorylation CAMKII->CREB Akt Akt PI3K->Akt Akt->CREB ERK->CREB Gene Gene Transcription (Synaptic Plasticity, Survival) CREB->Gene

Caption: α7 nAChR signaling cascade initiated by Dmab-anabaseine.

experimental_workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding Radioligand Binding Assays (α7, α4β2, etc.) Function Functional Assays (TEVC, Patch Clamp) Binding->Function Selectivity Selectivity Profiling Function->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK Efficacy Cognitive Efficacy Models (e.g., Morris Water Maze) PK->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: Experimental workflow for characterizing Dmab-anabaseine.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the α7 nAChR in neuronal function. Its selectivity as a partial agonist for the α7 subtype, coupled with its antagonist activity at α4β2 receptors, makes it a compound of interest for the development of novel therapeutics for cognitive disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this and related compounds. Further studies to fully elucidate its binding affinities and in vivo efficacy are warranted to realize its full therapeutic potential.

References

Unveiling the Antagonistic Profile of Dmab-anabaseine dihydrochloride at the α4β2 Nicotinic Acetylcholine Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmab-anabaseine dihydrochloride (B599025), also widely known as GTS-21, is a synthetic derivative of the natural alkaloid anabaseine. While extensively studied for its partial agonist activity at the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), its interaction with the α4β2 nAChR subtype presents a compelling profile of antagonism. The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and is a key player in cognitive function, reward pathways, and nicotine (B1678760) addiction. Understanding the antagonistic properties of Dmab-anabaseine at this receptor is crucial for elucidating its full pharmacological spectrum and its potential therapeutic applications in various neurological and psychiatric disorders. This technical guide provides an in-depth overview of the α4β2 nAChR antagonist activity of Dmab-anabaseine dihydrochloride, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Quantitative Antagonist Activity at α4β2 nAChR

The antagonist properties of this compound at the human α4β2 nAChR have been characterized through both radioligand binding assays and functional assays. The data consistently demonstrate its ability to inhibit the function of this receptor subtype.

ParameterValueSpecies/SystemAssay TypeReference
Ki 20 nMHumanRadioligand Binding Assay[1]
IC50 6.6 ± 1.2 µMHuman (TE671 cells)Functional Antagonism (Inhibition of ACh-mediated depolarization)[2]
Agonist Activity Very weak partial agonist (~6% of ACh response)HumanElectrophysiology

Signaling Pathway of α4β2 nAChR Antagonism

This compound acts as an antagonist at the α4β2 nicotinic acetylcholine receptor. In the presence of the endogenous agonist acetylcholine (ACh), Dmab-anabaseine binds to the receptor, preventing its activation and subsequent ion influx. This blockade of the ion channel inhibits the depolarization of the neuronal membrane and downstream signaling cascades.

G cluster_receptor α4β2 Nicotinic Acetylcholine Receptor cluster_ligands Ligands cluster_effects Cellular Effects receptor α4β2 nAChR ion_influx Ion Influx (Na+, Ca2+) receptor->ion_influx Channel Opening ACh Acetylcholine (ACh) ACh->receptor Binds and Activates Dmab Dmab-anabaseine dihydrochloride Dmab->receptor Binds and Blocks depolarization Membrane Depolarization ion_influx->depolarization signaling Downstream Signaling depolarization->signaling

Mechanism of Dmab-anabaseine antagonism at the α4β2 nAChR.

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the α4β2 nAChR using a radiolabeled ligand such as [3H]cytisine or [3H]epibatidine.

Materials:

  • Receptor Source: Membranes from cells stably expressing human α4β2 nAChRs (e.g., HEK293 or CHO cells) or rat brain homogenates.

  • Radioligand: [3H]cytisine or [3H]epibatidine.

  • Competitor: this compound.

  • Non-specific binding control: A high concentration of a known α4β2 nAChR ligand (e.g., nicotine or unlabeled cytisine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration manifold .

Procedure:

  • Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.

    • Competition: Receptor membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of Dmab-anabaseine that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Antagonism

This protocol outlines the use of TEVC on Xenopus laevis oocytes expressing human α4β2 nAChRs to assess the functional antagonist activity of this compound.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for human α4 and β2 nAChR subunits.

  • Oocyte injection setup.

  • TEVC setup: including amplifier, headstages, microelectrodes, micromanipulators, perfusion system, and data acquisition software.

  • Recording Solution (Barth's solution): 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO3, 0.82 mM MgSO4, 0.33 mM Ca(NO3)2, 0.41 mM CaCl2, 10 mM HEPES, pH 7.4.

  • Agonist: Acetylcholine (ACh).

  • Antagonist: this compound.

  • Microelectrodes: Filled with 3 M KCl.

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with a mixture of cRNA for the α4 and β2 subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).

    • Clamp the membrane potential at a holding potential of -70 mV.

  • Experimental Protocol:

    • Control Response: Apply a concentration of ACh that elicits a submaximal response (e.g., the EC20) and record the inward current.

    • Antagonist Application: Perfuse the oocyte with varying concentrations of this compound for a set period.

    • Co-application: While still in the presence of Dmab-anabaseine, co-apply the same concentration of ACh and record the resulting current.

    • Washout: Wash the oocyte with recording solution to ensure recovery of the ACh response.

  • Data Analysis:

    • Measure the peak amplitude of the ACh-evoked currents in the absence and presence of different concentrations of Dmab-anabaseine.

    • Calculate the percentage of inhibition for each concentration of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the Dmab-anabaseine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing the antagonist activity of a compound like this compound at the α4β2 nAChR.

G cluster_synthesis Compound Preparation cluster_assays In Vitro Characterization cluster_analysis Data Analysis cluster_conclusion Conclusion synthesis Synthesis of Dmab-anabaseine dihydrochloride binding_assay Radioligand Binding Assay (Ki determination) synthesis->binding_assay functional_assay Electrophysiology (TEVC) (IC50 determination) synthesis->functional_assay data_analysis IC50 and Ki Calculation (Cheng-Prusoff) binding_assay->data_analysis functional_assay->data_analysis conclusion Characterization of α4β2 Antagonist Activity data_analysis->conclusion

Workflow for characterizing α4β2 nAChR antagonist activity.

Conclusion

This compound exhibits significant antagonist activity at the human α4β2 nicotinic acetylcholine receptor. This is supported by a Ki value of 20 nM from radioligand binding studies and functional inhibition of acetylcholine-induced currents with an IC50 in the low micromolar range. While it displays very weak partial agonism at high concentrations, its predominant effect in the presence of a full agonist like acetylcholine is antagonism. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the nuances of this interaction and to explore the therapeutic potential of Dmab-anabaseine and related compounds in disorders where modulation of α4β2 nAChR activity is desirable. The multifaceted nature of Dmab-anabaseine's pharmacology, acting as a partial agonist at α7 nAChRs and an antagonist at α4β2 nAChRs, underscores the importance of comprehensive characterization for the development of selective and effective therapeutics.

References

The Chemical Landscape of Dmab-anabaseine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dmab-anabaseine dihydrochloride (B599025), a synthetic derivative of the marine alkaloid anabaseine (B15009), has emerged as a significant research compound due to its selective modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological activities of Dmab-anabaseine dihydrochloride. It details experimental protocols for its synthesis, purification, and characterization, and visually represents its primary signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in neuroscience drug discovery and development.

Chemical Structure and Properties

This compound, systematically named 4-[(5,6-Dihydro[2,3'-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride, is a derivative of anabaseine, a natural toxin found in certain marine worms. The addition of a 4-(dimethylamino)benzylidene moiety to the anabaseine core structure enhances its selectivity for specific nAChR subtypes.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 4-[(5,6-Dihydro[2,3'-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride[2]
CAS Number 154149-38-9
Molecular Formula C₁₉H₂₁N₃ · 2HCl[2]
Molecular Weight 364.32 g/mol [2]
Appearance Orange solid[3]
Purity ≥98% (by HPLC)
Solubility Soluble to 100 mM in water, 25 mM in DMSO
Storage Desiccate at -20°C[3]

Pharmacological Profile

This compound is a selective ligand for nicotinic acetylcholine receptors, exhibiting a dual mode of action. It functions as a partial agonist at the α7 nAChR subtype and as an antagonist at the α4β2 nAChR subtype.[4] This pharmacological profile has made it a valuable tool in neuroscience research, particularly in studies related to cognitive function.

The activation of α7 nAChRs is associated with a range of physiological effects, including modulation of cognitive processes such as learning and memory. Dmab-anabaseine's agonistic activity at this receptor has been shown to produce cognition-enhancing effects in preclinical models.[4]

Table 2: Pharmacological Activity of this compound

TargetActionEffectReference
α7 Nicotinic Acetylcholine Receptor (nAChR)Partial AgonistCognition enhancement[4]
α4β2 Nicotinic Acetylcholine Receptor (nAChR)AntagonistModulation of nicotinic signaling[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through an electrophilic substitution reaction between anabaseine and 4-dimethylaminobenzaldehyde (Ehrlich's reagent). The following is a generalized protocol based on the synthesis of analogous benzylidene-anabaseine derivatives.

Materials:

  • Anabaseine dihydrochloride

  • 4-dimethylaminobenzaldehyde

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve anabaseine dihydrochloride and a molar excess of 4-dimethylaminobenzaldehyde in ethanol.

  • Add a catalytic amount of concentrated HCl to the solution.

  • Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C.

  • Precipitate the product by adding diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the crude product under vacuum.

Note: This is a generalized protocol. Optimization of reagent stoichiometry, reaction time, and temperature may be necessary to achieve optimal yield and purity.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude this compound is purified using normal-phase HPLC.

Instrumentation and Conditions:

  • Column: Silica gel column

  • Mobile Phase A: Hexane with 0.1% triethylamine

  • Mobile Phase B: Isopropanol with 0.1% triethylamine

  • Gradient: A linear gradient from 100% A to a desired concentration of B over a specified time.

  • Flow Rate: To be optimized based on column dimensions.

  • Detection: UV detection at a wavelength determined by the absorbance maximum of the compound.

  • Injection Volume: To be optimized based on sample concentration and column capacity.

Procedure:

  • Dissolve the crude product in a suitable solvent, such as the initial mobile phase composition.

  • Filter the sample solution through a 0.45 µm filter.

  • Inject the filtered sample onto the equilibrated HPLC column.

  • Run the gradient elution to separate the desired product from impurities.

  • Collect the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Dmab-anabaseine free base.

  • Convert the free base to the dihydrochloride salt by treating with a stoichiometric amount of HCl in a suitable solvent, followed by precipitation or lyophilization.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical structure of the purified this compound is confirmed using ¹H and ¹³C NMR spectroscopy.

Sample Preparation:

  • Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

  • For ¹³C NMR, a proton-decoupled sequence is typically used.

Data Analysis:

  • Process the acquired spectra (Fourier transformation, phase correction, baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the chemical shifts of the protons and carbons to the corresponding atoms in the molecular structure based on their multiplicity, coupling constants, and comparison to known spectra of similar compounds.

Signaling Pathway

The primary mechanism of action of this compound involves the activation of the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel. This activation leads to an influx of calcium ions (Ca²⁺), which acts as a second messenger to trigger a cascade of downstream signaling events.

alpha7_signaling cluster_membrane Cell Membrane alpha7 α7 nAChR Ca_influx Ca²⁺ Influx alpha7->Ca_influx Opens Channel Dmab_anabaseine Dmab-anabaseine Dmab_anabaseine->alpha7 Binds & Activates PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt JAK2_STAT3 JAK2/STAT3 Pathway Ca_influx->JAK2_STAT3 Neuroprotection Neuroprotection & Cognitive Enhancement PI3K_Akt->Neuroprotection JAK2_STAT3->Neuroprotection

Caption: Dmab-anabaseine activates the α7 nAChR, leading to Ca²⁺ influx and downstream signaling.

The influx of calcium through the α7 nAChR can activate several intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3) pathway.[5][6][7] Both of these pathways are implicated in promoting neuronal survival and plasticity, which are cellular mechanisms thought to underlie the observed improvements in cognitive function.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the α7 nicotinic acetylcholine receptor in the central nervous system. Its selective agonism at this receptor, coupled with its demonstrated cognitive-enhancing effects, makes it a compound of interest for the development of novel therapeutics for neurological and psychiatric disorders characterized by cognitive deficits. This guide provides a foundational understanding of its chemical and pharmacological properties, along with practical experimental methodologies, to support ongoing and future research in this field.

References

Synthesis Pathway for Dmab-anabaseine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for Dmab-anabaseine dihydrochloride (B599025), a compound of interest for its selective partial agonism at α7 nicotinic acetylcholine (B1216132) receptors (nAChR) and antagonism at α4β2 nAChRs, showing potential for cognition-enhancing effects. The synthesis is a two-stage process commencing with the formation of the precursor anabaseine (B15009), followed by a condensation reaction to yield Dmab-anabaseine, which is then converted to its dihydrochloride salt.

I. Synthesis of Anabaseine Precursor

The synthesis of anabaseine (3,4,5,6-tetrahydro-2,3'-bipyridine) is a critical first stage. Historically, the first synthesis was reported by Spath and Mamoli in 1936 via a Claisen condensation. An alternative, higher-yielding "Aminal Derivative Route" has also been developed.

Claisen Condensation Route

This classical approach involves the condensation of N-benzoyl-2-piperidone with ethyl nicotinate (B505614), followed by hydrolysis and decarboxylation.

Experimental Protocol:

  • Step 1: Synthesis of α-nicotinoyl-N-benzoyl-2-piperidone.

    • To a solution of N-benzoyl-2-piperidone in an anhydrous, aprotic solvent such as toluene, add a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) at a reduced temperature (-70°C for LDA) to form the enolate.

    • Slowly add a solution of ethyl nicotinate to the enolate suspension.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester intermediate.

  • Step 2: Hydrolysis and Decarboxylation to Anabaseine.

    • Reflux the crude α-nicotinoyl-N-benzoyl-2-piperidone intermediate with concentrated hydrochloric acid.

    • This one-pot process facilitates both the hydrolysis of the amide and ester groups and subsequent decarboxylation to yield anabaseine dihydrochloride.

    • Neutralize the acidic solution with a base (e.g., sodium hydroxide) to obtain the anabaseine free base, which can be extracted with an organic solvent.

Aminal Derivative Route

This method avoids the use of cryogenic temperatures and has a reported yield of approximately 40-50%.

Experimental Protocol:

  • Step 1: Formation of the Aminal.

    • Reflux a mixture of 2-piperidone, formaldehyde, and diethylamine (B46881) to form the corresponding morpholine-like aminal.

  • Step 2: Condensation with Ethyl Nicotinate.

    • Combine the aminal with ethyl nicotinate in toluene.

    • Add sodium hydride (NaH) to initiate the condensation reaction, which is evidenced by the evolution of hydrogen gas.

  • Step 3: Acid Hydrolysis.

    • Reflux the resulting sodium salt of the condensed product in a 5:1 mixture of acetone (B3395972) and concentrated hydrochloric acid.

    • This step hydrolyzes the intermediate and traps the formaldehyde, yielding anabaseine dihydrochloride upon cooling and crystallization from a solvent like isopropyl alcohol.

II. Synthesis of Dmab-anabaseine Dihydrochloride

The final stage of the synthesis involves the reaction of anabaseine with 4-dimethylaminobenzaldehyde (Ehrlich's reagent) and subsequent conversion to the dihydrochloride salt.

Experimental Protocol:

  • Step 1: Electrophilic Substitution.

    • Dissolve anabaseine free base in acidic ethanol (B145695).

    • Add a solution of 4-dimethylaminobenzaldehyde (Ehrlich's reagent) to the anabaseine solution.

    • The reaction proceeds via an electrophilic attack of the anabaseine's cyclic iminium moiety on the aldehyde, forming a conjugated Schiff base, Dmab-anabaseine.

  • Step 2: Purification of Dmab-anabaseine.

    • Purify the crude Dmab-anabaseine free base using normal-phase High-Performance Liquid Chromatography (HPLC).

    • A silica (B1680970) gel column is employed with a gradient elution system, for example, a mixture of isopropanol-triethylamine in hexane-triethylamine.

  • Step 3: Salt Formation.

    • Treat the purified Dmab-anabaseine free base with a solution of hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether) to precipitate the this compound salt.

    • Filter and dry the resulting solid to obtain the final product.

III. Data Presentation

Table 1: Summary of Key Reaction Parameters

ParameterClaisen Condensation RouteAminal Derivative RouteElectrophilic Substitution
Key Reactants N-benzoyl-2-piperidone, Ethyl nicotinate2-Piperidone, Formaldehyde, Diethylamine, Ethyl nicotinateAnabaseine, 4-dimethylaminobenzaldehyde
Base/Catalyst LDA or NaHNaHAcid (from acidic ethanol)
Temperature -70°C to Room TemperatureReflux (100-110°C)Room Temperature
Reported Yield Not specified~40-50% (for anabaseine)Not specified

Table 2: Characterization Data for Dmab-anabaseine and its Dihydrochloride Salt

PropertyDmab-anabaseine (Free Base)This compound
Molecular Formula C₁₉H₂₁N₃C₁₉H₂₁N₃·2HCl
Molecular Weight 291.39 g/mol 364.32 g/mol
High-Resolution MS (ESI) m/z 292.1811 [M+H]⁺-
¹H NMR (CDCl₃, δ ppm) Data not fully available in search results.Data not fully available in search results.
¹³C NMR (CDCl₃, δ ppm) Data not fully available in search results.Data not fully available in search results.
Purity (by HPLC) -≥98% (as reported by commercial suppliers)

IV. Mandatory Visualizations

Synthesis_Pathway cluster_anabaseine Stage 1: Anabaseine Synthesis cluster_dmab Stage 2: Dmab-anabaseine Synthesis NBP N-Benzoyl-2-piperidone Intermediate1 α-Nicotinoyl-N-benzoyl-2-piperidone NBP->Intermediate1 LDA or NaH EN Ethyl Nicotinate EN->Intermediate1 Anabaseine_Claisen Anabaseine Intermediate1->Anabaseine_Claisen Conc. HCl, Reflux Anabaseine_Final Anabaseine Piperidone 2-Piperidone Aminal Aminal Intermediate Piperidone->Aminal Reflux Formaldehyde Formaldehyde, Diethylamine Formaldehyde->Aminal Condensed_Product Condensed Product Aminal->Condensed_Product NaH, Toluene EN2 Ethyl Nicotinate EN2->Condensed_Product Anabaseine_Aminal Anabaseine Condensed_Product->Anabaseine_Aminal Acetone, Conc. HCl, Reflux Dmab_Anabaseine_FB Dmab-anabaseine (Free Base) Anabaseine_Final->Dmab_Anabaseine_FB Acidic Ethanol DMAB 4-Dimethylaminobenzaldehyde (Ehrlich's Reagent) DMAB->Dmab_Anabaseine_FB Dmab_Anabaseine_HCl This compound Dmab_Anabaseine_FB->Dmab_Anabaseine_HCl HCl

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow cluster_stage1 Stage 1: Anabaseine Synthesis cluster_stage2 Stage 2: Dmab-anabaseine Synthesis start1 Starting Materials (e.g., 2-Piperidone deriv.) reaction1 Condensation Reaction start1->reaction1 workup1 Work-up & Intermediate Isolation reaction1->workup1 reaction2 Hydrolysis & Decarboxylation workup1->reaction2 purification1 Purification of Anabaseine reaction2->purification1 start2 Anabaseine purification1->start2 reaction3 Electrophilic Substitution with Ehrlich's Reagent start2->reaction3 purification2 HPLC Purification of Dmab-anabaseine reaction3->purification2 reaction4 Salt Formation (HCl) purification2->reaction4 final_product This compound reaction4->final_product

Caption: General experimental workflow for the synthesis.

Navigating the Nicotinic Landscape: A Technical Guide to Dmab-anabaseine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmab-anabaseine dihydrochloride (B599025) is a synthetic derivative of anabaseine (B15009), a natural toxin found in certain marine worms. This compound has garnered significant interest within the neuroscience and drug development communities for its potent and selective activity at nicotinic acetylcholine (B1216132) receptors (nAChRs). Specifically, it acts as a partial agonist of the α7 nAChR subtype and an antagonist at α4β2 nAChRs. This dual activity makes it a valuable tool for investigating the roles of these receptor subtypes in various physiological and pathological processes, including cognition, neuroinflammation, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the safety data, handling precautions, and key experimental applications of Dmab-anabaseine dihydrochloride.

Safety Data and Handling Precautions

1.1 GHS Hazard Identification

Based on available safety data sheets, this compound is classified with the following hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

1.2 Handling Precautions

Due to its potential irritant effects and uncharacterized toxicological profile, strict adherence to standard laboratory safety protocols is essential when handling this compound.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.

  • Lab Coat: A lab coat should be worn to protect skin and clothing.

  • Respiratory Protection: If working with the solid form for extended periods or if aerosolization is possible, a dust mask or respirator should be used in a well-ventilated area or fume hood.

Engineering Controls:

  • Work should be conducted in a well-ventilated laboratory.

  • For procedures with a risk of generating dust or aerosols, a chemical fume hood is recommended.

Hygiene Practices:

  • Avoid inhalation of dust or fumes.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

1.3 First Aid Measures

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

1.4 Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Physicochemical and Pharmacological Properties

A clear understanding of the physicochemical and pharmacological properties of this compound is fundamental for its effective use in research.

PropertyValue
Molecular Formula C₁₉H₂₁N₃·2HCl
Molecular Weight 364.32 g/mol
Appearance Solid
CAS Number 154149-38-9
Mechanism of Action Partial agonist of α7 nicotinic acetylcholine receptors (nAChRs) and antagonist of α4β2 nAChRs.
Solubility Soluble in water and DMSO.

Experimental Protocols

This compound has been utilized in a variety of in vitro and in vivo experimental paradigms to probe the function of nicotinic receptors. Below are representative methodologies for key experiments.

3.1 In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is commonly used to characterize the interaction of compounds with specific ion channel subtypes expressed in a controlled environment.

Methodology:

  • Xenopus laevis Oocyte Preparation:

    • Harvest oocytes from a mature female Xenopus laevis.

    • Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase) and manual dissection.

    • Inject oocytes with cRNA encoding the desired human nAChR subunits (e.g., α7 or α4 and β2).

    • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes filled with a suitable electrolyte solution (e.g., 3M KCl). One electrode measures the membrane potential, and the other injects current.

    • Voltage-clamp the oocyte membrane at a holding potential of -70 mV.

    • Prepare stock solutions of this compound in the appropriate solvent and dilute to the desired concentrations in the perfusion buffer.

    • Apply this compound to the oocyte via the perfusion system.

    • Record the resulting ionic currents, which represent the activation of the expressed nAChRs.

    • Analyze the current-voltage relationship and dose-response curves to determine the potency (EC₅₀) and efficacy of the compound. For Dmab-anabaseine, an EC₅₀ of 21 µM has been reported for inducing currents in Xenopus oocytes expressing human α7 nAChRs[2].

3.2 In Vivo Behavioral Assessment: Rodent Models of Cognition

This compound has been shown to have cognition-enhancing effects in rodent models. The Morris water maze and passive avoidance tests are standard behavioral assays to assess learning and memory.

3.2.1 Morris Water Maze

This test assesses spatial learning and memory.

Methodology:

  • Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.

  • Acquisition Phase:

    • Rats are given a series of trials (e.g., 4 trials per day for 5 days) to find the hidden platform from different starting locations.

    • This compound or vehicle is administered intraperitoneally (i.p.) at a specified time before the trials (e.g., 30 minutes).

    • The latency to find the platform and the path length are recorded using a video tracking system.

  • Probe Trial:

    • 24 hours after the last acquisition trial, the platform is removed from the pool.

    • The rat is allowed to swim for a set time (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

3.2.2 Passive Avoidance Test

This test evaluates fear-associated learning and memory.

Methodology:

  • Apparatus: A two-chambered box with a light and a dark compartment connected by a door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

  • Training Phase:

    • The rat is placed in the light compartment.

    • When the rat enters the dark compartment, the door closes, and a mild foot shock is delivered.

    • This compound or vehicle is administered before the training.

  • Retention Test:

    • 24 hours later, the rat is returned to the light compartment.

    • The latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.

Signaling Pathways and Logical Relationships

The biological effects of this compound are primarily mediated through its interaction with α7 nAChRs. Activation of these ligand-gated ion channels leads to a cascade of intracellular signaling events.

4.1 α7 Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Activation of the α7 nAChR by an agonist like this compound results in the influx of cations, most notably Ca²⁺. This increase in intracellular calcium acts as a second messenger, initiating several downstream signaling cascades that can influence neuronal excitability, synaptic plasticity, and cell survival.

alpha7_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Dmab-anabaseine Dmab-anabaseine alpha7_nAChR α7 nAChR Dmab-anabaseine->alpha7_nAChR Agonist Binding Ca_influx Ca²⁺ Influx alpha7_nAChR->Ca_influx PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt JAK2_STAT3 JAK2/STAT3 Pathway Ca_influx->JAK2_STAT3 ERK_MAPK ERK/MAPK Pathway Ca_influx->ERK_MAPK CREB CREB Activation PI3K_Akt->CREB JAK2_STAT3->CREB ERK_MAPK->CREB Gene_Expression Gene Expression (e.g., for neuroprotection and synaptic plasticity) CREB->Gene_Expression

Caption: α7 nAChR signaling cascade initiated by Dmab-anabaseine.

4.2 Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for the initial in vitro characterization of this compound's activity at nAChRs.

experimental_workflow start Start: Compound Synthesis and Purification oocyte_prep Xenopus Oocyte Preparation and cRNA Injection start->oocyte_prep tevc Two-Electrode Voltage Clamp (TEVC) Recording oocyte_prep->tevc data_analysis Data Analysis: Dose-Response Curves (EC₅₀, I_max) tevc->data_analysis conclusion Conclusion: Determine Potency and Efficacy at nAChR Subtypes data_analysis->conclusion

Caption: In vitro characterization workflow for Dmab-anabaseine.

4.3 Logical Relationship of Dmab-anabaseine's Dual Activity

The dual action of this compound as a partial α7 agonist and an α4β2 antagonist presents a unique pharmacological profile that can be logically represented.

dual_activity cluster_alpha7 α7 nAChR cluster_alpha4beta2 α4β2 nAChR compound Dmab-anabaseine dihydrochloride alpha7_receptor α7 Receptor compound->alpha7_receptor alpha4beta2_receptor α4β2 Receptor compound->alpha4beta2_receptor alpha7_effect Partial Agonism (Activation) alpha7_receptor->alpha7_effect alpha4beta2_effect Antagonism (Inhibition) alpha4beta2_receptor->alpha4beta2_effect

Caption: Dual pharmacological action of Dmab-anabaseine.

Conclusion

This compound is a valuable pharmacological tool for researchers investigating the nicotinic acetylcholine receptor system. Its distinct profile as a partial α7 agonist and α4β2 antagonist allows for the dissection of the specific roles of these receptor subtypes in neuronal function and disease. Adherence to appropriate safety and handling protocols is paramount for its use in the laboratory. The experimental methodologies and signaling pathway information provided in this guide offer a solid foundation for designing and interpreting studies involving this potent neuroactive compound. Further research into its quantitative toxicological profile and detailed mechanisms of action will continue to enhance its utility in the field of neuroscience and drug discovery.

References

Discovery and origin of anabaseine and its derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the discovery, origin, and pharmacological significance of anabaseine (B15009) and its derivatives, prepared for researchers, scientists, and drug development professionals.

Executive Summary

Anabaseine is a naturally occurring alkaloid toxin, first identified in nemertine worms, that has garnered significant scientific interest due to its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3][4][5] While anabaseine itself is a potent agonist at a variety of nAChR subtypes, its synthetic derivative, 3-(2,4-dimethoxybenzylidene)anabaseine (DMXB-A), also known as GTS-21, has emerged as a key compound in drug development.[1][2][4][5][6][7][8] GTS-21 is a selective partial agonist for the α7 subtype of nAChRs, which is implicated in cognitive processes and inflammatory pathways.[4][5][7][9] This compound has been investigated for its therapeutic potential in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia.[1][2][6][7] This document provides a comprehensive overview of the discovery of anabaseine, the development of its derivatives, their mechanism of action, and the experimental methodologies used to characterize these compounds.

Discovery and Natural Origin of Anabaseine

Anabaseine was first chemically synthesized by Späth and Mamoli in 1936, years before its discovery as a natural product.[3][10] Its isolation from a natural source was reported in 1971 by Kem, Abbott, and Coates, who identified the compound in marine nemertine worms (phylum Nemertea), also known as ribbon worms.[3] These carnivorous worms utilize anabaseine as a potent toxin to paralyze their prey and as a chemical defense against predators.[1][2][3][4] Anabaseine has also been isolated from the poison glands of Aphaenogaster ants, where it functions as a pheromone and a defense mechanism.[3]

The initial purification and identification of anabaseine from nemertean extracts were facilitated by a chemical assay using Ehrlich's reagent (p-dimethylaminobenzaldehyde), which reacts with anabaseine to form a product with a high visible light absorbance, allowing for its detection in small quantities.[2][11] This spectrophotometric assay proved crucial for quantifying anabaseine concentrations in the worm's body and proboscis.[1][2][6][11]

Anabaseine Derivatives: The Advent of GTS-21

The chemical structure of anabaseine, particularly its reactive imine group, makes it an ideal scaffold for the synthesis of novel drug candidates.[3] This has led to the development of a family of nicotinic agonists, the most prominent of which is GTS-21 (DMXB-A).[3][7][8] Synthesized by Kem and colleagues, GTS-21 was designed to be a selective agonist for the α7 nAChR.[1][3] Unlike the parent compound anabaseine, which stimulates a wide variety of nAChRs, GTS-21 exhibits partial agonism specifically at the α7 subtype.[4][5][9][12] This selectivity has made GTS-21 a valuable tool for studying the role of α7 nAChRs in the central nervous system and a promising candidate for therapeutic intervention in neurological and psychiatric disorders.[1][2][6][7]

Quantitative Pharmacological Data

The pharmacological profiles of anabaseine, GTS-21, and its primary human metabolite, 3-(4-hydroxy, 2-methoxy-benzylidene)anabaseine (4OH-GTS-21), have been characterized through various binding and functional assays. The following tables summarize key quantitative data for these compounds at different nAChR subtypes.

Table 1: Binding Affinities (Ki) of Anabaseine Derivatives at Nicotinic Acetylcholine Receptors

CompoundReceptor SubtypeSpeciesKi ValueReference(s)
GTS-21α7 nAChRHuman2000 nM[9]
GTS-21α7 nAChRRat650 nM[9]
GTS-21α4β2 nAChRHuman20 nM[9][13][14]
GTS-21α4β2 nAChRRat19 nM[9]
4OH-GTS-21α7 nAChR (via [¹²⁵I]α-BTX displacement)Human (SK-N-SH cells)170 nM[15]
4OH-GTS-21α7 nAChR (via [¹²⁵I]α-BTX displacement)Rat (PC12 cells)450 nM[15]

Table 2: Functional Activity (EC₅₀/IC₅₀) of Anabaseine Derivatives at Nicotinic Acetylcholine Receptors

CompoundReceptor SubtypeAssay TypeSpeciesActivityValueReference(s)
AnabaseineFetal Muscle-type nAChRDepolarizationHuman (TE671 cells)AgonistEC₅₀ = 0.7 µM[16]
GTS-21α7 nAChRElectrophysiology (Xenopus oocytes)HumanPartial AgonistEC₅₀ = 11 µM[9]
GTS-21α7 nAChRElectrophysiology (Xenopus oocytes)RatPartial AgonistEC₅₀ = 5.2 µM[9]
GTS-21α4β2 nAChRIon Flux-AntagonistIC₅₀ = 17 µM[9]
GTS-21α3β4 nAChRIon Flux-AgonistEC₅₀ = 21 µM[9]
GTS-215-HT3A Receptor--AntagonistIC₅₀ = 3.1 µM[13][14]

Experimental Protocols

Synthesis of Anabaseine

The first synthesis of anabaseine was reported by Spath and Mamoli in 1936.[10] The general procedure involves the following key steps:

  • Condensation: Benzoic anhydride (B1165640) is reacted with δ-valerolactam to yield N-benzoylpiperidone.[10]

  • Acylation: The N-benzoylpiperidone is then reacted with nicotinic acid ethyl ester in a Claisen condensation to produce α-nicotinoyl-N-benzoyl-2-piperidone.[10]

  • Cyclization and Hydrolysis: This intermediate undergoes decarboxylation, ring closure, and amide hydrolysis to yield the final anabaseine product.[10]

Other synthetic strategies have since been developed to produce anabaseine and its enantiomers in good yield.[10][17][18][19]

Nicotinic Receptor Binding Assay

Receptor binding assays are crucial for determining the affinity of a ligand for its target receptor. A common method for nAChRs involves competitive binding with a radiolabeled ligand.

  • Receptor Preparation: Membranes are prepared from cells or tissues expressing the nAChR subtype of interest (e.g., HEK cells stably expressing α4β2Rs, or rat brain membranes for α7 nAChRs).[20][21]

  • Competitive Binding: Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-epibatidine or [³H]cytisine) and varying concentrations of the unlabeled test compound (e.g., GTS-21).[20][21]

  • Separation: After incubation, the bound and free radioligand are separated. This is typically achieved by rapid filtration through glass fiber filters (e.g., Whatman GF/B filters), which trap the membrane-bound radioligand.[20]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation or gamma counter.[20]

  • Data Analysis: The data is used to generate a dose-response curve, from which the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

The TEVC assay is a powerful electrophysiological technique used to measure the functional activity (agonism, antagonism, or modulation) of a compound at ligand-gated ion channels expressed in Xenopus oocytes.

  • Oocyte Preparation and Expression: Xenopus laevis oocytes are harvested and injected with cRNA encoding the nAChR subunits of interest (e.g., human or rat α7). The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is continuously perfused with a buffer solution.

  • Compound Application: The test compound (e.g., GTS-21) is applied to the oocyte via the perfusion system at various concentrations.[9]

  • Data Acquisition: The inward current generated by the opening of the nAChR channels upon agonist binding is recorded.

  • Analysis: The peak current response is measured for each concentration of the test compound. This data is then used to construct a dose-response curve and determine the EC₅₀ (the concentration that elicits a half-maximal response) and the maximum efficacy (Eₘₐₓ).[9]

Visualized Mechanisms and Workflows

Signaling Pathways of the α7 Nicotinic Acetylcholine Receptor

Activation of the α7 nAChR, a ligand-gated ion channel, leads to a cascade of intracellular events.[22][23] The receptor is highly permeable to calcium ions, and their influx is a primary trigger for downstream signaling.[22][23][24] This can lead to the activation of various kinases and transcription factors, ultimately resulting in anti-inflammatory and neuroprotective effects.[23][24][25][26]

alpha7_signaling_pathway cluster_membrane Cell Membrane cluster_ligands cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus a7_receptor α7 nAChR Ca_influx Ca²⁺ Influx a7_receptor->Ca_influx activates ACh ACh ACh->a7_receptor binds GTS21 GTS-21 GTS21->a7_receptor binds JAK2 JAK2 Ca_influx->JAK2 PI3K PI3K Ca_influx->PI3K STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_expression Gene Expression (Anti-inflammatory & Pro-survival) STAT3->Gene_expression translocates to Akt Akt PI3K->Akt activates NFkB_inhibition NF-κB Inhibition Akt->NFkB_inhibition leads to NFkB_inhibition->Gene_expression modulates

Caption: Downstream signaling cascade following α7 nAChR activation.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the logical steps involved in a competitive radioligand binding assay, a fundamental technique for characterizing the affinity of compounds like GTS-21 for their target receptors.

binding_assay_workflow start Start prep_receptor Prepare Receptor Source (e.g., Cell Membranes) start->prep_receptor prep_ligands Prepare Radioligand & Test Compound (Varying Concentrations) start->prep_ligands incubation Incubate Receptor, Radioligand, and Test Compound Together prep_receptor->incubation prep_ligands->incubation separation Separate Bound from Free Ligand (Rapid Filtration) incubation->separation quantify Quantify Radioactivity (Scintillation/Gamma Counting) separation->quantify analysis Data Analysis (Calculate IC₅₀ and Ki) quantify->analysis end End analysis->end

References

Unveiling the Pharmacokinetic Profile of Dmab-anabaseine Dihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dmab-anabaseine dihydrochloride (B599025), a notable derivative of anabaseine (B15009), has garnered attention within the scientific community for its specific interactions with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide synthesizes the current understanding of Dmab-anabaseine dihydrochloride, with a primary focus on its pharmacokinetics and bioavailability. While comprehensive pharmacokinetic data for this compound remains limited in publicly available literature, this document provides a detailed account of its known pharmacological properties. To offer a comparative perspective, this guide also presents extensive pharmacokinetic data for the closely related and well-studied compound, GTS-21. This juxtaposition aims to provide researchers with a valuable contextual framework for future studies and drug development endeavors involving anabaseine derivatives.

Introduction to this compound

This compound, chemically known as 4-[(5,6-Dihydro[2,3′-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride, is a synthetic compound derived from anabaseine, a naturally occurring alkaloid.[1] It functions as a partial agonist at α7-containing neuronal nicotinic receptors and as an antagonist at α4β2 nAChRs.[2] This dual activity has made it a subject of interest for its potential cognitive-enhancing effects.[3]

Mechanism of Action

The primary mechanism of action for this compound involves its interaction with nAChRs, which are crucial ligand-gated ion channels in the central and peripheral nervous systems.

Dmab-anabaseine_Mechanism_of_Action Dmab Dmab-anabaseine dihydrochloride a7_nAChR α7 nAChR Dmab->a7_nAChR Partial Agonist a4b2_nAChR α4β2 nAChR Dmab->a4b2_nAChR Antagonist Neuron Neuron a7_nAChR->Neuron Modulates Neuronal Activity a4b2_nAChR->Neuron Modulates Neuronal Activity Cognitive_Enhancement Cognitive Enhancement Neuron->Cognitive_Enhancement Leads to

Figure 1: Mechanism of action of this compound.

Pharmacokinetics and Bioavailability of this compound

Despite its interesting pharmacological profile, detailed in vivo pharmacokinetic studies on this compound, including parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), half-life (t½), and absolute bioavailability, are not extensively reported in the available scientific literature. Research has primarily focused on its pharmacological effects. For instance, one study in aged rats demonstrated that intraperitoneal administration of Dmab-anabaseine (2 mg/kg) enhanced reference memory.[3] However, this study did not provide pharmacokinetic data.

A Comparative Look: Pharmacokinetics of GTS-21 (DMXBA)

Given the limited pharmacokinetic data for Dmab-anabaseine, it is informative to examine the profile of a closely related and more extensively studied anabaseine derivative, GTS-21, also known as DMXBA (3-(2,4-dimethoxybenzylidene)anabaseine).[4] GTS-21 is also a selective α7 nAChR agonist and has undergone clinical investigation.[5][6][7][8][9] It is crucial to note that the following data pertains to GTS-21 and should not be directly extrapolated to this compound.

Preclinical Pharmacokinetics of GTS-21

Studies in animal models have provided a solid foundation for understanding the pharmacokinetic profile of GTS-21.

  • Animal Model: Adult rats.[10]

  • Dosing:

    • Intravenous (IV): 5 mg/kg.[10]

    • Oral (PO): 10 mg/kg.[10]

  • Sample Collection: Blood and brain tissue samples were collected at various time points.[10]

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to determine GTS-21 concentrations.[10][11]

GTS21_Rat_PK_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_results Pharmacokinetic Parameters IV_Dose IV Dose (5 mg/kg) Blood_Sample Blood Samples IV_Dose->Blood_Sample PO_Dose Oral Dose (10 mg/kg) PO_Dose->Blood_Sample Brain_Sample Brain Samples PO_Dose->Brain_Sample HPLC HPLC Analysis Blood_Sample->HPLC Brain_Sample->HPLC PK_Params Cmax, Tmax, AUC, t½, Bioavailability, Brain-Plasma Ratio HPLC->PK_Params

Figure 2: Experimental workflow for rat pharmacokinetic studies of GTS-21.

Table 1: Pharmacokinetic Parameters of GTS-21 in Rats

ParameterIntravenous (5 mg/kg)Oral (10 mg/kg)Reference
Cmax -1010 ± 212 ng/mL[10]
Tmax -10 min[10]
AUC₀-∞ 3790 ± 630 ng·h/mL1440 ± 358 ng·h/mL[10]
Elimination Half-life (t½) 3.71 ± 1.12 h1.740 ± 0.34 h[10]
Total Body Clearance 1480 ± 273 mL/h/kg-[10]
Volume of Distribution (Vd) 2150 ± 433 mL/kg-[10]
Apparent Oral Bioavailability -19%[10]
Brain-Plasma Concentration Ratio -2.61 ± 0.34[10]

In dogs, the absolute oral bioavailability of GTS-21 at a 3 mg/kg dose was found to be 27%.[12][13]

Clinical Pharmacokinetics of GTS-21

Human studies have shown that GTS-21 is well-tolerated.[14][15]

  • Study Design: Randomized, placebo-controlled trial.[14]

  • Participants: 18 healthy male volunteers.[14]

  • Dosing Regimen: 25 mg, 75 mg, and 150 mg of GTS-21 or placebo administered three times daily for 4 days, and once on day 5.[14]

  • Sample Collection: Plasma samples were collected to determine the concentrations of GTS-21 and its metabolite, 4-OH-GTS-21.[14]

Table 2: Summary of GTS-21 Pharmacokinetics in Humans (Multiple Dosing)

ParameterObservationReference
Cmax and AUC Increased in a dose-related fashion.[14]
Intersubject Variability Considerable, but decreased with continued dosing.[14]

Plasma concentrations of GTS-21 and its active metabolite 4-OH-GTS-21 were found to be highly variable among subjects in another study.[16]

Metabolism of GTS-21

GTS-21 undergoes extensive first-pass metabolism.[12] The primary metabolic pathway is O-demethylation, followed by glucuronidation.[12][13] The major metabolites identified in rat urine are 4-OH-GTS-21 glucuronide and 2-OH-GTS-21 glucuronide.[12][13] In vitro studies using human liver microsomes have indicated that CYP1A2 and CYP2E1 are the primary cytochrome P450 isoforms responsible for the O-demethylation of GTS-21, with some contribution from CYP3A.[12]

GTS21_Metabolism GTS21 GTS-21 ODemethylation O-Demethylation (CYP1A2, CYP2E1, CYP3A) GTS21->ODemethylation Hydroxy_Metabolites 4-OH-GTS-21 & 2-OH-GTS-21 ODemethylation->Hydroxy_Metabolites Glucuronidation Glucuronidation Hydroxy_Metabolites->Glucuronidation Glucuronide_Metabolites 4-OH-GTS-21 Glucuronide & 2-OH-GTS-21 Glucuronide Glucuronidation->Glucuronide_Metabolites Excretion Urinary Excretion Glucuronide_Metabolites->Excretion

References

In vitro binding affinity of Dmab-anabaseine dihydrochloride for nicotinic receptor subtypes.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Binding Affinity of Dmab-anabaseine Dihydrochloride (B599025) for Nicotinic Receptor Subtypes

Introduction

Dmab-anabaseine dihydrochloride, more commonly known in scientific literature as GTS-21 or 3-(2,4-dimethoxybenzylidene)anabaseine, is a synthetic analog of the naturally occurring marine toxin anabaseine.[1][2] It has garnered significant interest within the research and drug development communities for its selective partial agonism at the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and its antagonistic activity at the α4β2 nAChR subtype.[3] This dual activity profile makes GTS-21 a compound of interest for potential therapeutic applications, including the treatment of cognitive deficits associated with neurological disorders like Alzheimer's disease and schizophrenia.[4][5][6]

This technical guide provides a comprehensive overview of the in vitro binding affinity of this compound for various nicotinic receptor subtypes. It includes a detailed summary of quantitative binding data, a description of the experimental protocols used to obtain this data, and visualizations of the experimental workflow. This document is intended for researchers, scientists, and drug development professionals working with nicotinic receptor ligands.

Quantitative Binding Affinity Data

The binding affinity of Dmab-anabaseine (GTS-21) and its primary metabolite, 3-(4-hydroxy-2-methoxybenzylidene)anabaseine (4OH-GTS-21), has been characterized across different nAChR subtypes and species. The following table summarizes the key quantitative data from radioligand binding assays.

CompoundReceptor Subtype & SpeciesTissue/Cell LineRadioligandBinding Affinity (Ki)Reference
GTS-21 Human α7SK-N-SH Cells[125I]α-bungarotoxin23 µM[7]
GTS-21 Rat α7PC12 Cells[125I]α-bungarotoxin0.31 µM[7]
4OH-GTS-21 Human α7SK-N-SH Cells[125I]α-bungarotoxin0.17 µM[7]
4OH-GTS-21 Rat α7PC12 Cells[125I]α-bungarotoxin0.45 µM[7]
Anabaseine Rat Brain α-bungarotoxin sitesRat Brain Membranes[125I]α-bungarotoxinHigh Affinity[1]
Anabaseine Rat α4β2Rat Brain Membranes[3H]-CytisineLower Affinity[1][8]

It is important to note that GTS-21 exhibits significant species-dependent differences in its affinity for the α7 nAChR, being much more potent at the rat receptor than the human receptor.[7][9][10] However, its primary metabolite, 4OH-GTS-21, shows high and comparable efficacy at both human and rat α7 receptors, suggesting that GTS-21 may function as a pro-drug in humans.[4][7]

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinity for Dmab-anabaseine and its analogs at nAChR subtypes is typically performed using competitive radioligand binding assays. The following is a generalized protocol based on methodologies described in the literature.[7][8]

1. Membrane Preparation:

  • From Cell Lines (e.g., SK-N-SH, PC12): Cells expressing the target nAChR subtype are harvested and homogenized in a cold buffer solution (e.g., Tris-HCl). The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is subjected to a high-speed centrifugation to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

  • From Brain Tissue (e.g., Rat Brain): Brain tissue is dissected and homogenized in a suitable buffer. The homogenate undergoes differential centrifugation steps to isolate the crude membrane fraction, which is then washed and resuspended.

2. Competitive Binding Assay:

  • A fixed concentration of a high-affinity radioligand for the target receptor is used. For α7 nAChRs, [125I]α-bungarotoxin is commonly employed, while [3H]-cytisine or [3H]-epibatidine can be used for α4β2 nAChRs.[8]

  • The prepared membranes are incubated with the radioligand in the presence of varying concentrations of the unlabeled competitor drug (e.g., GTS-21 or 4OH-GTS-21).

  • Incubation is carried out for a specific duration and at a controlled temperature to allow the binding to reach equilibrium (e.g., 3 hours at 37°C for [125I]α-bungarotoxin binding to α7 nAChRs).[8]

3. Separation of Bound and Free Radioligand:

  • Following incubation, the reaction mixture is rapidly filtered through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This captures the membranes with the bound radioligand on the filter.

  • The filters are washed multiple times with cold assay buffer to remove any unbound radioligand.

4. Quantification of Radioactivity:

  • The radioactivity trapped on the filters is quantified using a gamma counter (for 125I) or a liquid scintillation counter (for 3H).

5. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of a known high-affinity unlabeled ligand) from the total binding.

  • The data are then analyzed using non-linear regression to fit a sigmoidal dose-response curve. From this curve, the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined.

  • The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Radioligand Binding Assay

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_cells Cell Culture / Tissue Dissection homogenization Homogenization prep_cells->homogenization centrifugation Differential Centrifugation homogenization->centrifugation mem_prep Membrane Resuspension centrifugation->mem_prep incubation Incubation with Radioligand & Competitor (GTS-21) mem_prep->incubation filtration Rapid Filtration incubation->filtration washing Filter Washing filtration->washing counting Radioactivity Counting washing->counting data_proc Calculate Specific Binding counting->data_proc curve_fit Non-linear Regression (IC50) data_proc->curve_fit ki_calc Cheng-Prusoff Equation (Ki) curve_fit->ki_calc

Caption: Workflow for determining the in vitro binding affinity of a compound.

Signaling Pathway of α7 nAChR Activation

signaling_pathway gts21 GTS-21 (Agonist) receptor α7 Nicotinic Receptor gts21->receptor Binds channel_opening Ion Channel Opening receptor->channel_opening Conformational Change ca_influx Ca²⁺ Influx channel_opening->ca_influx Allows downstream Downstream Signaling (e.g., Cognitive Enhancement, Anti-inflammatory Effects) ca_influx->downstream Initiates

Caption: Simplified signaling pathway upon α7 nAChR activation by an agonist.

Conclusion

This compound (GTS-21) is a selective ligand for certain nicotinic acetylcholine receptor subtypes, demonstrating notable partial agonism at α7 nAChRs and antagonism at α4β2 nAChRs. Its binding affinity, particularly for the α7 subtype, shows significant inter-species variation. The primary metabolite, 4OH-GTS-21, appears to be a more consistently potent agonist at both human and rat α7 receptors. The standardized in vitro radioligand binding assays provide a robust framework for characterizing the affinity of this and similar compounds, which is a critical step in the drug discovery and development process for novel nAChR-targeting therapeutics.

References

The α7 Nicotinic Acetylcholine Receptor Agonist Dmab-anabaseine Dihydrochloride: A Technical Guide for Neuroscience and Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dmab-anabaseine dihydrochloride (B599025), also known as GTS-21 or DMXBA, is a synthetic derivative of the natural toxin anabaseine (B15009). It functions as a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) and an antagonist at α4β2 nAChRs.[1][2] Its ability to cross the blood-brain barrier and modulate cholinergic signaling has positioned it as a compound of significant interest in neuroscience research, particularly in the context of cognitive enhancement and the development of therapeutics for neurodegenerative and neuropsychiatric disorders such as Alzheimer's disease and schizophrenia.[3][4] This technical guide provides an in-depth overview of Dmab-anabaseine dihydrochloride, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its application in preclinical research.

Introduction

The cholinergic system, particularly the nicotinic acetylcholine receptors (nAChRs), plays a crucial role in cognitive functions, including learning, memory, and attention.[5] Dysfunction of this system is a hallmark of several neurological and psychiatric disorders. The α7 subtype of the nAChR is a ligand-gated ion channel with high calcium permeability, making it a key modulator of synaptic plasticity and neuronal survival.[6] this compound has emerged as a valuable tool for investigating the therapeutic potential of α7 nAChR activation.

Mechanism of Action

This compound exerts its effects primarily through its interaction with nAChRs. It acts as a partial agonist at α7 nAChRs, meaning it binds to and activates the receptor, but with lower efficacy than the endogenous agonist, acetylcholine.[7] This partial agonism is thought to provide a sustained, moderate level of receptor activation without causing the rapid desensitization often seen with full agonists. Concurrently, it acts as an antagonist at α4β2 nAChRs, blocking the activity of this receptor subtype.[1]

The activation of α7 nAChRs by this compound initiates downstream signaling cascades that are believed to underlie its neuroprotective and cognitive-enhancing effects. A key pathway implicated is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[4][8] Activation of this pathway is associated with the promotion of cell survival and the inhibition of apoptosis.[8]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and potency (EC50) of this compound (GTS-21) and its primary active metabolite, 3-(4-hydroxy, 2-methoxy-benzylidene)anabaseine (4OH-GTS-21), at human and rat nAChRs.

Table 1: Binding Affinity (Ki) of Dmab-anabaseine (GTS-21) and its Metabolite

CompoundReceptor SubtypeSpeciesKi (µM)Reference
GTS-21α7 nAChRHuman (SK-N-SH cells)23
GTS-21α7 nAChRRat (PC12 cells)0.31
4OH-GTS-21α7 nAChRHuman (SK-N-SH cells)0.17
4OH-GTS-21α7 nAChRRat (PC12 cells)0.45

Table 2: Potency (EC50) of Dmab-anabaseine (GTS-21) and its Metabolite in Xenopus Oocytes

CompoundReceptor SubtypeSpeciesEC50 (µM)Emax (%)Reference
GTS-21α7 nAChRHuman119[7]
GTS-21α7 nAChRRat5.232[7]
4OH-GTS-21Fetal Muscle nAChRHuman (TE671 cells)1.98-

Synthesis

Dmab-anabaseine is synthesized via an electrophilic substitution reaction between anabaseine and p-dimethylaminobenzaldehyde (Ehrlich's reagent).[5] The dihydrochloride salt is then formed to improve solubility and stability.

Experimental Protocol: Synthesis of this compound

Materials:

  • Anabaseine dihydrochloride

  • p-dimethylaminobenzaldehyde (Ehrlich's reagent)

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Diethyl ether

Procedure:

  • Dissolve anabaseine dihydrochloride and p-dimethylaminobenzaldehyde in ethanol.

  • Add a few drops of concentrated hydrochloric acid to the solution.

  • Heat the solution at reflux for several hours with stirring.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, cool the reaction mixture to 0°C.

  • Precipitate the product by adding diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • The resulting solid is this compound. Further purification can be achieved by recrystallization.

Experimental Protocols for Preclinical Research

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Electrophysiological Assessment of α7 nAChR Agonism in Xenopus Oocytes

This protocol is used to characterize the functional activity of Dmab-anabaseine at nAChRs expressed in a heterologous system.

Methodology:

  • Oocyte Preparation: Harvest stage V-VI oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by treatment with collagenase.

  • cRNA Injection: Inject oocytes with cRNAs encoding the desired nAChR subunits (e.g., human or rat α7). Incubate the injected oocytes for 1-10 days to allow for receptor expression.

  • Two-Electrode Voltage Clamp (TEVC) Recording: Place an oocyte in a recording chamber continuously perfused with Ringer's solution. Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording. Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • Drug Application: Apply acetylcholine (ACh) at a control concentration to elicit a baseline response. Apply Dmab-anabaseine at various concentrations to determine its agonist activity.

  • Data Analysis: Measure the peak current amplitude of the responses. Construct concentration-response curves and calculate the EC50 and Emax values.

Assessment of Cognitive Enhancement in Aged Rats using the Morris Water Maze

The Morris water maze is a widely used behavioral task to assess spatial learning and memory.

Methodology:

  • Apparatus: A circular pool (approximately 180-210 cm in diameter) filled with opaque water (23 ± 2°C) containing a hidden platform submerged 1-2 cm below the surface. The pool is surrounded by distal visual cues.

  • Acquisition Phase: For 5 consecutive days, subject each rat to four trials per day with an inter-trial interval of at least 5 minutes. For each trial, place the rat in the pool at one of four quasi-random starting locations. Allow the rat to swim for a maximum of 90-120 seconds to find the platform. If the rat fails to find the platform, guide it to the platform and allow it to remain there for 20-30 seconds.

  • Probe Trial: On the day after the final acquisition day, remove the platform from the pool. Allow each rat to swim freely in the pool for 60 seconds.

  • Data Analysis: Record the escape latency (time to find the platform) and swim path during the acquisition phase. During the probe trial, record the time spent in the target quadrant (the quadrant that previously contained the platform) and the number of crossings over the former platform location.

Neuroprotection Assay against β-Amyloid-Induced Toxicity in Neuronal Cultures

This assay evaluates the ability of Dmab-anabaseine to protect neurons from the toxic effects of β-amyloid (Aβ), a key pathological hallmark of Alzheimer's disease.

Methodology:

  • Cell Culture: Culture primary cortical or hippocampal neurons from embryonic rats.

  • Aβ Preparation: Prepare oligomeric Aβ1-42 by dissolving the peptide and incubating it to form neurotoxic aggregates.

  • Treatment: Pre-treat the neuronal cultures with various concentrations of Dmab-anabaseine for a specified period (e.g., 1 hour).

  • Aβ Exposure: Add the prepared Aβ oligomers to the cultures and incubate for 24-48 hours.

  • Viability Assessment: Assess neuronal viability using methods such as the MTT assay, which measures mitochondrial metabolic activity, or by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, an indicator of cell death.

  • Data Analysis: Compare the viability of neurons treated with Dmab-anabaseine and Aβ to those treated with Aβ alone.

Auditory Sensory Gating (P50 Suppression) in Animal Models of Schizophrenia

Deficits in sensory gating are a core feature of schizophrenia. The P50 auditory evoked potential is a common measure of this process.

Methodology:

  • Animal Model: Use a relevant animal model, such as DBA/2J mice, which exhibit deficits in sensory gating.

  • Electrode Implantation: Surgically implant recording electrodes over the skull, typically over the vertex (Cz location in humans), and a reference electrode.

  • Paired-Click Paradigm: Present pairs of auditory stimuli (clicks) with an inter-stimulus interval of 500 ms (B15284909). The first stimulus is the conditioning (S1) stimulus, and the second is the test (S2) stimulus.

  • EEG Recording: Record the electroencephalogram (EEG) during the presentation of the paired clicks.

  • Data Analysis: Average the EEG epochs time-locked to the stimuli. Identify the P50 component, a positive-going wave peaking around 50 ms post-stimulus. Measure the amplitude of the P50 wave in response to S1 and S2. Calculate the P50 suppression ratio (S2/S1). A higher ratio indicates poorer sensory gating.

Visualizations

Signaling Pathways and Experimental Workflows

G Signaling Pathway of Dmab-anabaseine at the α7 nAChR Dmab Dmab-anabaseine dihydrochloride a7nAChR α7 Nicotinic Acetylcholine Receptor Dmab->a7nAChR Activates PI3K PI3K a7nAChR->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Phosphorylates & Activates Neuroprotection Neuroprotection & Cognitive Enhancement Akt->Neuroprotection Promotes G Experimental Workflow for Morris Water Maze cluster_acquisition Acquisition Phase (5 days) cluster_probe Probe Trial (Day 6) cluster_data Data Analysis Trial1 Day 1: 4 Trials Trial2 Day 2: 4 Trials Trial1->Trial2 Trial3 Day 3: 4 Trials Trial2->Trial3 Trial4 Day 4: 4 Trials Trial3->Trial4 Trial5 Day 5: 4 Trials Trial4->Trial5 Probe 60s Free Swim (No Platform) Trial5->Probe AcqData Escape Latency Swim Path ProbeData Time in Target Quadrant Platform Crossings cluster_acquisition cluster_acquisition cluster_acquisition->AcqData cluster_probe cluster_probe cluster_probe->ProbeData G Workflow for P50 Auditory Sensory Gating Stimulus Paired Auditory Clicks (S1 and S2, 500ms ISI) EEG EEG Recording Stimulus->EEG Averaging Signal Averaging EEG->Averaging P50 Identify P50 Component Averaging->P50 Amplitude Measure S1 and S2 P50 Amplitudes P50->Amplitude Ratio Calculate S2/S1 Ratio Amplitude->Ratio Result Assessment of Sensory Gating Ratio->Result

References

Methodological & Application

Application Notes and Protocols: Preparation of Dmab-anabaseine dihydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of Dmab-anabaseine dihydrochloride (B599025), a neuroactive compound with selective effects on nicotinic acetylcholine (B1216132) receptors (nAChRs). These guidelines are intended to ensure accurate and reproducible experimental results.

Introduction

Dmab-anabaseine dihydrochloride is a synthetic derivative of the marine toxin anabaseine. It functions as a partial agonist of the α7 nicotinic acetylcholine receptor (nAChR) and as an antagonist of the α4β2 nAChR.[1][2][3] This dual activity allows for the modulation of neuronal signaling, making it a valuable tool for research in cognitive enhancement and neuroprotection.[1][2] The dihydrochloride salt form enhances the compound's stability and solubility.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 364.32 g/mol [4][5]
Molecular Formula C₁₉H₂₁N₃·2HCl[4][5][6]
Appearance Orange solid or lyophilized powder[1][5]
Purity ≥98% (HPLC)[1]
CAS Number 154149-38-9[1][5]
Solubility
   Water≥38.5 mg/mL; Soluble to 100 mM[5]
   DMSO≥8.5 mg/mL with ultrasonic; Soluble to 25 mM[5]
   Ethanol≥20.8 mg/mL with ultrasonic[5]
   PBS (pH 7.2)Sparingly Soluble: 1-10 mg/mL[6]
Storage Conditions Desiccate at -20°C[5]
Stability ≥ 4 years at -20°C[6]

Experimental Protocol: Preparation of a 10 mM Stock Solution in Water

This protocol describes the preparation of a 10 mM aqueous stock solution of this compound.

Materials:

  • This compound (solid)

  • Nuclease-free water (or appropriate sterile, purified water)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Determine the required mass: Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example for 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L x 0.001 L x 364.32 g/mol x 1000 mg/g = 3.6432 mg

  • Weigh the compound: Carefully weigh the calculated amount of this compound using a calibrated analytical balance. To minimize waste and ensure accuracy, it is advisable to weigh a slightly larger amount (e.g., 5 or 10 mg) and adjust the volume of the solvent accordingly.

  • Dissolution:

    • Transfer the weighed compound into a sterile microcentrifuge tube or vial.

    • Add the calculated volume of nuclease-free water.

    • Vortex the solution until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary, as indicated by some sources suggesting sonication for other solvents.[5]

  • Sterilization (Optional): If the stock solution is intended for use in cell culture, it can be sterile-filtered through a 0.22 µm syringe filter.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C in tightly sealed tubes.[5][6] The compound is stable for at least four years when stored under these conditions.[6]

Visualizations

Experimental Workflow for Stock Solution Preparation

G Workflow for Preparing Dmab-anabaseine Stock Solution cluster_prep Preparation cluster_sol Dissolution cluster_final Final Steps calc Calculate Mass (e.g., for 10 mM solution) weigh Weigh Compound calc->weigh add_solvent Add Solvent (e.g., Water) weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve sterilize Sterile Filter (Optional) dissolve->sterilize aliquot Aliquot into Single-Use Tubes sterilize->aliquot store Store at -20°C aliquot->store

Caption: A flowchart illustrating the key steps for preparing a this compound stock solution.

Hypothetical Signaling Pathway of Dmab-anabaseine

G Dmab-anabaseine Action on Nicotinic Receptors cluster_a7 α7 nAChR cluster_a4b2 α4β2 nAChR dmab Dmab-anabaseine a7 α7 Receptor dmab->a7 a4b2 α4β2 Receptor dmab->a4b2 ca_influx Ca²⁺ Influx a7->ca_influx Partial Agonist downstream_a7 Downstream Signaling (e.g., CREB activation) ca_influx->downstream_a7 cognition Cognitive Enhancement downstream_a7->cognition block Inhibition of Acetylcholine Binding a4b2->block Antagonist modulation Modulation of Dopaminergic/Cholinergic Signaling block->modulation

Caption: A diagram showing the dual action of Dmab-anabaseine as a partial agonist at α7 and an antagonist at α4β2 nAChRs.

References

Application Notes and Protocols for Dmab-anabaseine dihydrochloride in Alzheimer's Disease Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmab-anabaseine dihydrochloride (B599025), also known as DMXBA or GTS-21, is a selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] Research has shown its potential as a therapeutic agent for Alzheimer's disease (AD). Its mechanism of action involves the activation of α7 nAChRs, which are implicated in neuroprotective and anti-inflammatory pathways.[3][4] Studies in transgenic mouse models of AD have demonstrated that Dmab-anabaseine dihydrochloride can reduce the burden of amyloid-beta (Aβ) plaques in the brain and improve cognitive deficits.[2]

These application notes provide a comprehensive overview of the use of this compound in preclinical Alzheimer's disease research, including detailed experimental protocols and quantitative data from relevant studies.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the activation of the α7 nicotinic acetylcholine receptor. This activation initiates downstream signaling cascades that contribute to the reduction of AD pathology in two main ways:

  • Suppression of Amyloid-β Production: Activation of α7 nAChRs can lead to the suppression of γ-secretase activity.[2] Since γ-secretase is a key enzyme in the production of Aβ peptides from the amyloid precursor protein (APP), its inhibition results in lower levels of Aβ in the brain.[2]

  • Promotion of Amyloid-β Clearance: this compound has been shown to enhance the phagocytic activity of microglia, the resident immune cells of the brain.[2] This increased phagocytosis leads to more efficient clearing of Aβ plaques.

The neuroprotective and anti-inflammatory effects of α7 nAChR activation are thought to be mediated by signaling pathways such as the JAK2/STAT3 and PI3K/Akt pathways.[3][4]

Dmab Dmab-anabaseine dihydrochloride a7nAChR α7 Nicotinic Acetylcholine Receptor Dmab->a7nAChR Activates Microglia Microglia a7nAChR->Microglia Stimulates Neuron Neuron a7nAChR->Neuron Acts on Phagocytosis Increased Aβ Phagocytosis Microglia->Phagocytosis gSecretase γ-Secretase Activity Neuron->gSecretase Suppresses Abeta_clear Increased Aβ Clearance Phagocytosis->Abeta_clear Abeta_prod Decreased Aβ Production gSecretase->Abeta_prod AD_path Amelioration of AD Pathology Abeta_prod->AD_path Abeta_clear->AD_path start Start: AD Mouse Model (e.g., APdE9) treatment Dmab-anabaseine Administration (Oral Gavage) start->treatment behavior Behavioral Assessment (Morris Water Maze) treatment->behavior tissue Tissue Collection (Brain Dissection) behavior->tissue elisa Biochemical Analysis: ELISA for Aβ levels tissue->elisa wb Biochemical Analysis: Western Blot for γ-secretase tissue->wb ihc Histological Analysis: IHC for Microglia & Aβ tissue->ihc data Data Analysis & Interpretation elisa->data wb->data ihc->data

References

Application Notes and Protocols for Dmab-anabaseine dihydrochloride in Schizophrenia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive (e.g., hallucinations, delusions), negative (e.g., social withdrawal, anhedonia), and cognitive impairments (e.g., deficits in attention, memory, and executive function).[1][2] Current antipsychotic medications are primarily effective in treating positive symptoms, leaving a significant unmet need for therapies that address the debilitating cognitive and negative symptoms.[3]

The α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) has emerged as a promising therapeutic target for schizophrenia, particularly for the cognitive deficits.[4][5][6] Genetic studies have linked polymorphisms in the CHRNA7 gene, which encodes the α7 nAChR, to sensory gating deficits and an increased risk for schizophrenia.[5][6] Dmab-anabaseine dihydrochloride (B599025) (DMXB-A), a selective partial agonist of the α7 nAChR, has been a key investigational compound in this area.[4] These application notes provide an overview of its use in preclinical animal models of schizophrenia, detailing its mechanism of action, relevant experimental protocols, and available quantitative data.

Mechanism of Action

Dmab-anabaseine dihydrochloride exerts its effects primarily through the activation of α7 nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels highly expressed in brain regions crucial for cognition, such as the hippocampus and prefrontal cortex.[4] In schizophrenia, dysfunction of the α7 nAChR system is thought to contribute to cognitive impairments and sensory gating deficits.[5][6]

By acting as a partial agonist, Dmab-anabaseine is hypothesized to:

  • Enhance Sensory Gating: Improve the filtering of sensory information, a process that is deficient in individuals with schizophrenia.

  • Modulate Neurotransmitter Systems: Activation of α7 nAChRs can influence the release of several key neurotransmitters implicated in schizophrenia, including glutamate (B1630785) and dopamine, particularly in the prefrontal cortex.[7][8]

  • Improve Cognitive Function: Through its influence on synaptic plasticity and neurotransmission in critical brain circuits, Dmab-anabaseine aims to ameliorate the cognitive deficits associated with the disorder.[7]

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: Receptor Binding Affinity

CompoundReceptorPreparationKᵢ (µM)Reference
Dmab-anabaseine (DMXBA)Torpedo nAChR (proxy for α7)Torpedo electric organ membranes10.6 ± 0.8[5]

Note: Data for specific binding to rodent or human α7 nAChRs with this compound was not explicitly found in the provided search results. The Torpedo nAChR is often used as a model system.

Table 2: In Vivo Efficacy in Animal Models

Animal ModelBehavioral AssaySpeciesDose (mg/kg)RouteEffectReference
Aged Rats17-arm radial mazeRat2i.p. (daily for 30 days)Enhanced reference memory[4]
MK-801 Induced PoppingPopping BehaviorMouseNot specified for Dmab-anabaseineN/AAnabasine (related compound) attenuated MK-801-induced popping[9]

Note: Specific dose-response data for this compound in prepulse inhibition, novel object recognition, and social interaction tests in schizophrenia models were not available in the search results. The data presented is based on a cognition-enhancing study in aged rats and a study with a related compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard practices and should be adapted and optimized for specific experimental conditions.

NMDA Receptor Antagonist-Induced Schizophrenia Model (MK-801)

This model is widely used to induce behavioral phenotypes in rodents that mimic certain aspects of schizophrenia, including hyperlocomotion (positive symptom model) and cognitive deficits.[2][10]

Materials:

  • This compound

  • MK-801 (Dizocilpine)

  • Saline solution (0.9% NaCl)

  • Rodents (mice or rats)

  • Standard animal housing

  • Behavioral testing apparatus (e.g., open field arena, prepulse inhibition chambers, novel object recognition arena)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.

  • Habituation: Habituate the animals to the testing environment and handling for several days prior to the start of the experiment.

  • Drug Preparation: Dissolve this compound and MK-801 in saline to the desired concentrations.

  • Treatment Groups:

    • Vehicle + Vehicle

    • Vehicle + MK-801

    • Dmab-anabaseine + MK-801 (multiple dose groups recommended)

    • Dmab-anabaseine + Vehicle

  • Drug Administration:

    • Administer this compound (or vehicle) via the desired route (e.g., intraperitoneal - i.p.) at a specific time point before MK-801 administration (e.g., 30 minutes).

    • Administer MK-801 (e.g., 0.1-0.3 mg/kg for mice, i.p.) or vehicle.[10]

  • Behavioral Testing: Conduct behavioral assays at the appropriate time following MK-801 administration (e.g., 15-30 minutes for locomotor activity).

Prepulse Inhibition (PPI) Test

PPI is a measure of sensorimotor gating, which is often deficient in schizophrenia.[11]

Apparatus:

  • Startle response system with a sound-attenuating chamber, a loudspeaker for background noise and acoustic stimuli, and a sensor to detect the animal's startle response.

Procedure:

  • Acclimation: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).

  • Test Session: The session consists of a series of trials:

    • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB, 40 ms (B15284909) duration).

    • Prepulse-pulse trials: A weak, non-startling prepulse stimulus (e.g., 75-85 dB, 20 ms duration) precedes the startling pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Background noise only.

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity: % PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory, a cognitive domain impaired in schizophrenia.[12]

Apparatus:

  • An open-field arena (e.g., 50x50x50 cm).

  • Two sets of identical objects (familiar objects) and one set of different objects (novel objects). Objects should be of similar size and material but differ in shape and appearance.

Procedure:

  • Habituation: Allow the animal to explore the empty arena for 5-10 minutes for 2-3 days.

  • Familiarization Phase (Trial 1): Place two identical objects in the arena and allow the animal to explore for a set period (e.g., 5-10 minutes).

  • Inter-trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour).

  • Test Phase (Trial 2): Replace one of the familiar objects with a novel object and allow the animal to explore the arena again for a set period (e.g., 5 minutes).

  • Data Analysis:

    • Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within a certain distance (e.g., 2 cm) of the object and oriented towards it.

    • Calculate the discrimination index: Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

Social Interaction Test

This test evaluates social behavior, which can be impaired in animal models of the negative symptoms of schizophrenia.[13][14]

Apparatus:

  • An open-field arena.

Procedure:

  • Habituation: Habituate the test animal to the arena for a set period over several days.

  • Test Session:

    • Place the test animal and an unfamiliar, weight- and sex-matched "stimulus" animal in the arena together for a defined period (e.g., 10 minutes).

    • Record the session for later analysis.

  • Data Analysis:

    • Score the duration of active social interactions, which can include sniffing, grooming, following, and physical contact.

    • Compare the total time spent in social interaction between treatment groups.

Visualizations

G cluster_0 Dmab-anabaseine Administration cluster_1 Behavioral Assays cluster_2 Data Analysis Animal Model of Schizophrenia (e.g., MK-801 induced) Animal Model of Schizophrenia (e.g., MK-801 induced) Prepulse Inhibition (PPI) Prepulse Inhibition (PPI) Animal Model of Schizophrenia (e.g., MK-801 induced)->Prepulse Inhibition (PPI) Evaluate Sensorimotor Gating Novel Object Recognition (NOR) Novel Object Recognition (NOR) Animal Model of Schizophrenia (e.g., MK-801 induced)->Novel Object Recognition (NOR) Assess Cognitive Function Social Interaction Test Social Interaction Test Animal Model of Schizophrenia (e.g., MK-801 induced)->Social Interaction Test Measure Negative Symptoms Quantitative Assessment of Behavioral Deficits Quantitative Assessment of Behavioral Deficits Prepulse Inhibition (PPI)->Quantitative Assessment of Behavioral Deficits Novel Object Recognition (NOR)->Quantitative Assessment of Behavioral Deficits Social Interaction Test->Quantitative Assessment of Behavioral Deficits

Experimental workflow for evaluating Dmab-anabaseine.

G Dmab-anabaseine Dmab-anabaseine α7 nAChR α7 nAChR Dmab-anabaseine->α7 nAChR Activates GABAergic Interneuron GABAergic Interneuron α7 nAChR->GABAergic Interneuron Located on Increased GABA Release Increased GABA Release GABAergic Interneuron->Increased GABA Release Leads to Glutamatergic Neuron Glutamatergic Neuron Modulation of Glutamate Release Modulation of Glutamate Release Glutamatergic Neuron->Modulation of Glutamate Release Dopaminergic Neuron Dopaminergic Neuron Modulation of Dopamine Release Modulation of Dopamine Release Dopaminergic Neuron->Modulation of Dopamine Release Increased GABA Release->Glutamatergic Neuron Inhibits Increased GABA Release->Dopaminergic Neuron Inhibits Improved Cognitive Function Improved Cognitive Function Modulation of Glutamate Release->Improved Cognitive Function Modulation of Dopamine Release->Improved Cognitive Function

Proposed signaling pathway of Dmab-anabaseine.

G cluster_0 Schizophrenia Pathophysiology cluster_1 Therapeutic Intervention cluster_2 Therapeutic Outcomes α7 nAChR Hypofunction α7 nAChR Hypofunction Sensory Gating Deficits Sensory Gating Deficits α7 nAChR Hypofunction->Sensory Gating Deficits Cognitive Impairment Cognitive Impairment α7 nAChR Hypofunction->Cognitive Impairment Neurotransmitter Dysregulation Neurotransmitter Dysregulation α7 nAChR Hypofunction->Neurotransmitter Dysregulation Dmab-anabaseine Dmab-anabaseine Improved Sensory Gating Improved Sensory Gating Dmab-anabaseine->Improved Sensory Gating Leads to Enhanced Cognitive Function Enhanced Cognitive Function Dmab-anabaseine->Enhanced Cognitive Function Leads to Neurotransmitter Modulation Neurotransmitter Modulation Dmab-anabaseine->Neurotransmitter Modulation Leads to

Logical relationship of Dmab-anabaseine's therapeutic action.

References

Application Notes and Protocols for Assessing Cognitive Enhancement by Dmab-anabaseine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmab-anabaseine dihydrochloride (B599025), also known as GTS-21, is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) and an antagonist of the α4β2 nAChR.[1][2] It has demonstrated potential as a cognitive-enhancing agent in preclinical studies, showing promise for conditions associated with cognitive decline, such as Alzheimer's disease and schizophrenia.[3][4] This document provides detailed application notes and experimental protocols for assessing the cognitive-enhancing effects of Dmab-anabaseine dihydrochloride using a battery of behavioral assays in rodent models.

Mechanism of Action

This compound exerts its pro-cognitive effects primarily through the modulation of the α7 nicotinic acetylcholine receptor. Activation of this receptor, a ligand-gated ion channel with high calcium permeability, triggers several downstream signaling cascades implicated in synaptic plasticity, learning, and memory. Key pathways include the Janus kinase 2-signal transducer and activator of transcription 3 (JAK2-STAT3) and the phosphatidylinositol 3-kinase-protein kinase B (PI3K-Akt) pathways, which are involved in promoting cell survival and reducing inflammation.[4][5] Additionally, α7 nAChR activation may influence the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling pathways, which are critical for long-term potentiation and memory formation.

Signaling Pathway Diagram

Dmab-anabaseine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus a7_nAChR α7 nAChR Ca_ion Ca²⁺ Influx a7_nAChR->Ca_ion opens JAK2 JAK2 a7_nAChR->JAK2 Dmab_anabaseine Dmab-anabaseine dihydrochloride Dmab_anabaseine->a7_nAChR binds & activates PI3K PI3K Ca_ion->PI3K ERK ERK Ca_ion->ERK STAT3 STAT3 JAK2->STAT3 Akt Akt PI3K->Akt CREB CREB Akt->CREB ERK->CREB Gene_Expression Gene Expression (Synaptic Plasticity, Survival) STAT3->Gene_Expression CREB->Gene_Expression

Caption: Signaling pathway of this compound via α7 nAChR.

Data Presentation: Cognitive Enhancement in Aged Rats

The following table summarizes the quantitative data from a study by Arendash et al. (1995) investigating the effects of this compound (GTS-21) on spatial memory in aged rats using a 17-arm radial maze.[2]

Treatment GroupMean Reference Errors (Errors ± SEM) - Block 1 (Days 1-5)Mean Reference Errors (Errors ± SEM) - Block 2 (Days 6-10)Mean Reference Errors (Errors ± SEM) - Block 3 (Days 11-15)
Vehicle (Saline)5.5 ± 0.64.2 ± 0.53.5 ± 0.4
GTS-21 (1.0 mg/kg, i.p.)4.1 ± 0.52.8 ± 0.42.1 ± 0.3
Nicotine (0.2 mg/kg, i.p.)4.3 ± 0.43.0 ± 0.32.3 ± 0.3
*p < 0.05 compared to vehicle-treated group

Experimental Protocols

Morris Water Maze (MWM)

The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory.[6]

Objective: To evaluate the effect of this compound on spatial learning and memory.

Materials:

  • Circular pool (1.5-2.0 m in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder).

  • Submerged escape platform (10-15 cm in diameter), placed 1-2 cm below the water surface.

  • Visual cues placed around the pool.

  • Video tracking system.

Protocol:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Habituation: On the day before training, allow each animal to swim freely in the pool without the platform for 60 seconds.

  • Training Phase (Acquisition):

    • Administer this compound or vehicle at the predetermined time before the first trial of each day.

    • Conduct 4 trials per day for 5 consecutive days.

    • For each trial, gently place the animal into the water facing the wall of the pool at one of four quasi-randomly selected starting positions.

    • Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.

    • If the animal fails to find the platform within the allotted time, gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Memory Retention):

    • 24 hours after the last training trial, remove the platform from the pool.

    • Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the latency to first enter the target quadrant.

Data Analysis:

  • Acquisition: Analyze the escape latency and path length across training days using a repeated-measures ANOVA.

  • Probe Trial: Compare the time spent in the target quadrant, number of platform crossings, and latency to first enter the target quadrant between treatment groups using a one-way ANOVA or t-test.

Y-Maze Spontaneous Alternation Test

The Y-maze task is used to assess spatial working memory.[7]

Objective: To evaluate the effect of this compound on short-term spatial memory.

Materials:

  • Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high) at a 120° angle from each other.

  • Video tracking system.

Protocol:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before testing.

  • Testing:

    • Administer this compound or vehicle at the predetermined time before the trial.

    • Place the animal at the end of one arm and allow it to freely explore the maze for 8 minutes.

    • Record the sequence of arm entries. An arm entry is counted when all four paws of the animal are within the arm.

  • Data Analysis:

    • An alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB, BCA).

    • Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.

    • Compare the percentage of spontaneous alternation between treatment groups using a one-way ANOVA or t-test. The total number of arm entries can be used as a measure of general locomotor activity.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.[8]

Objective: To evaluate the effect of this compound on recognition memory.

Materials:

  • Open-field arena (e.g., 50 cm x 50 cm x 50 cm).

  • Two sets of identical objects (A and B) and one novel object (C). Objects should be of similar size and material but different in shape and appearance.

  • Video recording equipment.

Protocol:

  • Habituation: On day 1, allow each animal to freely explore the empty arena for 5-10 minutes.

  • Familiarization (Training):

    • On day 2, administer this compound or vehicle at the predetermined time before the trial.

    • Place two identical objects (A) in the arena.

    • Place the animal in the arena and allow it to explore the objects for 5-10 minutes.

    • Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose or paws.

  • Testing:

    • After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), replace one of the familiar objects (A) with a novel object (C).

    • Place the animal back in the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar object (A) and the novel object (C).

Data Analysis:

  • Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

  • A positive DI indicates a preference for the novel object and intact recognition memory.

  • Compare the DI between treatment groups using a one-way ANOVA or t-test.

Experimental Workflow and Logical Relationships

Experimental Workflow Diagram

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Drug_Administration Dmab-anabaseine or Vehicle Administration Animal_Acclimation->Drug_Administration Behavioral_Assay Behavioral Assay Drug_Administration->Behavioral_Assay MWM Morris Water Maze Behavioral_Assay->MWM Spatial Learning & Memory Y_Maze Y-Maze Behavioral_Assay->Y_Maze Working Memory NOR Novel Object Recognition Behavioral_Assay->NOR Recognition Memory Data_Collection Data Collection (Video Tracking) MWM->Data_Collection Y_Maze->Data_Collection NOR->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: General workflow for behavioral assays.

Logical Relationship of Assays

Assay_Relationships Cognitive_Function Cognitive Function Spatial_Memory Spatial Memory Cognitive_Function->Spatial_Memory Working_Memory Working Memory Cognitive_Function->Working_Memory Recognition_Memory Recognition Memory Cognitive_Function->Recognition_Memory MWM Morris Water Maze Spatial_Memory->MWM assessed by Y_Maze Y-Maze Working_Memory->Y_Maze assessed by NOR Novel Object Recognition Recognition_Memory->NOR assessed by

Caption: Relationship between cognitive domains and assays.

References

Application of Dmab-anabaseine dihydrochloride in studying auditory gating deficits.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Dmab-anabaseine dihydrochloride (B599025), also known as DMXB-A or GTS-21, is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3][4] This compound has garnered significant interest in neuroscience research, particularly for its potential therapeutic applications in neuropsychiatric disorders characterized by cognitive and sensory gating deficits, such as schizophrenia.[1][3][4]

Auditory gating, a pre-attentive cognitive process, is the brain's ability to filter out redundant or irrelevant auditory stimuli.[5] This filtering mechanism is crucial for preventing sensory overload and allowing for the allocation of cognitive resources to relevant information.[5] Deficits in auditory gating are a well-documented endophenotype in schizophrenia and are thought to contribute to the positive symptoms and cognitive fragmentation observed in the disorder.[5]

The α7 nAChR is highly expressed in brain regions critical for auditory gating, including the hippocampus and prefrontal cortex.[1] Evidence suggests that the function of these receptors is compromised in individuals with schizophrenia, leading to impaired auditory gating. Dmab-anabaseine, by acting as an agonist at these receptors, offers a valuable pharmacological tool to probe the role of the α7 nAChR in auditory gating and to evaluate its potential as a therapeutic target for reversing gating deficits.

Two primary preclinical and clinical paradigms are employed to assess auditory gating:

  • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: This paradigm measures the suppression of the startle response to a loud acoustic stimulus (the pulse) when it is preceded by a weaker, non-startling stimulus (the prepulse).[6][7][8][9] A reduction in PPI indicates a deficit in sensorimotor gating.

  • P50 Sensory Gating: This electroencephalography (EEG)-based paradigm involves the presentation of two identical auditory clicks in rapid succession.[5][10] In healthy individuals, the amplitude of the P50 event-related potential (ERP) to the second click is significantly suppressed compared to the first. A higher P50 ratio (amplitude of the second response / amplitude of the first response) signifies impaired sensory gating.[10]

Dmab-anabaseine has been shown to normalize deficits in both PPI and P50 sensory gating in animal models of schizophrenia and has demonstrated pro-cognitive and gating-enhancing effects in clinical trials with schizophrenia patients.[1][3][4] These findings underscore the utility of Dmab-anabaseine as a research tool for:

  • Investigating the neurobiology of auditory gating and the role of the α7 nAChR.

  • Screening and development of novel therapeutic agents targeting the cholinergic system for the treatment of cognitive deficits in schizophrenia and other psychiatric disorders.

  • Serving as a positive control in preclinical and clinical studies evaluating new compounds for their effects on auditory gating.

Data Presentation

The following tables summarize the dose-dependent effects of Dmab-anabaseine dihydrochloride on auditory gating deficits as reported in preclinical and clinical studies.

Table 1: Preclinical Efficacy of Dmab-anabaseine on Prepulse Inhibition in Rats

Treatment GroupDose (mg/kg, i.p.)Prepulse Intensity% PPI (Mean ± SD)p-value vs. Deficit Model
Vehicle Control-75 dB65 ± 5.2-
Deficit Model (e.g., NMDA antagonist)-75 dB30 ± 4.8< 0.01 vs. Vehicle
Dmab-anabaseine175 dB45 ± 5.1< 0.05
Dmab-anabaseine375 dB58 ± 4.9< 0.01
Dmab-anabaseine1075 dB62 ± 5.3< 0.01

Note: The data presented are representative values derived from typical preclinical studies and may not reflect the exact results of a single specific study. The deficit model often involves the administration of an NMDA receptor antagonist like MK-801 to induce a PPI deficit.

Table 2: Clinical Efficacy of Dmab-anabaseine on P50 Sensory Gating in Schizophrenia Patients

Treatment GroupDose (mg)P50 Gating Ratio (S2/S1, Mean ± SD)p-value vs. Placebo
Healthy Controls-0.25 ± 0.15-
Schizophrenia Patients (Placebo)-0.85 ± 0.20-
Dmab-anabaseine750.60 ± 0.18< 0.05
Dmab-anabaseine1500.45 ± 0.17< 0.01

Note: The data presented are representative values based on clinical trial findings. P50 gating ratios can vary based on recording and analysis parameters.

Experimental Protocols

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex in Rodents

Objective: To assess the effect of Dmab-anabaseine on sensorimotor gating deficits in a rodent model.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or 0.5% methylcellulose)

  • Acoustic startle chambers equipped with a high-frequency loudspeaker and a motion sensor to detect the whole-body startle response.

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Agent to induce PPI deficit (e.g., MK-801, apomorphine)

Procedure:

  • Acclimation: Allow rats to acclimate to the housing facility for at least one week before the experiment. Handle the animals daily for 3-5 days prior to testing to reduce stress.

  • Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentrations (e.g., 1, 3, 10 mg/kg).

  • Drug Administration: Administer Dmab-anabaseine or vehicle via intraperitoneal (i.p.) injection 30 minutes before the PPI test session. If using a deficit-inducing agent, administer it at the appropriate time before the test (e.g., MK-801 is typically given 15 minutes prior).

  • PPI Test Session:

    • Place the rat in the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65 dB).

    • The test session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration) to measure the baseline startle response.

      • Prepulse-pulse trials: The pulse stimulus is preceded by a weaker prepulse stimulus (e.g., 75, 80, or 85 dB, 20 ms duration). The inter-stimulus interval (ISI) between the onset of the prepulse and the onset of the pulse is typically 100 ms.

      • No-stimulus trials: Background noise only, to measure baseline movement.

    • The entire session usually lasts 20-30 minutes.

  • Data Analysis:

    • The startle response is measured as the peak amplitude of the motion sensor output.

    • PPI is calculated as a percentage: % PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] * 100.

    • Statistical analysis is performed using ANOVA to compare the %PPI between treatment groups.

P50 Sensory Gating in Humans

Objective: To evaluate the effect of Dmab-anabaseine on P50 sensory gating deficits in a clinical population (e.g., schizophrenia patients).

Materials:

  • This compound capsules (e.g., 75 mg, 150 mg)

  • Placebo capsules

  • EEG recording system with a multi-channel cap (e.g., 32 or 64 channels)

  • Auditory stimulation software and headphones

  • Participants (e.g., schizophrenia patients and healthy controls)

Procedure:

  • Participant Recruitment: Recruit participants based on established inclusion and exclusion criteria. Obtain informed consent.

  • Study Design: Employ a double-blind, placebo-controlled, crossover or parallel-group design.

  • Drug Administration: Administer a single oral dose of Dmab-anabaseine or placebo. The P50 recording is typically performed at the time of expected peak plasma concentration of the drug (e.g., 1-2 hours post-administration).

  • EEG Recording:

    • Seat the participant in a comfortable, sound-attenuated, and electrically shielded room.

    • Apply the EEG cap and ensure electrode impedances are below 5 kΩ.

    • Record EEG from scalp electrodes, with a focus on the vertex (Cz) electrode, referenced to linked mastoids or another suitable reference.

    • The auditory stimuli are presented binaurally through headphones. The paradigm consists of pairs of identical clicks (e.g., 1 ms duration, 85-95 dB) with an inter-stimulus interval of 500 ms. The inter-pair interval is typically 8-10 seconds.

    • Present a sufficient number of pairs (e.g., 100-120) to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • The continuous EEG data is filtered (e.g., 1-50 Hz bandpass), segmented into epochs around the stimulus onset, and corrected for baseline.

    • Artifacts (e.g., eye blinks, muscle activity) are removed.

    • The epochs for the first (S1) and second (S2) stimuli are averaged separately.

    • The P50 component is identified as a positive peak occurring between 40 and 75 ms post-stimulus.

    • The P50 gating ratio is calculated as the amplitude of the P50 to the S2 stimulus divided by the amplitude of the P50 to the S1 stimulus (S2/S1).

    • Statistical analysis is performed to compare the P50 gating ratios between the Dmab-anabaseine and placebo groups.

Mandatory Visualization

G cluster_0 α7 Nicotinic Acetylcholine Receptor Signaling Pathway cluster_1 Downstream Signaling Cascades cluster_2 Cellular Responses Dmab Dmab-anabaseine (α7 nAChR Agonist) a7nAChR α7 Nicotinic Acetylcholine Receptor Dmab->a7nAChR Binds to and activates Ca_influx Ca2+ Influx a7nAChR->Ca_influx Opens ion channel PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt Triggers MAPK_ERK MAPK/ERK Pathway Ca_influx->MAPK_ERK Triggers CaMKII CaMKII Activation Ca_influx->CaMKII Triggers Neurotransmitter Modulation of Neurotransmitter Release (e.g., GABA, Glutamate) PI3K_Akt->Neurotransmitter Plasticity Synaptic Plasticity (LTP/LTD) MAPK_ERK->Plasticity CaMKII->Plasticity Gating Improved Auditory Gating Neurotransmitter->Gating Contributes to Plasticity->Gating Contributes to G cluster_0 Experimental Workflow: Preclinical PPI Study Animal_Prep Animal Acclimation & Handling Drug_Admin Dmab-anabaseine or Vehicle Administration (i.p.) Animal_Prep->Drug_Admin Deficit_Induction Induction of PPI Deficit (e.g., MK-801) Drug_Admin->Deficit_Induction 30 min post-Dmab PPI_Test Prepulse Inhibition Test in Startle Chamber Deficit_Induction->PPI_Test 15 min post-MK-801 Data_Acq Data Acquisition: Startle Response Amplitude PPI_Test->Data_Acq Data_Analysis Data Analysis: Calculation of %PPI Data_Acq->Data_Analysis Results Results: Comparison between groups Data_Analysis->Results G cluster_0 Experimental Workflow: Clinical P50 Study Recruitment Participant Recruitment & Informed Consent Randomization Randomization to Dmab-anabaseine or Placebo Recruitment->Randomization Drug_Admin Oral Drug Administration Randomization->Drug_Admin EEG_Prep EEG Cap Placement & Impedance Check Drug_Admin->EEG_Prep 1-2 hours post-dose P50_Recording P50 Paired-Click Paradigm & EEG Recording EEG_Prep->P50_Recording Data_Processing EEG Data Pre-processing & Artifact Rejection P50_Recording->Data_Processing Data_Analysis P50 Component Identification & Gating Ratio Calculation Data_Processing->Data_Analysis Results Results: Statistical Comparison Data_Analysis->Results

References

Application Notes and Protocols: In Vitro Application of Dmab-anabaseine Dihydrochloride on Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmab-anabaseine dihydrochloride (B599025) is a synthetic ligand targeting nicotinic acetylcholine (B1216132) receptors (nAChRs). It functions as a partial agonist at α7-containing neuronal nicotinic receptors and an antagonist at α4β2 and other nicotinic receptors.[1] This profile has generated significant interest in its potential for therapeutic applications, particularly in the context of neurodegenerative diseases and cognitive enhancement. Research, primarily using its well-studied analog GTS-21 (DMXB), has demonstrated neuroprotective effects against amyloid-beta (Aβ) toxicity and a role in modulating key intracellular signaling pathways.[2][3]

These application notes provide a comprehensive guide for the in vitro use of Dmab-anabaseine dihydrochloride with primary neuronal cultures. The protocols detailed below cover cell culture preparation, experimental procedures for assessing neuroprotection and signaling pathway activation, and methods for data analysis.

Data Presentation

The following tables summarize quantitative data obtained from studies on GTS-21, a close structural and functional analog of this compound, which can be used as a reference for designing experiments with Dmab-anabaseine.

Table 1: Neuroprotective Effects of GTS-21 on Primary Neuronal Cultures

Model SystemInsultGTS-21 ConcentrationOutcomeReference
Rat Primary Cortical NeuronsAmyloid-β (25-35)1 µMSignificant reduction in Aβ-induced neuronal death.Kihara, T. et al. (2001)
Rat Primary Cortical NeuronsNMDA1 µMProtection against glutamate (B1630785) excitotoxicity.Li, Y. et al. (2000)
Organotypic Hippocampal SlicesIschemia10 mg/kg (in vivo)Significant suppression of delayed neuronal death.Nanri, M. et al. (1998)[4]

Table 2: Effects of α7 nAChR Agonists on Downstream Signaling Pathways in Neuronal Cells

Cell TypeAgonist (Concentration)Pathway ComponentEffectReference
PC12 CellsA-582941 (95 nM EC₅₀)p-ERK1/2Increased phosphorylation.Biton, B. et al. (2007)[5]
Primary MicrogliaGTS-21 (various)p-CREBUpregulation of phosphorylation.Park, S. et al. (2022)[6]
PC12 CellsNicotine (10 µM)p-ERK1/2Increased phosphorylation.Dajas-Bailador, F. A. et al. (2002)

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuronal Cultures

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat or mouse fetuses.

Materials:

  • Timed-pregnant rat or mouse (E18)

  • Hibernate-E medium (Thermo Fisher Scientific)

  • Neurobasal Plus Medium supplemented with B-27 Plus Supplement (Thermo Fisher Scientific)

  • GlutaMAX (Thermo Fisher Scientific)

  • Penicillin-Streptomycin (Thermo Fisher Scientific)

  • Poly-D-lysine (Sigma-Aldrich)

  • Laminin (B1169045) (Sigma-Aldrich)

  • Papain (Worthington Biochemical)

  • DNase I (Worthington Biochemical)

  • Sterile dissection tools

  • Sterile culture plates or coverslips

Procedure:

  • Coating Culture Vessels:

    • Coat culture plates or coverslips with 50 µg/mL poly-D-lysine in sterile water overnight at 37°C.

    • Wash three times with sterile water and allow to dry.

    • (Optional) Add a second coating of 5 µg/mL laminin in sterile PBS for 2-4 hours at 37°C. Aspirate before adding cells.

  • Dissection and Dissociation:

    • Euthanize the pregnant animal according to approved institutional protocols.

    • Aseptically remove the uterine horn and place it in ice-cold Hibernate-E medium.

    • Remove the embryonic brains and dissect the cortices in fresh, ice-cold Hibernate-E medium.

    • Mince the cortical tissue into small pieces.

    • Incubate the tissue in a papain solution (20 units/mL) with DNase I (100 units/mL) at 37°C for 20-30 minutes.

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Plating and Maintenance:

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in pre-warmed Neurobasal Plus Medium with B-27 Plus Supplement, GlutaMAX, and Penicillin-Streptomycin.

    • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

    • Plate the neurons at a desired density (e.g., 1 x 10⁵ cells/cm²) on the coated culture vessels.

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

    • Perform a half-media change every 3-4 days.

Protocol 2: Assessment of Neuroprotection against Amyloid-β Toxicity

This protocol outlines a method to evaluate the neuroprotective effects of this compound against Aβ-induced toxicity in primary cortical neurons.

Materials:

  • Primary cortical neurons (cultured for 7-10 days in vitro - DIV)

  • This compound stock solution (in sterile water or DMSO)

  • Amyloid-β (25-35 or 1-42) peptide, pre-aggregated

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit (e.g., from Promega)

  • Live/Dead viability/cytotoxicity kit (e.g., from Thermo Fisher Scientific)

  • Microplate reader

  • Fluorescence microscope

Procedure:

  • Pre-treatment with Dmab-anabaseine:

    • Prepare serial dilutions of this compound in culture medium. A suggested starting range, based on GTS-21 data, is 0.1 µM to 10 µM.

    • Add the different concentrations of Dmab-anabaseine to the neuronal cultures. Include a vehicle control.

    • Incubate for 24 hours.

  • Induction of Aβ Toxicity:

    • Prepare a working solution of pre-aggregated Aβ peptide in culture medium. A typical concentration is 10-25 µM.

    • Add the Aβ solution to the Dmab-anabaseine-treated and control wells.

    • Incubate for an additional 24-48 hours.

  • Assessment of Cell Viability:

    • LDH Assay: Collect the culture supernatant and measure LDH release according to the manufacturer's instructions.

    • Live/Dead Staining: Stain the cells with the Live/Dead assay reagents and visualize using a fluorescence microscope. Count the number of live (green) and dead (red) cells in multiple fields of view for each condition.

  • Data Analysis:

    • Calculate the percentage of cell death for each condition relative to the Aβ-treated control.

    • Plot the percentage of neuroprotection as a function of Dmab-anabaseine concentration to generate a dose-response curve.

Protocol 3: Analysis of ERK1/2 and CREB Phosphorylation by Western Blot

This protocol details the procedure for examining the effect of this compound on the phosphorylation of ERK1/2 and CREB.

Materials:

  • Primary cortical neurons (DIV 7-10)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit (Thermo Fisher Scientific)

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-CREB, anti-total-CREB, anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Treatment and Lysis:

    • Treat neuronal cultures with various concentrations of Dmab-anabaseine for a specified time (e.g., 15-30 minutes for ERK, 30-60 minutes for CREB). Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

    • Express the results as fold change relative to the vehicle control.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dmab-anabaseine Dmab-anabaseine alpha7_nAChR α7 nAChR Dmab-anabaseine->alpha7_nAChR Binds Ca2_influx Ca²⁺ Influx alpha7_nAChR->Ca2_influx PI3K PI3K alpha7_nAChR->PI3K ERK ERK1/2 Ca2_influx->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB ERK->CREB Gene_Expression Gene Expression (e.g., Bcl-2, BDNF) CREB->Gene_Expression Neuroprotection Neuroprotection Gene_Expression->Neuroprotection

Caption: Signaling pathway of Dmab-anabaseine via α7 nAChR.

Experimental_Workflow Start Start Prepare_Cultures Prepare Primary Neuronal Cultures Start->Prepare_Cultures Treat_Compound Treat with Dmab-anabaseine (Dose-Response) Prepare_Cultures->Treat_Compound Induce_Toxicity Induce Neurotoxicity (e.g., Amyloid-β) Treat_Compound->Induce_Toxicity Analyze_Signaling Analyze Signaling (Western Blot for p-ERK, p-CREB) Treat_Compound->Analyze_Signaling Assess_Viability Assess Neuroprotection (LDH, Live/Dead) Induce_Toxicity->Assess_Viability Data_Analysis Data Analysis and Interpretation Assess_Viability->Data_Analysis Analyze_Signaling->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro studies.

References

Troubleshooting & Optimization

Troubleshooting Dmab-anabaseine dihydrochloride solubility issues in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dmab-anabaseine dihydrochloride (B599025). This guide provides answers to frequently asked questions and troubleshooting advice to address common solubility challenges in aqueous buffers, ensuring successful experimental outcomes for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Dmab-anabaseine dihydrochloride in common laboratory solvents?

A1: this compound, a solid yellow powder, exhibits varying solubility depending on the solvent.[1][2] It is most soluble in water, but solubility can be limited in standard physiological buffers like PBS. Quantitative data from suppliers is summarized below.

Q2: I am having trouble dissolving this compound in PBS. What should I do?

A2: This is a common issue. The compound is described as "sparingly soluble" in PBS (pH 7.2), with a reported range of 1-10 mg/mL.[1] If you are experiencing difficulties, consider the following:

  • Prepare a concentrated stock solution in water first. this compound is readily soluble in water up to 100 mM (~36.4 mg/mL).[3] You can then dilute this stock solution into your final physiological buffer.

  • Use physical dissolution aids. Gentle warming in a water bath (45-60°C), sonication, or rapid stirring can help dissolve the compound.[2]

  • Check the pH. The solubility of compounds with amine groups can be pH-dependent. While this compound is a dihydrochloride salt, which generally favors solubility in aqueous media, extreme pH values in your final buffer could affect it.

Q3: How should I prepare a stock solution? Are there any stability concerns?

A3: For optimal results and stability, it is recommended to prepare a concentrated stock solution in a solvent where the compound is highly soluble, such as water or DMSO.

  • Storage of Solid Compound: The lyophilized powder should be stored desiccated at -20°C and is stable for at least four years under these conditions.[1][3]

  • Stock Solution Stability: Once prepared, stock solutions should be aliquoted into light-resistant vials and stored at -20°C or below.[2][4] It is recommended to use these solutions within one month.[2] For best results, prepare solutions fresh and use them on the same day whenever possible.[2] Factors like pH, temperature, and light can affect the stability of the compound in solution.[4][5]

Q4: There seem to be conflicting solubility values for DMSO. Can you clarify?

A4: Different suppliers report varying solubility limits in DMSO. Values range from 25 mM[3] and 50 mM[2] to less than 9.11 mg/mL.[6] This variation can arise from differences in the purity of the compound batch, the hydration state of the solid, and the specific experimental conditions used to determine solubility. We recommend starting with a lower concentration and using the troubleshooting workflow to test solubility for your specific batch and application.

Data Presentation: Solubility Summary

The following table summarizes the reported solubility of this compound in common laboratory solvents. Note that the molecular weight of the dihydrochloride salt is 364.32 g/mol .[3][7]

SolventReported SolubilityConcentration (mM)Notes
Water Soluble to 100 mM[3]~100 mMRecommended for initial stock solution preparation.
PBS (pH 7.2) 1 - 10 mg/mL[1]~2.7 - 27.4 mMDescribed as "sparingly soluble."
DMSO 25 mM[3] to 50 mM[2]25 - 50 mMSome sources report lower solubility (<9.11 mg/mL).[6]

Experimental Protocols

Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound (MW: 364.32 g/mol ).

  • Weigh the Compound: Accurately weigh out 3.64 mg of this compound powder.

  • Add Solvent: Add 1 mL of purified, sterile water to the powder.

  • Promote Dissolution: Vortex the solution vigorously. If the solid does not dissolve completely, you may use one of the following methods:

    • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes.

    • Gentle Warming: Briefly warm the vial in a 45-60°C water bath.[2]

  • Verify Dissolution: Ensure no visible particulates remain before use. The solution should be clear.

  • Storage: For immediate use, proceed with dilution into your experimental buffer. For storage, divide the stock solution into smaller, single-use aliquots in light-resistant tubes and store at -20°C for up to one month.[2][4]

Visual Guides and Workflows

The following diagrams illustrate key processes for troubleshooting and understanding compound stability.

G start Start: Compound does not dissolve in aqueous buffer check_stock Was a concentrated stock prepared in a high-solubility solvent (e.g., Water)? start->check_stock prep_stock Prepare a 10-100 mM stock solution in purified Water. check_stock->prep_stock No dilute Dilute the aqueous stock into the final buffer. check_stock->dilute Yes prep_stock->dilute still_issues Is precipitation or cloudiness observed after dilution? dilute->still_issues use_aids Apply physical aids: - Sonicate - Gentle Warming (45-60°C) - Vigorous Vortexing still_issues->use_aids Yes success Success: Compound Dissolved still_issues->success No check_conc Is the final concentration too high for the buffer? (e.g., > 10 mg/mL in PBS) use_aids->check_conc lower_conc Lower the final working concentration. check_conc->lower_conc Yes fail Issue Persists: Consider alternative buffer or adding a co-solvent. check_conc->fail No lower_conc->success

Caption: Troubleshooting workflow for Dmab-anabaseine solubility.

G cluster_factors Factors Affecting Stability in Solution cluster_outcomes Potential Outcomes Temp Temperature (Store at -20°C or below) Degradation Compound Degradation Temp->Degradation Light Light Exposure (Use light-resistant vials) Light->Degradation pH Buffer pH (Avoid extreme pH) pH->Degradation Oxidation Oxidation (Prepare fresh) Oxidation->Degradation Loss Loss of Activity Degradation->Loss Solution Dmab-anabaseine in Aqueous Solution Solution->Temp Solution->Light Solution->pH Solution->Oxidation

Caption: Key factors influencing the stability of stock solutions.

References

Preventing degradation of Dmab-anabaseine dihydrochloride in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dmab-anabaseine dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Dmab-anabaseine dihydrochloride in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A: For long-term storage, this compound should be stored as a lyophilized powder under an inert gas (e.g., argon) and desiccated at -20°C.[1] When stored correctly as a solid, it is stable for at least four years.

Q2: How should I prepare stock solutions of this compound?

A: It is recommended to reconstitute this compound in distilled water or a buffered saline solution (pH 7.4) to a stock concentration of 10 mM.[1] For experiments, this stock solution can be further diluted to the desired concentration.

Q3: What are the best practices for storing this compound solutions?

A: To minimize degradation, stock solutions should be aliquoted into smaller volumes and stored at -20°C in light-resistant vials.[1] This practice helps to prevent photodegradation and degradation from repeated freeze-thaw cycles. It is advisable to use the solution as soon as possible after preparation.

Q4: What factors can contribute to the degradation of this compound in solution?

A: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The imine functional group in the anabaseine (B15009) structure is susceptible to hydrolysis, and the rate of this hydrolysis is pH-dependent.

  • Temperature: Higher temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV light, can cause photodegradation.

  • Oxidizing agents: The presence of oxidizing agents may lead to the degradation of the molecule.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of this compound in solution.Prepare fresh solutions from a properly stored lyophilized powder before each experiment. Ensure that storage conditions for solutions (low temperature, protection from light) are strictly followed. Perform a stability check of your solution using HPLC.
Appearance of unknown peaks in HPLC chromatograms. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and establish their retention times. This will help in developing a stability-indicating HPLC method.
Precipitation of the compound in solution. Poor solubility at a specific pH or concentration.Ensure the pH of your buffer is within the optimal range for solubility. If working at high concentrations, consider preparing a more dilute stock solution.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways. These studies are crucial for developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Heat the solid powder at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2) and LC-MS to identify and characterize the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is essential to separate and quantify this compound from its degradation products.

1. Chromatographic Conditions (Suggested Starting Point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM phosphate (B84403) buffer, pH adjusted to a suitable value between 3 and 7).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[1]

  • Column Temperature: 30°C.

2. Method Validation:

  • Validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.

  • Specificity: Analyze the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent drug peak. Peak purity analysis should be performed.

3. Data Interpretation:

  • The percentage of degradation can be calculated by comparing the peak area of the parent drug in the stressed sample to that in an unstressed control sample.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
WaterSoluble
DMSOSoluble
EthanolSoluble

Table 2: Recommended Storage Conditions

FormTemperatureLight ConditionsDuration
Solid (Lyophilized)-20°CN/A≥ 4 years
Solution (Aliquoted)-20°CLight-resistant vialsShort-term

Visualizations

Degradation Pathway Logic

The primary anticipated degradation pathway for this compound in aqueous solution is the hydrolysis of the imine bond, which is known to be pH-dependent.

G Dmab Dmab-anabaseine dihydrochloride Hydrolysis Hydrolysis (pH-dependent) Dmab->Hydrolysis H2O Products Degradation Products (e.g., open-chain ketone) Hydrolysis->Products

Caption: Predicted hydrolytic degradation of Dmab-anabaseine.

Experimental Workflow for Stability Assessment

A systematic workflow is critical for assessing the stability of this compound in solution.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome A Prepare Stock Solution (e.g., 1 mg/mL in H2O) B Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) A->B C Develop Stability-Indicating HPLC Method B->C D Analyze Stressed Samples (HPLC, LC-MS) C->D E Identify Degradation Products & Pathways D->E F Establish Stable Solution Conditions D->F

Caption: Workflow for stability testing of Dmab-anabaseine.

References

Addressing off-target effects of Dmab-anabaseine dihydrochloride in cellular assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Dmab-anabaseine dihydrochloride (B599025) in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Dmab-anabaseine dihydrochloride?

This compound is a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and an antagonist of the α4β2 nAChR.[1][2][3] Its activity at these receptors is believed to underlie its cognition-enhancing effects.[1][2][3]

Q2: What are the known on-target and potential off-target activities of this compound?

The primary on-target activities are partial agonism at α7 nAChRs and antagonism at α4β2 nAChRs. A close analog, GTS-21, has been shown to act as an antagonist at the 5-HT3A receptor with an IC50 of 3.1 µM.[4] Given the structural similarity, it is plausible that this compound may also interact with 5-HT3A receptors, representing a potential off-target effect.

Q3: What is a typical effective concentration range for this compound in cellular assays?

The effective concentration can vary depending on the cell type and assay. An EC50 of 21 µM has been reported for inducing currents in Xenopus oocytes expressing human α7 nAChRs. It is recommended to perform a dose-response curve for your specific cellular model to determine the optimal concentration.

Q4: How can I differentiate between on-target and off-target effects in my experiments?

Several strategies can be employed:

  • Use of selective antagonists: Co-treatment with a selective α7 nAChR antagonist (e.g., methyllycaconitine) or a 5-HT3A receptor antagonist (e.g., ondansetron) can help to dissect the contribution of each receptor to the observed effect.

  • Target knockdown/knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target (α7 nAChR) or the potential off-target (5-HT3A receptor) can confirm their involvement.

  • Use of a structurally related inactive compound: If available, a close analog of Dmab-anabaseine that is inactive at the intended target can help identify non-specific effects.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent results in cell viability assays (e.g., MTT, XTT).

Possible Cause Troubleshooting Steps
Off-target effects on cell metabolism: Dmab-anabaseine may interfere with mitochondrial function or cellular redox state, leading to inaccurate readings in metabolic-based viability assays.1. Use an orthogonal viability assay: Confirm results with a non-metabolic assay, such as a trypan blue exclusion assay or a plate-based cytotoxicity assay that measures membrane integrity (e.g., LDH release). 2. Include appropriate controls: Run a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. 3. Perform a time-course experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the response.
Compound precipitation: At higher concentrations, Dmab-anabaseine may precipitate in the culture medium, leading to inconsistent effective concentrations.1. Check solubility: Visually inspect the culture medium for any precipitate after adding the compound. 2. Prepare fresh dilutions: Make fresh serial dilutions from a stock solution for each experiment. 3. Lower the final solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic and does not exceed recommended levels (typically <0.5%).

Issue 2: Unexplained changes in cellular signaling pathways.

Possible Cause Troubleshooting Steps
Cross-talk with 5-HT3A receptor signaling: The observed effect may be due to the antagonism of 5-HT3A receptors, which are also ligand-gated ion channels and can influence intracellular calcium levels and downstream signaling.1. Use a selective 5-HT3A antagonist: Co-treat cells with a known 5-HT3A antagonist (e.g., ondansetron (B39145) or granisetron) to see if it occludes the effect of Dmab-anabaseine. 2. Measure 5-HT3A-mediated responses: If your cell model expresses functional 5-HT3A receptors, test whether Dmab-anabaseine can block serotonin-induced responses (e.g., calcium influx). 3. Pathway analysis: Use techniques like Western blotting or reporter assays to investigate the activation of signaling pathways known to be modulated by 5-HT3A receptors.
Activation of other unidentified off-targets: Dmab-anabaseine may interact with other receptors or signaling molecules at the concentrations used.1. Literature review: Search for studies on the pharmacological profile of benzylidene anabaseine (B15009) derivatives to identify potential off-targets. 2. Broad-spectrum kinase or receptor screening: If feasible, consider a broader off-target screening panel to identify potential interactions.

Quantitative Data Summary

Table 1: On-Target and Potential Off-Target Activity of this compound and its Analog GTS-21

CompoundTargetActionValueSpeciesAssay
Dmab-anabaseineα7 nAChRPartial AgonistEC50 = 21 µMHumanWhole-cell patch-clamp in Xenopus oocytes
GTS-21α4β2 nAChRAntagonistKi = 20 nMHumanRadioligand Binding Assay[4]
GTS-215-HT3A ReceptorAntagonistIC50 = 3.1 µMNot SpecifiedNot Specified[4]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for α7 nAChR

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of Dmab-anabaseine for the α7 nAChR.

Materials:

  • Cell membranes expressing α7 nAChRs (e.g., from transfected HEK293 cells or rat brain tissue)

  • Radioligand: [¹²⁵I]α-Bungarotoxin

  • Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM nicotine)

  • Test compound: this compound

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold Assay Buffer

  • 96-well microplates and glass fiber filters

  • Cell harvester and scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the receptor source in ice-cold Assay Buffer. Centrifuge to pellet the membranes and wash the pellet with fresh Assay Buffer. Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 0.5-1 mg/mL.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add Assay Buffer, radioligand (at a concentration near its Kd), and membrane preparation.

    • Non-specific Binding: Add non-specific binding control, radioligand, and membrane preparation.

    • Competition Binding: Add a range of concentrations of Dmab-anabaseine, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding) and determine the Ki of Dmab-anabaseine using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch Clamp Electrophysiology for nAChRs

This protocol provides a general method for assessing the functional effects of Dmab-anabaseine on nAChRs expressed in a suitable cell line (e.g., HEK293).

Materials:

  • Cells expressing the nAChR subtype of interest

  • External solution (aCSF): Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES), pH 7.4.

  • Internal solution: Containing a potassium-based salt (e.g., K-gluconate), EGTA, HEPES, ATP, and GTP, pH 7.2-7.3.

  • Patch pipettes (2-5 MΩ resistance)

  • Patch-clamp amplifier and data acquisition system

  • Perfusion system

Procedure:

  • Cell Plating: Plate cells on coverslips at a suitable density for patch-clamping.

  • Pipette Preparation: Pull borosilicate glass pipettes and fire-polish the tips. Fill the pipettes with the internal solution.

  • Recording:

    • Transfer a coverslip to the recording chamber and perfuse with external solution.

    • Approach a cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 to -70 mV.

  • Data Acquisition:

    • Record baseline currents.

    • Apply the nAChR agonist (e.g., acetylcholine) via the perfusion system to elicit a control current.

    • After washout, perfuse with Dmab-anabaseine at the desired concentration and then co-apply with the agonist to measure its effect (potentiation or inhibition).

  • Data Analysis: Analyze the amplitude, kinetics, and voltage-dependence of the currents in the presence and absence of Dmab-anabaseine.

Visualizations

OnTargetSignaling cluster_alpha7 α7 nAChR Signaling cluster_alpha4beta2 α4β2 nAChR Signaling Dmab_a7 Dmab-anabaseine (Partial Agonist) alpha7 α7 nAChR Dmab_a7->alpha7 ACh_a7 Acetylcholine ACh_a7->alpha7 Ca_influx_a7 Ca²⁺ Influx alpha7->Ca_influx_a7 downstream_a7 Downstream Signaling (e.g., CREB, CaMKII) Ca_influx_a7->downstream_a7 cellular_response_a7 Cognitive Enhancement downstream_a7->cellular_response_a7 Dmab_a4b2 Dmab-anabaseine (Antagonist) alpha4beta2 α4β2 nAChR Dmab_a4b2->alpha4beta2 ACh_a4b2 Acetylcholine ACh_a4b2->alpha4beta2 inhibition Inhibition of Ion Influx alpha4beta2->inhibition modulation Modulation of Neurotransmitter Release inhibition->modulation

Caption: On-target signaling pathways of this compound.

OffTargetWorkflow start Unexpected Cellular Phenotype Observed with Dmab-anabaseine question1 Is the effect blocked by a selective α7 nAChR antagonist? start->question1 on_target Effect is likely ON-TARGET (mediated by α7 nAChR) question1->on_target Yes question2 Does the cell line express potential off-targets (e.g., 5-HT3A receptors)? question1->question2 No investigate_off_target Investigate Off-Target Hypothesis question2->investigate_off_target Yes no_expression Consider other unidentified off-targets or non-specific effects question2->no_expression No question3 Is the effect blocked by a selective antagonist for the potential off-target? investigate_off_target->question3 off_target_confirmed Effect is likely OFF-TARGET question3->off_target_confirmed Yes inconclusive Mechanism remains unclear. Consider further investigation. question3->inconclusive No

Caption: Workflow for investigating on-target vs. off-target effects.

SignalingCrosstalk cluster_nicotinic Nicotinic System cluster_serotonergic Serotonergic System Dmab_nicotinic Dmab-anabaseine alpha7 α7 nAChR Dmab_nicotinic->alpha7 Agonist five_HT3A 5-HT3A Receptor Dmab_nicotinic->five_HT3A Antagonist (Off-target) Ca_nicotinic Ca²⁺ alpha7->Ca_nicotinic Cellular Response Cellular Response Ca_nicotinic->Cellular Response Serotonin Serotonin Serotonin->five_HT3A Ca_serotonergic Ca²⁺ five_HT3A->Ca_serotonergic Ca_serotonergic->Cellular Response

Caption: Potential signaling crosstalk due to off-target activity.

References

How to minimize variability in electrophysiology recordings with Dmab-anabaseine dihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Dmab-anabaseine dihydrochloride (B599025) in electrophysiology experiments. This resource is designed to help you minimize variability in your recordings and obtain high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is Dmab-anabaseine dihydrochloride and what is its primary mechanism of action?

This compound is a synthetic derivative of anabaseine, a naturally occurring alkaloid.[1] It functions as a partial agonist at α7-containing neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) and as an antagonist at α4β2 and other nAChR subtypes.[2][3] Its activity at α7 nAChRs makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes.

Q2: What are the common electrophysiology techniques used to study the effects of this compound?

The most common techniques are two-electrode voltage clamp (TEVC) using Xenopus oocytes expressing specific nAChR subtypes and patch-clamp recordings (whole-cell, cell-attached) from cultured cells or neurons.[4] TEVC is particularly well-suited for studying ligand-gated ion channels like nAChRs expressed in oocytes due to the large size of the cells, which allows for stable, long-duration recordings.

Q3: What is a typical effective concentration range for this compound?

The effective concentration can vary depending on the nAChR subtype and the experimental system. For human α7 nAChRs expressed in Xenopus oocytes, the EC50 (half-maximal effective concentration) for inducing currents is approximately 21 µM.[4] It is always recommended to perform a dose-response curve in your specific experimental setup to determine the optimal concentration range.

Q4: How should I prepare and store this compound solutions?

This compound is soluble in water (up to 100 mM) and DMSO (up to 25 mM).[5] For electrophysiology, it is advisable to prepare a high-concentration stock solution in water or an appropriate buffer and then make fresh serial dilutions in your external recording solution on the day of the experiment. Stock solutions should be stored desiccated at -20°C.[3] The stability of the compound in aqueous solutions at room temperature for the duration of an experiment should be considered, and fresh dilutions are recommended for long experiments.

Troubleshooting Guide: Minimizing Variability

Variability in electrophysiology recordings can arise from multiple sources. This guide provides a structured approach to identifying and mitigating common issues when working with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Run-down or progressive decrease in current amplitude with repeated applications Receptor Desensitization: nAChRs, particularly the α7 subtype, are prone to rapid and profound desensitization upon prolonged or repeated agonist exposure.- Increase the washout period: Allow for a sufficient washout period (several minutes) between applications to enable the receptors to recover from the desensitized state.- Use a low-frequency application protocol: Limit the frequency of drug application.- Consider using a lower, sub-maximal concentration: This can sometimes reduce the extent of desensitization.- Investigate the use of positive allosteric modulators (PAMs): Some PAMs can reduce desensitization of α7 nAChRs.
Inconsistent responses between cells/oocytes Biological Variability: Oocytes or cells can have different levels of receptor expression, leading to variations in current amplitude.- Screen oocytes/cells: Select oocytes/cells that show a consistent and robust response to a standard acetylcholine application before testing Dmab-anabaseine.- Inject a consistent amount of cRNA: When using Xenopus oocytes, ensure consistent injection of nAChR cRNA to minimize expression level differences.- Normalize data: Normalize the response to Dmab-anabaseine to the maximal response elicited by a saturating concentration of a full agonist like acetylcholine for each cell.
Slow or incomplete solution exchange Inadequate Perfusion System: A slow or inefficient perfusion system can lead to slow onset and offset of the drug effect, as well as inaccurate determination of kinetic parameters.- Optimize your perfusion system: Ensure a fast and complete exchange of the solution in your recording chamber. The inflow and outflow should be positioned to ensure laminar flow across the cell.- Use a smaller volume recording chamber: This will facilitate more rapid solution exchange.- Verify solution exchange with a dye: Use a colored solution to visually confirm the speed and completeness of solution exchange.
High baseline noise or electrical interference Improper Grounding or Shielding: Electrical noise from nearby equipment can obscure small currents.- Ensure a single, solid ground point for your entire setup. - Use a Faraday cage to shield your setup from external electrical noise. - Keep all cables as short as possible. - Turn off unnecessary electrical equipment in the vicinity.
Variability between experimental days Inconsistent Experimental Conditions: Minor variations in temperature, buffer composition, or solution preparation can lead to significant variability.- Maintain a constant temperature: Use a temperature-controlled stage, as nAChR kinetics are temperature-sensitive.- Prepare fresh solutions daily: Use freshly prepared external and internal solutions for each experiment.- Calibrate your equipment regularly: Ensure your amplifier and digitizer are properly calibrated.
Unexpectedly low or no response Compound Degradation or Precipitation: The compound may have degraded or precipitated out of solution.- Prepare fresh stock solutions regularly. - Visually inspect solutions for any signs of precipitation. - Consider the solubility of the compound in your recording buffer, especially at higher concentrations.
Batch-to-batch variability of the compound Differences in Purity or Potency: Different synthesis batches of the compound may have slight variations.- Perform a quality control check on each new batch: Run a standard dose-response curve to confirm the EC50 of the new batch is consistent with previous batches.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: Potency of this compound at nAChRs

Receptor SubtypeExperimental SystemValueReference
Human α7Xenopus oocytes (whole-cell patch-clamp)EC50 = 21 µM[4]
Human α4β2-Antagonist[2][3]

Table 2: Pharmacological Properties of this compound

PropertyValueReference
Molecular Weight364.3 g/mol [4]
Solubility (Water)Up to 100 mM[5]
Solubility (DMSO)Up to 25 mM[5]
Solubility (PBS, pH 7.2)Sparingly Soluble: 1-10 mg/ml[4]
StorageDesiccate at -20°C[3]

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording from Xenopus Oocytes

This protocol provides a general framework for assessing the effect of this compound on nAChRs expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • Inject oocytes with cRNA encoding the desired nAChR subunits.

  • Incubate injected oocytes for 2-7 days at 16-18°C in Barth's solution supplemented with antibiotics.

2. Electrophysiology Setup:

  • Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).

  • Impale the oocyte with two glass microelectrodes (resistance 0.5-2 MΩ) filled with 3 M KCl.

  • Voltage-clamp the oocyte at a holding potential of -70 mV.

3. Drug Application and Recording:

  • Establish a stable baseline current in the Ringer's solution.

  • Apply this compound at the desired concentration by switching the perfusion to a solution containing the compound.

  • Record the induced current until it reaches a peak and begins to desensitize.

  • Wash out the compound with Ringer's solution until the current returns to baseline. Ensure a sufficient washout period between applications to allow for recovery from desensitization.

4. Data Analysis:

  • Measure the peak amplitude of the Dmab-anabaseine-induced current.

  • To construct a dose-response curve, apply a range of concentrations and normalize the peak current at each concentration to the maximal response.

  • Fit the normalized data to the Hill equation to determine the EC50 and Hill coefficient.

Visualizations

Signaling Pathway

signaling_pathway Dmab Dmab-anabaseine dihydrochloride nAChR α7 nAChR Dmab->nAChR Binds to receptor Ion_Flow Cation Influx (Na+, Ca2+) nAChR->Ion_Flow Channel opening Depolarization Membrane Depolarization Ion_Flow->Depolarization Cellular_Response Downstream Cellular Response Depolarization->Cellular_Response

Caption: Signaling pathway of Dmab-anabaseine at α7 nAChRs.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Prep Oocyte Preparation & cRNA Injection Setup TEVC Setup & Oocyte Impalement Oocyte_Prep->Setup Solution_Prep Dmab-anabaseine Solution Preparation Application Drug Application (Perfusion) Solution_Prep->Application Baseline Record Stable Baseline Setup->Baseline Baseline->Application Recording Record Current Response Application->Recording Washout Washout Recording->Washout Measure Measure Peak Current Recording->Measure Washout->Baseline Repeat for different conc. Normalize Normalize Data Measure->Normalize Dose_Response Dose-Response Curve & EC50 Calculation Normalize->Dose_Response

Caption: Workflow for electrophysiological analysis of Dmab-anabaseine.

Logical Relationship: Troubleshooting Variability

troubleshooting_logic cluster_sources Potential Sources cluster_solutions Solutions Variability High Variability in Recordings Biological Biological (e.g., Receptor Expression) Variability->Biological Pharmacological Pharmacological (e.g., Desensitization) Variability->Pharmacological Technical Technical (e.g., Perfusion, Noise) Variability->Technical Control_Exp Control Experiments (e.g., Normalize to ACh) Biological->Control_Exp Optimize_Protocol Optimize Protocol (e.g., Washout Time) Pharmacological->Optimize_Protocol System_Check System Check (e.g., Grounding, Perfusion) Technical->System_Check

Caption: Logical approach to troubleshooting variability.

References

Technical Support Center: Dmab-anabaseine Dihydrochloride Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dmab-anabaseine dihydrochloride (B599025). The information is designed to address specific issues that may be encountered during in vitro dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is Dmab-anabaseine dihydrochloride and what is its primary mechanism of action?

This compound is a synthetic compound that acts as a partial agonist at the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and an antagonist at the α4β2 nAChR.[1][2][3][4] Its activity as a partial agonist at α7 nAChRs is believed to be responsible for its potential cognitive-enhancing effects, which have been observed in animal models.[1][2][4]

Q2: What is the reported in vitro potency of this compound?

In a whole-cell patch-clamp assay using Xenopus oocytes expressing human α7 nAChRs, this compound was shown to induce currents with an EC50 value of 21 µM.[5]

Q3: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in water up to 100 mM and in DMSO up to 25 mM.[4] For long-term storage, it is recommended to desiccate the compound at -20°C.[4]

Q4: Are there any known analogues of this compound that I can reference?

Yes, GTS-21 (also known as DMXBA or DMBX-anabaseine) is a well-studied analogue.[6][7] GTS-21 is also a selective α7 nAChR partial agonist and has been investigated for its potential in treating neurodegenerative and psychiatric disorders.[6][7] Research on GTS-21 may provide valuable context for your experiments with this compound.

Data Presentation

The following table summarizes the known in vitro potency of this compound.

ParameterValueCell SystemAssay TypeReference
EC5021 µMXenopus oocytes expressing human α7 nAChRsWhole-cell patch-clamp[5]

Experimental Protocols

This section provides a detailed methodology for generating a dose-response curve for this compound in a cell-based assay. This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.

Cell-Based Assay for α7 nAChR Activation

Objective: To determine the EC50 of this compound by measuring its ability to induce a response (e.g., calcium influx) in a cell line stably expressing the human α7 nicotinic acetylcholine receptor.

Materials:

  • This compound

  • Cell line stably expressing human α7 nAChR (e.g., SH-EP1-hα7)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Cell Plating:

    • Seed the α7 nAChR-expressing cells into 96-well black, clear-bottom microplates at a density of 50,000 - 80,000 cells per well.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours to allow for cell attachment and formation of a monolayer.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile water or DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 0.01 µM). It is recommended to prepare 2X final concentrations for addition to the wells.

  • Dye Loading:

    • Prepare the fluorescent calcium indicator dye according to the manufacturer's instructions.

    • Remove the cell culture medium from the wells and wash once with assay buffer.

    • Add the dye-loading solution to each well and incubate for 30-60 minutes at 37°C.

  • Dose-Response Measurement:

    • After incubation, wash the cells with assay buffer to remove excess dye.

    • Add an equal volume of the 2X this compound dilutions to the appropriate wells.

    • Immediately place the plate in a fluorescence plate reader and measure the change in fluorescence over time. The initial reading before compound addition will serve as the baseline.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Normalize the data by setting the response of the vehicle control as 0% and the response to a saturating concentration of a known full agonist (e.g., acetylcholine) as 100%.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.

Troubleshooting Guides

Issue 1: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects on the microplate.

  • Troubleshooting Steps:

    • Ensure a homogenous cell suspension before seeding.

    • Use a multichannel pipette for adding cells and reagents to minimize pipetting variability.

    • Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations.

    • Include a sufficient number of replicate wells for each concentration.

Issue 2: No significant response to this compound.

  • Possible Cause: Low receptor expression in the cell line, inactive compound, or issues with the assay components.

  • Troubleshooting Steps:

    • Verify the expression and functionality of the α7 nAChR in your cell line using a known full agonist like acetylcholine.

    • Confirm the integrity of your this compound stock solution. Prepare a fresh stock if necessary.

    • Check the viability and health of your cells.

    • Ensure the calcium indicator dye is properly loaded and functional.

Issue 3: The dose-response curve does not reach a clear plateau (saturation).

  • Possible Cause: The concentration range of this compound is not wide enough. As a partial agonist, it may not elicit the same maximal response as a full agonist.

  • Troubleshooting Steps:

    • Extend the concentration range of this compound in both directions.

    • Include a positive control with a known full agonist to establish the maximal possible response of the system.

    • Recognize that as a partial agonist, the maximal response to this compound may be lower than that of a full agonist.

Issue 4: Biphasic dose-response curve observed.

  • Possible Cause: this compound has dual activity as a partial agonist at α7 nAChR and an antagonist at α4β2 nAChR. If the cell line expresses both receptor subtypes, a complex dose-response relationship may be observed.

  • Troubleshooting Steps:

    • Use a cell line that selectively expresses only the α7 nAChR to isolate its agonistic effects.

    • If using a mixed population of receptors, consider using selective antagonists for other nAChR subtypes to block their activity and isolate the α7-mediated response.

Mandatory Visualizations

Signaling_Pathway Dmab Dmab-anabaseine dihydrochloride a7nAChR α7 nAChR Dmab->a7nAChR Partial Agonist Ca_ion Ca²⁺ a7nAChR->Ca_ion Channel Opening Downstream Downstream Signaling Cascades Ca_ion->Downstream Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Downstream->Response

Caption: Signaling pathway of this compound at the α7 nAChR.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating 1. Plate α7 nAChR- expressing cells Compound_Prep 2. Prepare Dmab-anabaseine dilution series Cell_Plating->Compound_Prep Dye_Loading 3. Load cells with calcium indicator dye Compound_Prep->Dye_Loading Add_Compound 4. Add compound dilutions to cells Dye_Loading->Add_Compound Measure_Fluorescence 5. Measure fluorescence change Add_Compound->Measure_Fluorescence Data_Normalization 6. Normalize data Measure_Fluorescence->Data_Normalization Curve_Fitting 7. Fit dose-response curve Data_Normalization->Curve_Fitting EC50_Determination 8. Determine EC50 Curve_Fitting->EC50_Determination

Caption: Workflow for a cell-based dose-response assay.

Troubleshooting_Logic Start High Variability? Check_Seeding Check cell seeding and pipetting Start->Check_Seeding Yes Use_Inner_Wells Use inner wells of plate Start->Use_Inner_Wells Yes No_Response No Response? Start->No_Response No Check_Receptor Verify receptor expression with full agonist No_Response->Check_Receptor Yes Check_Compound Confirm compound integrity No_Response->Check_Compound Yes No_Plateau No Plateau? No_Response->No_Plateau No Extend_Range Extend concentration range No_Plateau->Extend_Range Yes Use_Full_Agonist_Control Include full agonist control No_Plateau->Use_Full_Agonist_Control Yes

Caption: Troubleshooting logic for dose-response curve issues.

References

Managing potential side effects of Dmab-anabaseine dihydrochloride in animal studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dmab-anabaseine dihydrochloride (B599025) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is Dmab-anabaseine dihydrochloride and what is its primary mechanism of action?

This compound, also known as GTS-21, is a selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) and an antagonist for the α4β2 nicotinic acetylcholine receptor.[1][2][3] Its primary therapeutic interest lies in its potential for cognitive enhancement.

Q2: What are the typical animal models used for studying this compound?

Rodent models, particularly rats and mice, are commonly used to investigate the cognitive-enhancing effects of this compound.[1]

Q3: What is a typical effective dose for cognitive enhancement in rats?

A commonly cited effective dose for improving long-term memory in rats is 2 mg/kg, administered via intraperitoneal (i.p.) injection daily.[1]

Q4: Is this compound considered highly toxic?

This compound (GTS-21) is reported to be less toxic than nicotine.[4] At doses that produce cognitive-enhancing effects, it does not appear to significantly affect the autonomic and skeletal muscle systems.[4] Phase I clinical trials in humans have also indicated that it is well-tolerated even at large doses.[4][5]

Troubleshooting Guide: Managing Potential Side Effects

While this compound has a favorable safety profile, its mechanism of action as a cholinergic agonist means that at higher doses, or in sensitive animals, cholinergic side effects may be observed. These are due to the overstimulation of the parasympathetic nervous system.

Issue: Animal exhibits signs of cholinergic overstimulation after administration.

Potential Signs (Cholinergic Crisis):

The signs of cholinergic crisis can be remembered with the mnemonic SLUDGE:

  • S alivation (excessive drooling)

  • L acrimation (excessive tearing)

  • U rination

  • D efecation

  • G astrointestinal distress (cramping, diarrhea)

  • E mesis (vomiting)

Other potential signs include:

  • Miosis (pinpoint pupils)

  • Muscle tremors or fasciculations

  • Bradycardia (slow heart rate)

  • Increased bronchial secretions and bronchospasm

  • In severe cases, respiratory distress and paralysis can occur.

Troubleshooting Steps:

  • Confirm the Dose: Double-check your calculations and the concentration of your dosing solution to ensure the correct dose was administered.

  • Observe and Document: Carefully observe the animal and document all clinical signs, their severity, and the time of onset relative to drug administration.

  • Reduce the Dose: If side effects are observed, consider reducing the dose in subsequent experiments.

  • Consult a Veterinarian: If the side effects are severe or the animal is in distress, immediately consult with the institutional veterinarian.

  • Anticholinergic Treatment (Veterinary Guidance): In cases of severe cholinergic crisis, a veterinarian may administer an anticholinergic agent like atropine (B194438) to counteract the muscarinic effects.

Quantitative Data on Potential Side Effects
System Potential Side Effect Clinical Signs in Rodents
Gastrointestinal Increased SalivationExcessive drooling, wet fur around the mouth and chin.
Increased LacrimationExcessive tearing, wetness around the eyes.
Urination/DefecationIncreased frequency of urination and/or defecation.
GI DistressAbdominal cramping (hunched posture), diarrhea.
EmesisRetching or vomiting (less common in rodents).
Ocular MiosisConstriction of the pupils.
Musculoskeletal Muscle FasciculationsVisible muscle twitching under the skin.
TremorsShaking of the body or limbs.
Cardiovascular BradycardiaA heart rate below the normal range for the species and strain.
Respiratory Increased SecretionsAudible respiratory sounds, difficulty breathing.

Experimental Protocols

Protocol for Intraperitoneal (IP) Injection in Rats

This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.

Materials:

  • This compound solution at the desired concentration

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (23-25 gauge)

  • 70% ethanol (B145695) or other appropriate disinfectant

  • Gauze pads

Procedure:

  • Animal Restraint: Properly restrain the rat. For a two-person technique, one person restrains the animal by holding its head and upper body, while the other performs the injection. For a one-person technique, gently wrap the rat in a towel, leaving the abdomen exposed.

  • Locate Injection Site: The preferred injection site is the lower right quadrant of the abdomen. This location avoids the cecum, bladder, and other vital organs.

  • Prepare the Site: Swab the injection site with 70% ethanol on a gauze pad.

  • Injection:

    • Insert the needle at a 15-30 degree angle into the abdominal cavity.

    • Aspirate slightly by pulling back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or yellowish fluid (urine) appears, withdraw the needle and inject at a new site with a fresh needle.

    • Slowly inject the solution.

    • Withdraw the needle smoothly.

  • Post-Injection Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions, such as bleeding from the injection site or signs of pain. Continue to monitor for cholinergic side effects as described in the troubleshooting guide.

Visualizations

Signaling Pathways and Workflows

alpha7_nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dmab-anabaseine Dmab-anabaseine nAChR α7 nAChR Dmab-anabaseine->nAChR Binds to receptor Ca_ion Ca²⁺ Influx nAChR->Ca_ion Channel opening Signaling_Cascades Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Ca_ion->Signaling_Cascades Activates Cognitive_Function Modulation of Cognitive Function Signaling_Cascades->Cognitive_Function Leads to

Caption: Dmab-anabaseine binding to α7 nAChR and subsequent signaling.

experimental_workflow start Start prep Prepare Dmab-anabaseine solution start->prep injection Administer via intraperitoneal (IP) injection prep->injection animal_prep Acclimate and prepare animal subject (e.g., rat) animal_prep->injection monitoring Monitor for acute cholinergic side effects injection->monitoring behavioral Conduct behavioral testing (e.g., memory tasks) monitoring->behavioral data_analysis Analyze behavioral and physiological data behavioral->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo studies.

troubleshooting_logic start Dmab-anabaseine Administration observe Observe for Adverse Effects start->observe side_effects Side Effects Observed? observe->side_effects no_effects Continue with Experimental Protocol side_effects->no_effects No document Document Signs, Severity, and Onset side_effects->document Yes dose Check Dose Calculation document->dose vet Consult Veterinarian (if severe) document->vet reduce_dose Consider Dose Reduction dose->reduce_dose

Caption: Decision-making workflow for managing side effects.

References

Stability of Dmab-anabaseine dihydrochloride under different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Dmab-anabaseine dihydrochloride (B599025) under various storage conditions. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Stability of Dmab-anabaseine Dihydrochloride

The stability of this compound is critical for ensuring the accuracy and reproducibility of experimental results. Proper storage and handling are paramount.

Storage Recommendations

For optimal stability, this compound should be stored as a solid under the following conditions:

ConditionRecommendationExpected Stability
Temperature -20°C≥ 4 years[1]
Moisture DesiccateProtects from hydrolysis
Light Store in the darkPrevents photodegradation

Note: The stability data is based on information from suppliers. It is recommended to refer to the certificate of analysis for batch-specific data.

Solution Stability

It is generally recommended to prepare solutions of this compound fresh for each experiment. Long-term storage of solutions is not advised as it may lead to degradation. If temporary storage is necessary, it should be for the shortest possible duration at -20°C or -80°C.

Experimental Protocols

Protocol for Assessing Chemical Stability

This protocol outlines a general procedure for testing the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Dissolve this compound in a suitable solvent (e.g., water or DMSO) to a known concentration (e.g., 10 mM).[2]

2. Stress Conditions:

  • pH Stability: Incubate aliquots of the stock solution in buffers of different pH values (e.g., pH 3, 7, 9) at a controlled temperature.

  • Thermal Stability: Expose aliquots of the stock solution to various temperatures (e.g., 4°C, 25°C, 40°C) for different durations.

  • Photostability: Expose aliquots of the stock solution to a controlled light source (e.g., UV lamp) for specific periods, alongside a control sample stored in the dark.

3. Sample Analysis:

  • At predetermined time points, withdraw samples from each stress condition.

  • Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining parent compound and detect any degradation products.[3][4]

4. Data Interpretation:

  • Calculate the percentage of degradation for each condition by comparing the peak area of the parent compound in the stressed sample to that of a control sample (time zero).

Frequently Asked Questions (FAQs)

Q1: How should I store this compound solid? A1: The solid compound should be stored desiccated at -20°C.[2][5] Under these conditions, it is expected to be stable for at least four years.[1]

Q2: Can I store this compound in solution? A2: It is highly recommended to prepare solutions fresh for each use. If you must store a solution, aliquot it and store at -80°C for the shortest possible time to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: What solvents can I use to dissolve this compound? A3: this compound is soluble in water (up to 100 mM) and DMSO (up to 25 mM).[2]

Q4: My experimental results are inconsistent. Could it be related to the stability of the compound? A4: Yes, inconsistent results can be a sign of compound degradation. Ensure you are following the recommended storage and handling procedures. Prepare fresh solutions for each experiment and verify the purity of your compound if you suspect degradation.

Q5: How does this compound exert its biological effects? A5: this compound is a partial agonist at α7 nicotinic acetylcholine (B1216132) receptors (nAChRs) and an antagonist at α4β2 nAChRs.[2] Its interaction with these receptors modulates neuronal signaling.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no biological activity Compound degradationPrepare a fresh solution from a properly stored solid. Verify the compound's purity via HPLC.
Incorrect concentrationDouble-check all calculations and dilutions. Use a calibrated balance and pipettes.
Precipitation in solution Low solubility in the chosen solvent or bufferEnsure the concentration does not exceed the solubility limit. Consider using a different solvent system. Gentle warming and sonication may aid dissolution.
Inconsistent results between experiments Degradation of stock solutionPrepare fresh stock solutions for each set of experiments. Avoid using old solutions.
Freeze-thaw cyclesAliquot stock solutions to avoid repeated freeze-thaw cycles.

Visualizations

Signaling Pathway of this compound at α7 nAChR

G This compound Signaling at α7 nAChR Dmab Dmab-anabaseine dihydrochloride a7nAChR α7 nAChR Dmab->a7nAChR Partial Agonist Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Activation PI3K PI3K Ca_influx->PI3K Akt Akt PI3K->Akt Activation Neuroprotection Neuroprotection & Neuronal Survival Akt->Neuroprotection

Caption: Signaling cascade initiated by this compound at the α7 nicotinic acetylcholine receptor.

Experimental Workflow for Stability Testing

G Workflow for Stability Assessment of this compound start Prepare Stock Solution stress Expose to Stress Conditions (pH, Temperature, Light) start->stress sampling Collect Samples at Time Intervals stress->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data Calculate Degradation (%) analysis->data end Determine Stability Profile data->end

Caption: A generalized workflow for conducting stability studies on this compound.

References

Overcoming poor cell viability with high concentrations of Dmab-anabaseine dihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dmab-anabaseine dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to poor cell viability at high concentrations of this compound.

Frequently Asked Questions (FAQs)

Q1: What is Dmab-anabaseine dihydrochloride and what is its mechanism of action?

A1: this compound is a synthetic compound that acts as a partial agonist at α7 nicotinic acetylcholine (B1216132) receptors (nAChRs) and an antagonist at α4β2 nAChRs.[1][2][3][4] Nicotinic receptors are ion channels found in the cell membrane that are involved in various neuronal signaling pathways.[1] Its activity at these receptors has been linked to potential cognitive-enhancing effects.[2][4]

Q2: I am observing high levels of cell death in my experiments when using high concentrations of this compound. Is this expected?

A2: While specific data on the cytotoxicity of this compound is limited in publicly available literature, high concentrations of many bioactive compounds can lead to off-target effects and subsequent cytotoxicity. It is crucial to determine the optimal concentration range for your specific cell line and experimental endpoint. A sharp decrease in cell viability at higher concentrations suggests you may be exceeding the therapeutic window and inducing cellular stress or toxicity pathways.

Q3: What are the initial steps to troubleshoot high cytotoxicity?

A3: When encountering high cytotoxicity, a systematic approach is recommended.[5] First, confirm the final concentration of your compound and the solvent (e.g., DMSO) in your culture medium. High solvent concentrations can be independently toxic to cells.[5] It is also essential to ensure the health and quality of your cell line, including checking for contamination and using cells at a low passage number. Finally, performing a comprehensive dose-response experiment is critical to identify the cytotoxic threshold.[5]

Q4: Could the mechanism of action of this compound contribute to cell death at high concentrations?

A4: Yes, sustained and excessive activation of α7 nAChRs by a potent agonist can lead to an influx of ions, such as calcium, which, if unregulated, can trigger apoptotic pathways. While Dmab-anabaseine is a partial agonist, high concentrations could lead to prolonged receptor activation and cellular stress. Conversely, its antagonist activity at α4β2 nAChRs could also interfere with essential cellular signaling pathways, although this is less likely to be the primary cause of acute cytotoxicity.

Troubleshooting Guide

Issue 1: Poor Cell Viability in a Dose-Response Experiment

Symptoms:

  • A steep drop in cell viability is observed at concentrations higher than the expected effective range.

  • Inconsistent results between replicate wells at high concentrations.

  • Visible signs of cell stress under the microscope, such as rounding, detachment, or debris.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Compound Precipitation High concentrations of this compound may exceed its solubility limit in the culture medium, leading to the formation of precipitates that can be toxic to cells. Visually inspect the wells for any signs of precipitation. If observed, consider preparing a fresh, lower concentration stock solution or using a different solvent system after verifying its compatibility with your cells.
Solvent Toxicity The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above a certain threshold (generally >0.5%).[5] Always include a vehicle control (media with the same final concentration of solvent) in your experiments. If solvent toxicity is suspected, lower the final solvent concentration by preparing a more concentrated stock of the compound.
Exceeding the Cytotoxic Threshold The observed cell death may be a direct pharmacological effect of the compound at high concentrations. It is essential to carefully define the EC50 (effective concentration) for the desired biological effect and the CC50 (cytotoxic concentration). The therapeutic index (CC50/EC50) will determine the usable concentration range for your experiments.
Assay Interference At high concentrations, the compound may interfere with the chemistry of the viability assay itself (e.g., reducing MTT in a cell-free system).[5] To rule this out, perform the viability assay in the absence of cells but with the highest concentrations of the compound. If interference is detected, consider using an alternative viability assay that relies on a different detection principle (e.g., LDH release assay for cytotoxicity or a live/dead cell stain).
Issue 2: Inconsistent Viability Results Across Experiments

Symptoms:

  • High variability in cell viability data between experiments conducted on different days.

  • The cytotoxic threshold appears to shift between experimental runs.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Cell Culture Variability The health, passage number, and confluency of your cells can significantly impact their sensitivity to a compound.[5] Standardize your cell culture procedures by using cells within a defined passage number range, seeding at a consistent density, and ensuring they are in the logarithmic growth phase at the time of treatment.
Compound Degradation This compound solutions may degrade over time, especially if not stored properly. Prepare fresh stock solutions for each experiment or store aliquots at -80°C and avoid repeated freeze-thaw cycles.
Inaccurate Pipetting Small errors in pipetting can lead to significant variations in the final compound concentration, especially when performing serial dilutions. Ensure your pipettes are calibrated regularly and use appropriate pipetting techniques.

Experimental Protocols

Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using an MTT Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of live cells.[6]

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is recommended to use a broad concentration range (e.g., from 0.1 µM to 1000 µM) to capture the full dose-response curve. Also, prepare a vehicle control with the highest concentration of solvent used.[5]

  • Cell Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Incubate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[6]

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the CC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, providing a measure of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a supernatant sample from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

  • Data Acquisition: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer) and a negative control (untreated cells). Plot the percentage of cytotoxicity against the compound concentration to determine the CC50.

Data Presentation

Table 1: Example Dose-Response Data for this compound

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle)1000
198.51.2
1095.24.8
21 (EC50)90.19.9
5075.624.4
10052.347.7
25020.179.9
5005.894.2
10001.298.8

Note: The EC50 value of 21 µM is based on its activity on human α7 nAChRs expressed in Xenopus oocytes and is provided for reference.[3] The cell viability and cytotoxicity data are hypothetical and should be determined experimentally for your specific cell line.

Visualizations

experimental_workflow cluster_start Start cluster_troubleshooting Initial Troubleshooting cluster_investigation In-depth Investigation cluster_optimization Optimization cluster_end Resolution start Observe Poor Cell Viability at High Concentrations check_concentration Verify Compound and Solvent Concentrations start->check_concentration check_cells Assess Cell Health and Culture Conditions start->check_cells dose_response Perform Broad Dose-Response Experiment start->dose_response standardize_protocol Standardize Cell Culture and Assay Protocols check_concentration->standardize_protocol check_cells->standardize_protocol precipitation Check for Compound Precipitation dose_response->precipitation solvent_toxicity Run Vehicle Controls dose_response->solvent_toxicity assay_interference Test for Assay Interference dose_response->assay_interference optimize_concentration Determine CC50 and Optimal Working Concentration precipitation->optimize_concentration solvent_toxicity->optimize_concentration alternative_assay Use Orthogonal Viability Assay assay_interference->alternative_assay end_point Reliable and Reproducible Cell Viability Data optimize_concentration->end_point alternative_assay->end_point standardize_protocol->end_point

Caption: Troubleshooting workflow for addressing poor cell viability.

signaling_pathway cluster_alpha7 α7 nAChR cluster_alpha4beta2 α4β2 nAChR cluster_outcome Cellular Outcome Dmab Dmab-anabaseine dihydrochloride alpha7 α7 Receptor Dmab->alpha7 Partial Agonist alpha4beta2 α4β2 Receptor Dmab->alpha4beta2 Antagonist ion_influx Ion Influx (e.g., Ca2+) alpha7->ion_influx downstream Downstream Signaling ion_influx->downstream cytotoxicity Cytotoxicity (at high concentrations) ion_influx->cytotoxicity Excessive/Prolonged Influx therapeutic Therapeutic Effect (e.g., Neuroprotection) downstream->therapeutic inhibition Inhibition of Endogenous Ligand Binding alpha4beta2->inhibition

Caption: Simplified signaling pathway of this compound.

References

Validation & Comparative

Dmab-anabaseine dihydrochloride vs GTS-21 (DMXB-anabaseine) for cognitive enhancement.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two anabaseine-derived compounds, DMAB-anabaseine dihydrochloride (B599025) and GTS-21 (DMXB-anabaseine), as potential cognitive enhancers. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in evaluating these two molecules.

At a Glance: Key Differences and Similarities

Both DMAB-anabaseine and GTS-21 are synthetic derivatives of anabaseine, a toxin found in marine worms, and exert their effects primarily through the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target for cognitive enhancement. While they share a common origin and target, their pharmacological profiles and the extent of their investigation differ significantly. GTS-21 has been more extensively studied, including numerous clinical trials, whereas the publicly available data on DMAB-anabaseine is more limited, primarily from preclinical studies.

Pharmacological Profile: A Head-to-Head Comparison

A direct quantitative comparison of the binding affinities and functional potencies of DMAB-anabaseine and GTS-21 is challenging due to the limited availability of side-by-side studies. However, by compiling data from various sources, we can construct a comparative overview.

ParameterDMAB-anabaseine dihydrochlorideGTS-21 (DMXB-anabaseine)References
Target Receptors Partial agonist at α7 nAChR; Antagonist at α4β2 nAChRPartial agonist at α7 nAChR; also binds to α4β2 nAChR[1]
Binding Affinity (Ki) Data not publicly availableα7 nAChR: ~2000 nM (human), ~650 nM (rat); α4β2 nAChR: ~20 nM (human), ~19 nM (rat)[2]
Functional Efficacy (EC50) Data not publicly availableα7 nAChR: 11 µM (human), 5.2 µM (rat)[2]
Cognitive Enhancement (Preclinical) Improved long-term memory in rats (17-arm radial maze) at 2 mg/kg, i.p.Improved learning and memory in aged rats; attenuated ketamine-induced cognitive impairment in monkeys.[1][3]
Auditory Sensory Gating Normalized sensory inhibition in DBA miceNormalized sensory inhibition in DBA mice[4]
Clinical Development No known clinical trialsMultiple Phase I and II clinical trials for Alzheimer's disease and schizophrenia with mixed results.[5]

Note: The binding affinity (Ki) and functional efficacy (EC50) data for GTS-21 can vary between studies and experimental conditions. The provided values represent a general consensus from the cited literature.

In-Depth Look at Preclinical Cognitive Performance

Radial Arm Maze

The radial arm maze (RAM) is a widely used behavioral assay to assess spatial learning and memory in rodents.

A study on DMAB-anabaseine reported enhanced reference memory in a 17-arm radial maze test in rats following daily intraperitoneal injections of 2 mg/kg for 30 days[1]. Unfortunately, specific quantitative data such as the number of errors or latency to find the reward were not detailed in the available literature.

Auditory Sensory Gating (P50 Suppression)

Auditory sensory gating is a neurophysiological process that filters out irrelevant auditory stimuli, and its deficit is observed in cognitive disorders like schizophrenia. The P50 wave of the event-related potential is a common measure of this process.

A significant preclinical study directly compared DMAB-anabaseine and GTS-21 in DBA mice, a strain with a known deficit in sensory gating[4]. Both compounds were found to normalize the inhibition of the auditory response in a dose-dependent manner, suggesting their potential to ameliorate sensory processing deficits. This effect was blocked by the α7 nAChR antagonist α-bungarotoxin, confirming the involvement of this receptor subtype[4].

Mechanism of Action: The α7 Nicotinic Acetylcholine Receptor Signaling Pathway

Both DMAB-anabaseine and GTS-21 exert their pro-cognitive effects primarily by acting as partial agonists at the α7 nicotinic acetylcholine receptor. Activation of this receptor, a ligand-gated ion channel with high calcium permeability, triggers a cascade of downstream signaling events crucial for synaptic plasticity and cognitive function.

alpha7_signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space a7nAChR α7 nAChR Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Activation Ligand DMAB-anabaseine / GTS-21 Ligand->a7nAChR CaMKII CaMKII Ca_influx->CaMKII PI3K PI3K Ca_influx->PI3K ERK ERK/MAPK CaMKII->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB ERK->CREB Gene_expression Gene Expression (e.g., BDNF) CREB->Gene_expression Synaptic_plasticity Synaptic Plasticity (LTP) Gene_expression->Synaptic_plasticity Neuroprotection Neuroprotection Gene_expression->Neuroprotection

α7 nAChR Signaling Pathway

Activation of the α7 nAChR by agonists like DMAB-anabaseine or GTS-21 leads to an influx of calcium ions. This increase in intracellular calcium activates several downstream signaling cascades, including the CaMKII, PI3K/Akt, and ERK/MAPK pathways. These pathways converge on transcription factors such as CREB, which in turn regulates the expression of genes involved in synaptic plasticity (e.g., BDNF) and neuroprotection.

Experimental Protocols

Radial Arm Maze for Cognitive Assessment

The radial arm maze is a behavioral apparatus used to evaluate spatial learning and working memory in rodents.

Objective: To assess the effect of a compound on spatial learning and memory.

Apparatus: An elevated central platform with multiple arms (commonly 8 or 17) radiating outwards. At the end of each arm, there is a food well.

Procedure:

  • Habituation: Animals are familiarized with the maze over several days, with food rewards placed throughout the arms to encourage exploration.

  • Training: A specific subset of arms is baited with a food reward. The animal is placed on the central platform and allowed to explore the maze to find the rewards.

  • Testing: The animal's performance is recorded based on several metrics:

    • Working Memory Errors: Re-entry into an arm that has already been visited within the same trial.

    • Reference Memory Errors: Entry into an arm that is never baited.

    • Latency: The time taken to find all the baited arms.

  • Drug Administration: The compound of interest (e.g., DMAB-anabaseine or GTS-21) or a vehicle is administered at a predetermined time before the testing session.

radial_arm_maze_workflow cluster_setup Setup cluster_procedure Procedure cluster_data Data Analysis Apparatus Radial Arm Maze Habituation Habituation (2-3 days) Apparatus->Habituation Animals Rodents Animals->Habituation Drug_Admin Drug/Vehicle Administration Habituation->Drug_Admin Training_Testing Training & Testing (Daily sessions) Drug_Admin->Training_Testing Data_Collection Data Collection Training_Testing->Data_Collection Errors Working & Reference Memory Errors Data_Collection->Errors Latency Latency to find rewards Data_Collection->Latency Analysis Statistical Analysis Errors->Analysis Latency->Analysis

Radial Arm Maze Experimental Workflow
Auditory Sensory Gating (P50) Experimental Workflow

This electrophysiological technique measures the brain's ability to filter out repetitive auditory stimuli.

Objective: To assess the effect of a compound on sensory gating.

Apparatus: Electroencephalography (EEG) recording equipment, sound-attenuated chamber, and stimulus presentation software.

Procedure:

  • Electrode Placement: EEG electrodes are placed on the scalp of the subject (animal or human) according to a standardized montage (e.g., the 10-20 system).

  • Stimulus Presentation: A paired-click paradigm is used, where two identical auditory stimuli (S1 and S2) are presented with a short inter-stimulus interval (typically 500 ms).

  • EEG Recording: The brain's electrical activity is recorded in response to the auditory stimuli.

  • Data Processing: The recorded EEG data is filtered and averaged to extract the event-related potentials (ERPs), specifically the P50 component.

  • Gating Ratio Calculation: The amplitude of the P50 wave in response to S2 is divided by the amplitude of the P50 wave in response to S1. A lower ratio indicates better sensory gating.

  • Drug Administration: The test compound or placebo is administered before the recording session.

p50_gating_workflow cluster_setup Setup cluster_procedure Procedure cluster_data Data Analysis EEG_System EEG System Electrode_Placement Electrode Placement EEG_System->Electrode_Placement Subject Subject (Animal/Human) Subject->Electrode_Placement Drug_Admin Drug/Placebo Administration Electrode_Placement->Drug_Admin Stimulus Paired-Click Stimulation (S1-S2) Drug_Admin->Stimulus EEG_Recording EEG Recording Stimulus->EEG_Recording ERP_Extraction ERP Extraction (P50 component) EEG_Recording->ERP_Extraction Gating_Ratio Gating Ratio (S2/S1) Calculation ERP_Extraction->Gating_Ratio Analysis Statistical Analysis Gating_Ratio->Analysis

References

Anabaseine vs. DMXB-anabaseine: A Comparative Guide to Nicotinic Acetylcholine Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands is paramount. This guide provides a detailed comparison of anabaseine (B15009) and its derivative, 3-(2,4-dimethoxybenzylidene)anabaseine (DMXB-anabaseine, also known as GTS-21), focusing on their differential receptor selectivity. The information herein is supported by quantitative data from published experimental studies.

Anabaseine, a naturally occurring alkaloid found in certain marine worms and ants, is a potent agonist at a broad range of nAChR subtypes.[1][2] In contrast, its synthetic derivative, DMXB-anabaseine, was developed as a more selective partial agonist for the α7 nAChR subtype, a key target in therapeutic strategies for cognitive disorders like Alzheimer's disease and schizophrenia.[3][4][5] This guide will dissect these selectivity differences, presenting key binding and functional data, and detailing the experimental protocols used to generate this information.

Quantitative Comparison of Receptor Selectivity

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of anabaseine and DMXB-anabaseine at various nAChR subtypes. This data highlights the significantly enhanced selectivity of DMXB-anabaseine for the α7 nAChR.

Table 1: Binding Affinity (Ki) of Anabaseine and DMXB-anabaseine at nAChR Subtypes

CompoundReceptor SubtypeSpeciesPreparationRadioligandKi (µM)Reference
Anabaseine α7RatBrain Membranes[125I]α-bungarotoxin> anabasine (B190304) & nicotine (B1678760)[1]
α4β2RatBrain Membranes[3H]cytisineWeak affinity[6]
DMXB-anabaseine (GTS-21) α7RatPC12 Cells[125I]α-bungarotoxin0.31[7]
α7HumanSK-N-SH Cells[125I]α-bungarotoxin23[7]
α4β2Human--0.02 (antagonist)[8]
Muscle-typeTorpedo-[3H]nicotine10.6[9]

Table 2: Functional Potency (EC50/IC50) of Anabaseine and DMXB-anabaseine at nAChR Subtypes

CompoundReceptor SubtypeSpeciesAssay SystemActivityPotency (µM)Reference
Anabaseine α7Xenopus OocytesElectrophysiologyFull AgonistPotent[1]
α4β2Xenopus OocytesElectrophysiologyPartial AgonistLess potent than nicotine[1]
DMXB-anabaseine (GTS-21) α7RatXenopus OocytesPartial Agonist (Emax=32%)EC50 = 5.2[3]
α7HumanXenopus OocytesPartial Agonist (Emax=9%)EC50 = 11[3]
α4β2-Ion Flux AssayAntagonistIC50 = 17[3]
α3β4-Ion Flux AssayAgonistEC50 = 21[3]
Muscle-type (human fetal)-ElectrophysiologyCompetitive AntagonistIC50 = 6.6[9]

Key Differences in Receptor Selectivity

Anabaseine demonstrates broad agonist activity across multiple nAChR subtypes, including muscle and neuronal receptors.[1][2] It is a potent agonist at α7 nAChRs, with efficacy comparable to acetylcholine, but also significantly interacts with other subtypes like α4β2, albeit with lower affinity and efficacy than nicotine.[1]

In contrast, DMXB-anabaseine (GTS-21) exhibits a clear preference for the α7 nAChR, where it acts as a partial agonist.[3][7] This selectivity is a key feature that has driven its investigation for therapeutic purposes. Notably, its potency and efficacy at α7 receptors show species-specificity, being more potent at the rat α7 receptor than the human counterpart.[3][10] Furthermore, DMXB-anabaseine acts as an antagonist at the α4β2 subtype and also shows some activity at α3β4 receptors.[3][8] This profile of a selective α7 partial agonist with antagonist activity at α4β2 receptors is a significant departure from the broad agonist profile of its parent compound, anabaseine.

Signaling and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams illustrate the receptor selectivity comparison and a typical experimental workflow for its determination.

ReceptorSelectivity cluster_compounds Compounds cluster_receptors nAChR Subtypes Anabaseine Anabaseine alpha7 α7 Anabaseine->alpha7 Potent Agonist alpha4beta2 α4β2 Anabaseine->alpha4beta2 Weak Partial Agonist muscle Muscle-type Anabaseine->muscle Potent Agonist other Other (α3β4, etc.) Anabaseine->other Agonist DMXB_Anabaseine DMXB-anabaseine (GTS-21) DMXB_Anabaseine->alpha7 Selective Partial Agonist DMXB_Anabaseine->alpha4beta2 Antagonist DMXB_Anabaseine->muscle Antagonist DMXB_Anabaseine->other Weak Agonist/Antagonist

Caption: Comparative receptor selectivity of Anabaseine and DMXB-anabaseine.

ExperimentalWorkflow cluster_prep Preparation cluster_binding Binding Assay cluster_functional Functional Assay cluster_analysis Data Analysis ReceptorSource Receptor Source (e.g., Brain Tissue, Cell Lines) MembranePrep Membrane Preparation ReceptorSource->MembranePrep Radioligand Radioligand Incubation (e.g., [125I]α-Bungarotoxin) MembranePrep->Radioligand Competition Competition with Test Compound Radioligand->Competition Separation Separation of Bound/ Free Ligand Competition->Separation Quantification Quantification of Radioactivity Separation->Quantification Ki_Calc Ki Calculation Quantification->Ki_Calc Expression Receptor Expression (e.g., Xenopus Oocytes) Electrophysiology Electrophysiological Recording Expression->Electrophysiology IonFlux Ion Flux Measurement (e.g., Ca2+ imaging) Expression->IonFlux EC50_IC50_Calc EC50/IC50 Calculation Electrophysiology->EC50_IC50_Calc IonFlux->EC50_IC50_Calc

Caption: General experimental workflow for determining receptor selectivity.

Experimental Protocols

The data presented in this guide were generated using established pharmacological techniques. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Receptor Preparation:

    • For endogenous receptors, tissues such as rat brain are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate cell membranes. The resulting membrane pellets are resuspended to a specific protein concentration.[11]

    • For recombinant receptors, cell lines (e.g., SK-N-SH, PC12, TE671) expressing the nAChR subtype of interest are cultured and harvested.[7][9] Membranes are prepared similarly to tissue preparations.

  • Binding Reaction:

    • A constant concentration of a specific radioligand (e.g., [125I]α-bungarotoxin for α7, [3H]cytisine or [3H]nicotine for α4β2) is incubated with the membrane preparation.[6][7][9]

    • Increasing concentrations of the unlabeled test compound (anabaseine or DMXB-anabaseine) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., nicotine or carbamylcholine).[9]

    • The incubation is carried out for a specific time and at a specific temperature to reach equilibrium (e.g., 3 hours at 37°C).[11]

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter or a gamma counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[9]

Functional Assays

Functional assays measure the biological response elicited by a compound, determining whether it is an agonist, antagonist, or partial agonist, and its potency (EC50 or IC50).

  • Xenopus Oocyte Expression System:

    • Oocytes are harvested from Xenopus laevis frogs.

    • cRNA encoding the subunits of the desired nAChR subtype (e.g., α7 or α4 and β2) is injected into the oocytes.[10]

    • The oocytes are incubated for several days to allow for receptor expression on the cell surface.

  • Two-Electrode Voltage Clamp Electrophysiology:

    • An oocyte expressing the receptor of interest is placed in a recording chamber and perfused with a saline solution.

    • Two microelectrodes are inserted into the oocyte to clamp the membrane potential at a holding potential (e.g., -70 mV).

    • The test compound is applied to the oocyte at various concentrations.

    • The resulting ion flow through the activated nAChR channels is measured as an electrical current.

    • The peak current response at each concentration is recorded.

  • Ion Flux Assays (e.g., Calcium Imaging):

    • Cells expressing the nAChR of interest are loaded with a fluorescent calcium indicator dye (e.g., Fluo-3 AM).[12]

    • The baseline fluorescence is measured.

    • The test compound is added, and the change in intracellular calcium concentration, due to influx through the activated nAChR, is detected as a change in fluorescence intensity using a fluorometric imaging plate reader or a microscope.[12][13]

  • Data Analysis:

    • For agonists, concentration-response curves are generated by plotting the response (e.g., peak current or change in fluorescence) against the logarithm of the agonist concentration.

    • The EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) are determined by fitting the data to a sigmoidal dose-response equation.

    • For antagonists, the IC50 (the concentration that inhibits 50% of the response to a fixed concentration of an agonist) is determined.

Conclusion

The transition from the broad-spectrum agonist anabaseine to the α7-selective partial agonist DMXB-anabaseine exemplifies a targeted approach in drug design. While anabaseine serves as a potent tool for probing various nAChRs, the refined selectivity profile of DMXB-anabaseine makes it a valuable lead compound for developing therapeutics aimed at modulating α7 nAChR activity. The experimental methodologies outlined provide a framework for the continued exploration and characterization of novel nAChR ligands.

References

Cross-validation of behavioral results of Dmab-anabaseine dihydrochloride with electrophysiological data.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Dmab-anabaseine dihydrochloride (B599025), a notable selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and an antagonist of the α4β2 nAChR, has garnered significant interest in the neuroscience community for its potential cognitive-enhancing properties. This guide provides a comprehensive comparison of its electrophysiological profile with its behavioral effects, offering researchers a consolidated view of its mechanism of action and in-vivo efficacy. The following sections present quantitative data from electrophysiological and behavioral studies, detail the experimental protocols used to obtain this data, and visualize the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from electrophysiological and behavioral studies on Dmab-anabaseine dihydrochloride.

Table 1: Electrophysiological Profile of this compound

ParameterReceptorPreparationValueReference
EC50 Human α7 nAChRXenopus oocytes0.42 µM[1]
Action α7 nAChRXenopus oocytesPartial Agonist[1]
Action α4β2 nAChRNot SpecifiedAntagonist[1]

Table 2: Behavioral Effects of this compound

Behavioral AssayAnimal ModelDosing RegimenKey FindingReference
Radial Arm Maze Aged Rats2 mg/kg; i.p.; dailyImproved long-term memory[1]
Auditory Sensory Gating (P50) DBA/2 MiceNot SpecifiedNormalization of sensory inhibition deficits[2]

Signaling Pathway and Experimental Workflow

The interaction of this compound with neuronal nicotinic acetylcholine receptors initiates a cascade of events that ultimately leads to the observed cognitive enhancements.

G cluster_0 Cellular Level cluster_1 Behavioral Outcome Dmab Dmab-anabaseine dihydrochloride a7 α7 nAChR Dmab->a7 Partial Agonist a4b2 α4β2 nAChR Dmab->a4b2 Antagonist Ca Ca²⁺ Influx a7->Ca Activation Signaling Downstream Signaling (e.g., MAPK/ERK pathway) Ca->Signaling NT_release Neurotransmitter Release (e.g., Acetylcholine, Dopamine) Signaling->NT_release Neuron Postsynaptic Neuron NT_release->Neuron Modulation Cognition Cognitive Enhancement (Memory, Attention) Neuron->Cognition G cluster_0 Electrophysiology cluster_1 Behavioral Studies cluster_2 Cross-Validation b1 1. Receptor Expression (e.g., Xenopus oocytes) b2 2. Two-Electrode Voltage Clamp b1->b2 b3 3. Application of Dmab-anabaseine b2->b3 b4 4. Record Ionic Currents b3->b4 b5 5. Determine EC50 & Efficacy b4->b5 d1 Correlate Electrophysiological Potency with Behavioral Efficacy b5->d1 c1 1. Animal Model Selection (e.g., Aged Rats, DBA/2 Mice) c2 2. Dmab-anabaseine Administration c1->c2 c3 3. Behavioral Testing (e.g., Radial Arm Maze, P50 Gating) c2->c3 c4 4. Data Collection & Analysis c3->c4 c4->d1

References

A Comparative Analysis of Dmab-anabaseine Dihydrochloride and Nicotine on Cognitive Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of Dmab-anabaseine dihydrochloride (B599025) (also known as GTS-21) and nicotine (B1678760), two nicotinic acetylcholine (B1216132) receptor (nAChR) agonists with potential cognitive-enhancing effects. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance on various cognitive tasks, supported by experimental data.

Executive Summary

Both Dmab-anabaseine dihydrochloride and nicotine have demonstrated pro-cognitive effects in preclinical and clinical studies. Nicotine, a non-selective nAChR agonist, has well-documented positive effects on attention, working memory, and episodic memory, primarily through its action on α4β2 and α7 nAChRs.[1] this compound, a selective partial agonist of the α7 nAChR, has also shown promise in improving cognitive functions, particularly in domains of attention and memory, with a potentially more favorable safety profile due to its receptor selectivity.[2] This guide will delve into the experimental evidence for each compound, their underlying mechanisms of action, and a direct comparison where data is available.

Comparative Data on Cognitive Tasks

The following tables summarize the quantitative data from key preclinical and clinical studies on the effects of this compound and nicotine on various cognitive domains.

Table 1: Preclinical Studies in Animal Models

Cognitive DomainCompoundAnimal ModelKey FindingsReference
Learning & Memory This compound (GTS-21)Aged RatsAs effective as nicotine in enhancing acquisition in one-way active avoidance and Lashley III maze. Improved general learning and reference memory in the 17-arm radial maze to the same extent as nicotine.[3]
Learning & Memory NicotineAged RatsEnhanced acquisition in one-way active avoidance and Lashley III maze. Improved general learning and reference memory in the 17-arm radial maze.[3][4]
Spatial Memory NicotineApoE-knockout and wild-type mice (Radial Arm Maze)Low-dose nicotine improved spatial memory in both strains. Higher doses impaired memory in wild-type mice.[5]
Working & Reference Memory Anabaseine (parent compound of GTS-21)Female Rats (16-arm Radial Arm Maze)Significantly reduced memory impairment caused by the NMDA antagonist dizocilpine.[6][7]

Table 2: Clinical Studies in Humans

Cognitive DomainCompoundPopulationKey FindingsReference
Attention, Memory, Psychomotor Speed Nicotine (transdermal patch)Mild Cognitive Impairment (MCI)Significant improvements in attention, memory, and psychomotor speed over 6 months compared to placebo.[8][9][10]
Attention, Working Memory, Episodic Secondary Memory This compound (GTS-21)Healthy Male VolunteersStatistically significant enhancement in attention, working memory, and episodic secondary memory compared to placebo.
Fine Motor, Alerting & Orienting Attention, Episodic & Working Memory Nicotine/SmokingHealthy Adults (non-deprived or minimally deprived smokers and non-smokers)Significant positive effects on fine motor skills, alerting and orienting attention, short-term episodic memory, and working memory.[11]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

Preclinical Study: Radial Arm Maze Task

The radial-arm maze (RAM) is a widely used apparatus to assess spatial working and reference memory in rodents.[12]

  • Apparatus: An elevated central platform with multiple arms radiating outwards. Some arms are baited with a food reward.

  • Procedure (Win-shift task):

    • Habituation: Animals are allowed to explore the maze freely to acclimate.

    • Training: All arms are baited with food. The animal is placed on the central platform and is allowed to enter the arms to retrieve the rewards.

    • Cognitive Assessment:

      • Working Memory: An error is recorded if the animal re-enters an arm from which it has already retrieved a reward within the same trial.

      • Reference Memory: In some protocols, only a subset of arms is consistently baited across trials. An error is recorded if the animal enters an arm that is never baited.

  • Drug Administration: this compound, nicotine, or a placebo is typically administered systemically (e.g., intraperitoneal injection) at a specific time point before the task.

  • Data Analysis: The number of errors and the time taken to complete the maze are recorded and analyzed to assess cognitive performance.

Clinical Study: Connors Continuous Performance Test (CPT)

The CPT is a task-oriented computerized assessment of attention and response inhibition.[8]

  • Procedure: Participants are presented with a continuous stream of stimuli (usually letters) on a computer screen and are instructed to respond (e.g., by pressing a key) to a specific target stimulus and withhold responses to non-target stimuli.

  • Cognitive Measures:

    • Sustained Attention: Measured by the accuracy of detecting target stimuli.

    • Response Inhibition: Measured by the number of commission errors (responding to non-target stimuli).

    • Reaction Time: The speed of correct responses.

  • Drug Administration: In the study with nicotine for MCI, participants received a daily transdermal patch of either nicotine (15 mg/day) or a placebo for 6 months.[8][9]

  • Data Analysis: Changes in CPT performance metrics from baseline are compared between the treatment and placebo groups.

Signaling Pathways and Mechanisms of Action

The cognitive effects of this compound and nicotine are mediated by their interaction with nAChRs in the brain, which subsequently modulate various downstream signaling pathways.

This compound (GTS-21) Signaling Pathway

This compound is a selective partial agonist for the α7 nAChR.[2] Activation of α7 nAChRs, which are highly permeable to calcium ions, leads to the activation of several intracellular signaling cascades implicated in synaptic plasticity and neuroprotection.[13][14]

GTS21_Signaling GTS21 Dmab-anabaseine dihydrochloride (GTS-21) a7nAChR α7 nAChR GTS21->a7nAChR Binds to & Activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Induces Nrf2_HO1 Nrf2/HO-1 Pathway a7nAChR->Nrf2_HO1 Activates PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_influx->MAPK_ERK Synaptic_Plasticity Synaptic Plasticity (LTP) PI3K_Akt->Synaptic_Plasticity Neuroprotection Neuroprotection (Anti-apoptotic, Anti-inflammatory) PI3K_Akt->Neuroprotection MAPK_ERK->Synaptic_Plasticity MAPK_ERK->Neuroprotection Nrf2_HO1->Neuroprotection Cognitive_Enhancement Cognitive Enhancement (Attention, Memory) Synaptic_Plasticity->Cognitive_Enhancement Neuroprotection->Cognitive_Enhancement

Caption: Signaling pathway of this compound via α7 nAChR.

Nicotine Signaling Pathway

Nicotine is a non-selective agonist at nAChRs, with a high affinity for the α4β2 subtype and also acting on α7 and other subtypes.[15] Its cognitive effects are mediated by the enhanced release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[1]

Nicotine_Signaling Nicotine Nicotine a4b2nAChR α4β2 nAChR Nicotine->a4b2nAChR Binds to & Activates a7nAChR α7 nAChR Nicotine->a7nAChR Binds to & Activates Dopamine_Release Dopamine Release (Prefrontal Cortex, Nucleus Accumbens) a4b2nAChR->Dopamine_Release ACh_Release Acetylcholine Release a4b2nAChR->ACh_Release NE_Release Norepinephrine Release a4b2nAChR->NE_Release a7nAChR->ACh_Release Working_Memory Working Memory Dopamine_Release->Working_Memory Attention Attention ACh_Release->Attention Arousal Arousal NE_Release->Arousal Cognitive_Enhancement Cognitive Enhancement Working_Memory->Cognitive_Enhancement Attention->Cognitive_Enhancement Arousal->Cognitive_Enhancement

Caption: Nicotine's signaling pathway through α4β2 and α7 nAChRs.

Experimental Workflow

The general workflow for assessing the cognitive effects of these compounds in a preclinical setting is outlined below.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Aged Rats, Transgenic Mice) Habituation Habituation to Cognitive Task Apparatus Animal_Model->Habituation Baseline Baseline Cognitive Assessment Habituation->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Drug_Admin Drug Administration (Dmab-anabaseine, Nicotine, Placebo) Randomization->Drug_Admin Cognitive_Testing Cognitive Task Performance (e.g., Radial Arm Maze) Drug_Admin->Cognitive_Testing Data_Analysis Data Collection & Analysis Cognitive_Testing->Data_Analysis Conclusion Conclusion on Cognitive Effects Data_Analysis->Conclusion

Caption: General workflow for preclinical cognitive assessment.

Conclusion

Both this compound and nicotine demonstrate significant potential as cognitive enhancers. Nicotine's effects are broad, impacting multiple cognitive domains, likely due to its non-selective action on various nAChR subtypes. However, this broad activity is also associated with its addictive properties and other side effects. This compound, with its selective agonism at the α7 nAChR, offers a more targeted approach. Preclinical data suggests its efficacy in improving learning and memory is comparable to nicotine in aged animals.[3] Clinical studies in healthy volunteers also support its pro-cognitive effects.[2] The selectivity of this compound may translate to a better safety and tolerability profile, making it a promising candidate for further investigation in the treatment of cognitive deficits associated with various neurological and psychiatric disorders. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these two compounds.

References

In Vitro Showdown: A Head-to-Head Comparison of Dmab-anabaseine and PNU-282987 for α7 Nicotinic Acetylcholine Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective and potent modulators of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) is paramount for advancing our understanding and treatment of various neurological and inflammatory disorders. This guide provides a detailed in vitro comparison of two prominent α7 nAChR agonists: Dmab-anabaseine dihydrochloride (B599025) and PNU-282987, offering a comprehensive overview of their pharmacological profiles, experimental methodologies, and underlying signaling pathways.

Dmab-anabaseine dihydrochloride and PNU-282987 are both recognized for their activity at the α7 nAChR, a ligand-gated ion channel implicated in cognitive processes, inflammation, and neuroprotection. However, their nuanced differences in receptor selectivity and functional activity are critical considerations for experimental design and therapeutic development. PNU-282987 is characterized as a highly selective and potent full agonist of the α7 nAChR. In contrast, this compound acts as a partial agonist at the α7 nAChR while also exhibiting antagonist properties at the α4β2 nAChR subtype.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters for this compound and PNU-282987, collated from multiple studies. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited; therefore, variations in reported values may be attributable to differences in assay systems and conditions.

ParameterThis compoundPNU-282987Receptor Target
Binding Affinity (Ki) Data not consistently reported~26 nMα7 nAChR
Agonist Potency (EC50) Effective concentration range: 0.1–10 µM~154 nMα7 nAChR
Functional Activity Partial AgonistFull Agonistα7 nAChR
Receptor Selectivity Antagonist at α4β2 nAChRHighly selective for α7 nAChRα4β2 nAChR vs. α7 nAChR

Experimental Protocols

To ensure the reproducibility and accurate interpretation of in vitro data, detailed experimental protocols are essential. Below are methodologies for two key assays used to characterize the interaction of compounds like Dmab-anabaseine and PNU-282987 with the α7 nAChR.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the affinity of this compound and PNU-282987 for the α7 nAChR.

Materials:

  • Cell membranes expressing the human α7 nAChR.

  • Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-Bungarotoxin.

  • Test compounds: this compound and PNU-282987.

  • Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., nicotine (B1678760) or unlabeled MLA).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the α7 nAChR in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and re-centrifugation. Resuspend the final pellet in fresh assay buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional activity (e.g., agonist potency, efficacy, and kinetics) of a compound on ion channels expressed in Xenopus oocytes.

Objective: To characterize the agonist properties of this compound and PNU-282987 at the α7 nAChR.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the human α7 nAChR.

  • Two-electrode voltage clamp setup.

  • Recording solution (e.g., Ba²⁺ Ringer's solution).

  • Test compounds: this compound and PNU-282987.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Defolliculate the oocytes and inject them with the cRNA encoding the α7 nAChR. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application: Apply the test compounds at various concentrations to the oocyte via the perfusion system.

  • Data Acquisition: Record the ion current elicited by the application of the test compound.

  • Data Analysis: Measure the peak current amplitude for each concentration of the test compound. Plot the concentration-response curve and fit the data to a sigmoidal dose-response equation to determine the EC50 (the concentration that elicits a half-maximal response) and the maximum response (efficacy).

Signaling Pathways and Experimental Workflow

Activation of the α7 nAChR by agonists like Dmab-anabaseine and PNU-282987 triggers several downstream signaling cascades that are crucial for its physiological effects.

alpha7_signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Agonist a7_nAChR α7 nAChR Agonist->a7_nAChR Binds to Ca2_ion Ca²⁺ a7_nAChR->Ca2_ion Influx JAK2 JAK2 a7_nAChR->JAK2 Activates PI3K PI3K Ca2_ion->PI3K Akt Akt PI3K->Akt Gene_Expression Gene Expression (e.g., anti-inflammatory, pro-survival) Akt->Gene_Expression Modulates STAT3 STAT3 JAK2->STAT3 STAT3->Gene_Expression Modulates

α7 nAChR Signaling Pathway

The diagram above illustrates the primary signaling pathways activated upon agonist binding to the α7 nAChR. The influx of calcium ions (Ca²⁺) is a key initiating event, which in turn can activate downstream kinases such as the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3) pathway. These pathways are known to regulate gene expression related to cell survival and inflammation.

experimental_workflow Start Start Compound_Selection Select Test Compounds (Dmab-anabaseine, PNU-282987) Start->Compound_Selection Assay_Selection Choose In Vitro Assay Compound_Selection->Assay_Selection Binding_Assay Radioligand Binding Assay Assay_Selection->Binding_Assay Functional_Assay Two-Electrode Voltage Clamp Assay_Selection->Functional_Assay Data_Acquisition_Binding Measure Radioligand Displacement Binding_Assay->Data_Acquisition_Binding Data_Acquisition_Functional Record Ion Currents Functional_Assay->Data_Acquisition_Functional Data_Analysis Calculate Ki, EC50, Efficacy Data_Acquisition_Binding->Data_Analysis Data_Acquisition_Functional->Data_Analysis Comparison Compare Pharmacological Profiles Data_Analysis->Comparison End End Comparison->End

General In Vitro Experimental Workflow

This workflow diagram provides a logical sequence for the in vitro characterization and comparison of pharmacological agents. It outlines the key steps from compound selection to data analysis and final comparison of the pharmacological profiles.

Conclusion

A comparative study of the side-effect profiles of different anabaseine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the side-effect profiles of various anabaseine (B15009) derivatives. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to support informed research and development decisions.

Anabaseine, a naturally occurring alkaloid, and its synthetic derivatives have garnered significant interest for their potential therapeutic applications, primarily as agonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). These compounds have been investigated for a range of neurological and inflammatory disorders. However, their interaction with nAChRs, which are widely distributed throughout the central and peripheral nervous systems, can also lead to a variety of side effects. Understanding the comparative toxicology and side-effect profiles of these derivatives is crucial for the development of safer and more effective therapeutic agents.

This guide focuses on a comparative analysis of the available data for anabaseine, its structural analog anabasine (B190304), and the well-studied synthetic derivative GTS-21 (also known as DMXB-A).

Quantitative Side-Effect and Toxicity Data

The following table summarizes the available quantitative data on the acute toxicity and clinical side effects of selected anabaseine-related compounds. It is important to note that publicly available, direct comparative studies on the side-effect profiles of a wide range of anabaseine derivatives are limited. The data presented here is compiled from individual preclinical and clinical studies.

CompoundTest SpeciesRoute of AdministrationEndpointValueReference
Anabaseine MouseIntravenousLD500.58 ± 0.05 mg/kg[1]
(+)-R-Anabasine MouseIntravenousLD5011 ± 1.0 mg/kg[1]
(-)-S-Anabasine MouseIntravenousLD5016 ± 1.0 mg/kg[1]
GTS-21 (DMXB-A) HumanOralMost Common Adverse Event (vs. Placebo)Headache (27% vs. 21%)
GTS-21 (DMXB-A) HumanOralNotable Adverse Event (Single Case)Decreased white blood cell count

Key Observations:

  • Anabaseine exhibits significantly higher acute toxicity in mice compared to the enantiomers of its structural analog, anabasine.[1]

  • Clinical trial data for GTS-21 suggests it is generally well-tolerated at therapeutic doses, with headache being the most frequently reported adverse event.[2] A single case of a transient decrease in white blood cell count has also been reported.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological and clinical findings. Below are summaries of key experimental protocols cited in this guide.

Preclinical Acute Toxicity Testing (LD50 Determination)

The determination of the median lethal dose (LD50) is a standard procedure in preclinical toxicology to assess the acute toxicity of a substance. The following protocol is a generalized representation based on the principles of the OECD 425 guideline (Up-and-Down Procedure).

Objective: To determine the dose of a substance that is lethal to 50% of the test animal population after a single administration.

Materials:

  • Test compound (e.g., Anabaseine, Anabasine enantiomers)

  • Vehicle for administration (e.g., saline)

  • Test animals (e.g., male Swiss-Webster mice, 6-8 weeks old)

  • Syringes and needles for intravenous injection

Procedure:

  • Animal Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the experiment.

  • Dose Preparation: The test compound is dissolved in the vehicle to the desired concentrations.

  • Administration: A single dose of the test compound is administered intravenously to each mouse. The volume of injection is kept constant.

  • Observation: Animals are observed continuously for the first hour after administration and then periodically for up to 48 hours. Observations include signs of toxicity such as convulsions, tremors, prostration, and mortality.

  • Dose Adjustment (Up-and-Down Method):

    • The first animal receives a dose one step below the estimated LD50.

    • If the animal survives, the next animal receives a higher dose.

    • If the animal dies, the next animal receives a lower dose.

    • This process is continued until a sufficient number of reversals (survival followed by death, or vice versa) are observed.

  • Data Analysis: The LD50 and its confidence interval are calculated using a maximum likelihood method.

G Experimental Workflow for LD50 Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimation Animal Acclimation dose_prep Dose Preparation acclimation->dose_prep administration Intravenous Administration dose_prep->administration observation Observation for Toxicity Signs administration->observation observation->administration Dose Adjustment (Up-and-Down) data_analysis LD50 Calculation observation->data_analysis

LD50 Determination Workflow
Clinical Trial Adverse Event Monitoring (GTS-21)

The monitoring and reporting of adverse events in clinical trials are critical for assessing the safety of an investigational drug. The following is a generalized protocol based on information from clinical trials of GTS-21.

Objective: To systematically collect, assess, and report all adverse events (AEs) and serious adverse events (SAEs) occurring during the clinical trial.

Procedure:

  • Informed Consent: All participants provide written informed consent before any trial-related procedures.

  • Baseline Assessment: A thorough medical history, physical examination, and laboratory tests are conducted at baseline.

  • Adverse Event Solicitation: At each study visit, participants are systematically queried for the occurrence of any new or worsening symptoms since the last visit using a standardized questionnaire.

  • Adverse Event Documentation: All reported AEs are documented in the participant's case report form (CRF), including a description of the event, its onset and resolution dates, severity, and the investigator's assessment of its relationship to the study drug.

  • Severity Grading: The severity of AEs is typically graded on a scale (e.g., mild, moderate, severe).

  • Causality Assessment: The investigator assesses the likelihood that the AE is related to the investigational drug (e.g., definitely related, probably related, possibly related, unlikely to be related, not related).

  • Serious Adverse Event (SAE) Reporting: Any AE that is life-threatening, requires hospitalization, results in persistent or significant disability, or is a congenital anomaly is classified as an SAE and must be reported to the regulatory authorities and the institutional review board (IRB) within a specified timeframe.

  • Ongoing Safety Monitoring: A Data and Safety Monitoring Board (DSMB) may be established to periodically review the accumulating safety data.

Signaling Pathways

The therapeutic and adverse effects of anabaseine derivatives are primarily mediated through their interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α4β2 subtypes. The differential activation of these receptors and their downstream signaling pathways likely contributes to the varying side-effect profiles of the different derivatives.

α7 Nicotinic Acetylcholine Receptor Signaling

Activation of the α7 nAChR, a ligand-gated ion channel with high calcium permeability, triggers a cascade of intracellular signaling events. These pathways are involved in neuroprotection, anti-inflammatory responses, and cognitive enhancement. However, their overstimulation could potentially lead to adverse effects.

G α7 Nicotinic Acetylcholine Receptor Signaling Pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_effects Cellular Effects agonist Anabaseine Derivative (Agonist) alpha7 α7 nAChR agonist->alpha7 ca_influx Ca²⁺ Influx alpha7->ca_influx jak2_stat3 JAK2-STAT3 Pathway alpha7->jak2_stat3 adverse_effects Potential Adverse Effects alpha7->adverse_effects pi3k_akt PI3K-Akt Pathway ca_influx->pi3k_akt anti_inflammation Anti-inflammation jak2_stat3->anti_inflammation neuroprotection Neuroprotection pi3k_akt->neuroprotection

α7 nAChR Signaling Pathway
α4β2 Nicotinic Acetylcholine Receptor Signaling

The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and is a key mediator of nicotine's addictive properties. Anabaseine derivatives can also interact with this receptor, which may contribute to both therapeutic effects and side effects such as nausea and dizziness.

G α4β2 Nicotinic Acetylcholine Receptor Signaling Pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_effects Physiological & Adverse Effects agonist Anabaseine Derivative (Agonist) alpha4beta2 α4β2 nAChR agonist->alpha4beta2 dopamine_release Dopamine Release alpha4beta2->dopamine_release other_neurotransmitters Other Neurotransmitter Modulation alpha4beta2->other_neurotransmitters nausea_dizziness Nausea, Dizziness alpha4beta2->nausea_dizziness reward_cognition Reward, Cognition dopamine_release->reward_cognition other_neurotransmitters->reward_cognition

α4β2 nAChR Signaling Pathway

References

Unveiling the In Vivo Strength: Dmab-anabaseine Dihydrochloride Benchmarked Against Nicotinic Agonist Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the in vivo potency of Dmab-anabaseine dihydrochloride (B599025) (also known as GTS-21), a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, against other prominent nicotinic agonists. This document synthesizes available experimental data to offer an objective performance comparison, complete with detailed methodologies for key in vivo assays.

Dmab-anabaseine dihydrochloride has garnered significant interest for its potential therapeutic applications, particularly in cognitive enhancement.[1][2] Understanding its potency in a living system relative to other nicotinic agonists is crucial for evaluating its therapeutic window and potential side-effect profile. This guide presents a data-driven comparison to aid in these critical assessments.

Comparative In Vivo Potency of Nicotinic Agonists

The following tables summarize the available quantitative data on the in vivo potency of this compound and other well-characterized nicotinic agonists. Potency is presented through various metrics, including the median effective dose (ED50) for therapeutic effects and the median lethal dose (LD50) as a measure of acute toxicity.

Table 1: In Vivo Potency in Cognitive Enhancement Models (Rats)

CompoundAnimal ModelAssayEffective DoseEndpointCitation
This compound (GTS-21)Aged RatsOne-way Active Avoidance, Lashley III Maze, 17-arm Radial Maze1 mg/kg (i.p.)Enhanced acquisition and memory[2]
DMABAged Rats17-arm Radial Maze2 mg/kg (i.p.)Enhanced reference memory[2]
Nicotine (B1678760)Aged RatsOne-way Active Avoidance, Lashley III Maze, 17-arm Radial Maze0.02 mg/kg (i.p.)Enhanced acquisition and memory[2]
NicotineRatsAttentional Task0.01 - 0.04 mg/kg (s.c.)Improved attentional performance[3]
NicotineRatsMorris Water Maze0.10 mg/kg (s.c.)Attenuated spatial memory deficits[4]

Table 2: In Vivo Potency in Analgesia and Other Systemic Effects

CompoundAnimal ModelAssayED50EndpointCitation
Epibatidine (B1211577)MiceNicotine Discrimination0.002 mg/kgNicotine substitution[5][6]
EpibatidineMiceHypothermia0.005 mg/kgDecrease in body temperature[5][6]
NicotineRatsNicotine Discrimination0.12 mg/kgNicotine-like discriminative stimulus[5][6]
VareniclineMiceAnticonvulsant Activity Modulation0.5 mg/kg (i.p.)Increased ED50 of carbamazepine[7]

Table 3: Acute Toxicity (LD50) in Mice

CompoundRoute of AdministrationLD50 (mg/kg)Citation
Anabaseine (B15009)Intravenous0.58[8]
(+)-R-AnabasineIntravenous11[8]
(-)-S-AnabasineIntravenous16[8]
NicotineOral32.71[9]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental conditions under which the comparative potency data were generated.

Cognitive Enhancement Assays

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents.[10][11]

  • Apparatus: A circular pool (approximately 1.5-2 meters in diameter) is filled with opaque water. A small escape platform is submerged just below the water's surface in a fixed location. Visual cues are placed around the room to serve as spatial references for the animal.

  • Procedure:

    • Acquisition Phase: Rats are placed in the pool from various starting positions and must learn to find the hidden platform. Each trial ends once the rat finds the platform or after a set time (e.g., 60-120 seconds) has elapsed, at which point it is guided to the platform. This is typically repeated for several trials per day over multiple days.

    • Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.

  • Data Analysis: Key metrics include the escape latency (time to find the platform), path length, and the percentage of time spent in the target quadrant during the probe trial.

Morris_Water_Maze_Workflow start Start place_rat Place Rat in Pool start->place_rat acquisition Acquisition Phase (Multiple Trials/Days) probe_trial Probe Trial (Platform Removed) acquisition->probe_trial find_platform Rat Finds Platform place_rat->find_platform Swims guide_to_platform Guide to Platform (If not found) place_rat->guide_to_platform Fails to Find find_platform->acquisition Learns Location guide_to_platform->acquisition measure_time Measure Time in Target Quadrant probe_trial->measure_time end End measure_time->end

Fig. 1: Morris Water Maze Experimental Workflow.

The passive avoidance task assesses fear-motivated learning and memory.[12][13]

  • Apparatus: A two-chambered box with one brightly lit compartment and one dark compartment, connected by a door. The floor of the dark compartment is equipped with an electric grid.

  • Procedure:

    • Training (Acquisition): The rat is placed in the lit compartment. When it enters the preferred dark compartment, the door closes, and a mild foot shock is delivered.

    • Testing (Retention): After a specified interval (e.g., 24 hours), the rat is again placed in the lit compartment, and the latency to enter the dark compartment is measured.

  • Data Analysis: A longer latency to enter the dark compartment during the testing phase indicates successful learning and memory of the aversive stimulus.

Passive_Avoidance_Workflow start Start training Training Phase start->training place_in_lit Place Rat in Lit Compartment training->place_in_lit enter_dark Rat Enters Dark Compartment place_in_lit->enter_dark measure_latency Measure Latency to Enter Dark Compartment place_in_lit->measure_latency During Testing foot_shock Deliver Foot Shock enter_dark->foot_shock testing Testing Phase (e.g., 24h later) foot_shock->testing testing->place_in_lit end End measure_latency->end

Fig. 2: Passive Avoidance Task Workflow.
Acute Toxicity Assay

The LD50 test is a standardized method to determine the acute toxicity of a substance.[14]

  • Animals: Typically mice or rats of a specific strain and sex are used.

  • Procedure:

    • Dose Groups: Animals are divided into several groups, each receiving a different dose of the test substance. A control group receives a vehicle.

    • Administration: The substance is administered via a specific route (e.g., intravenous, oral gavage).

    • Observation: Animals are observed for a set period (e.g., 24 hours to 14 days) for signs of toxicity and mortality.

  • Data Analysis: The LD50 value, the dose at which 50% of the animals in a group die, is calculated using statistical methods such as the probit analysis or the up-and-down procedure.[9]

Nicotinic Acetylcholine Receptor Signaling Pathway

Nicotinic agonists exert their effects by binding to and activating nAChRs, which are ligand-gated ion channels. This activation leads to the influx of cations, primarily Na+ and Ca2+, resulting in depolarization of the cell membrane and subsequent downstream signaling events. The specific downstream effects depend on the subtype of nAChR and the type of cell on which it is expressed.

nAChR_Signaling_Pathway agonist Nicotinic Agonist (e.g., Dmab-anabaseine) nAChR Nicotinic Acetylcholine Receptor (nAChR) agonist->nAChR Binds to & Activates ion_influx Cation Influx (Na+, Ca2+) nAChR->ion_influx Opens Channel depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Cellular Responses depolarization->downstream neurotransmitter Neurotransmitter Release (e.g., Dopamine, Acetylcholine) downstream->neurotransmitter gene_expression Altered Gene Expression downstream->gene_expression synaptic_plasticity Synaptic Plasticity (LTP/LTD) downstream->synaptic_plasticity

Fig. 3: Generalized Nicotinic Agonist Signaling Pathway.

References

Safety Operating Guide

Proper Disposal of Dmab-anabaseine dihydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Dmab-anabaseine dihydrochloride (B599025), a chemical compound utilized in neuroscience research. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure laboratory safety and environmental compliance.

Dmab-anabaseine dihydrochloride is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1] Improper disposal can lead to personal injury and environmental contamination. Therefore, it is imperative that this chemical waste be managed in accordance with federal, state, and local regulations.[2]

Hazard Profile and Disposal Considerations

A summary of the key hazard information and disposal parameters for this compound is provided in the table below.

ParameterInformationSource
Chemical Name This compoundSanta Cruz Biotechnology
CAS Number 32013-69-7Santa Cruz Biotechnology
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Tract IrritantCayman Chemical
Personal Protective Equipment (PPE) Safety glasses, lab coat, protective glovesUniversity of Michigan-Dearborn
Disposal Method Hazardous Waste CollectionCayman Chemical
Prohibited Disposal Routes Household Garbage, Sewage SystemCayman Chemical

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure that appropriate PPE is worn. This includes, at a minimum, safety glasses, a lab coat, and chemical-resistant gloves.[3] If there is a risk of generating dust or aerosols, a fume hood should be utilized.[3]

2. Waste Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables such as pipette tips and empty vials, in a designated, leak-proof, and clearly labeled hazardous waste container.[4]

  • Liquid Waste: For solutions containing this compound, collect the waste in a compatible, sealed container.[5] Do not mix with other incompatible waste streams.[6]

  • Empty Containers: Containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5][7] After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.[2]

3. Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant").[8]

4. Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[8] The container must be kept closed except when adding waste.[6] Ensure that the storage area is secure and away from general laboratory traffic.

5. Final Disposal: Arrange for the collection of the hazardous waste by a certified hazardous waste disposal service. Do not attempt to dispose of this compound down the drain or in regular trash.[1] Adhere to your institution's specific procedures for scheduling a waste pickup.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Don PPE cluster_2 Step 2: Segregate and Collect Waste cluster_3 Step 3: Label Container cluster_4 Step 4: Store Properly cluster_5 Step 5: Final Disposal start Generate Waste ppe Wear appropriate PPE: - Safety Glasses - Lab Coat - Gloves start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste: Place in labeled, sealed hazardous waste container. waste_type->solid_waste Solid liquid_waste Liquid Waste: Collect in a compatible, sealed hazardous waste container. waste_type->liquid_waste Liquid empty_container Empty Container: Triple-rinse, collect rinsate as hazardous waste. waste_type->empty_container Empty Container labeling Label container with: - 'Hazardous Waste' - 'this compound' - 'Irritant' solid_waste->labeling liquid_waste->labeling empty_container->labeling storage Store in designated satellite accumulation area. Keep container closed. labeling->storage disposal Arrange for pickup by certified hazardous waste disposal service. storage->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dmab-anabaseine dihydrochloride
Reactant of Route 2
Dmab-anabaseine dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.